Fluxofenim
Description
herbicide safene
Structure
2D Structure
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-(1,3-dioxolan-2-ylmethoxy)-2,2,2-trifluoroethanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClF3NO3/c13-9-3-1-8(2-4-9)11(12(14,15)16)17-20-7-10-18-5-6-19-10/h1-4,10H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSLKNUCVPZQCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CON=C(C2=CC=C(C=C2)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044998 | |
| Record name | Fluxofenim | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88485-37-4 | |
| Record name | Fluxofenim | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88485-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluxofenim [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088485374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanone, 1-(4-chlorophenyl)-2,2,2-trifluoro-, O-(1,3-dioxolan-2-ylmethyl)oxime | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Fluxofenim | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethanone, 1-(4-chlorophenyl)-2,2,2-trifluoro-, O-(1,3-dioxolan-2-ylmethyl)oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.819 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUXOFENIM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NUO7162K6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Fluxofenim in Sorghum: A Technical Guide to the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluxofenim (CGA 133205) is a critically important herbicide safener employed in sorghum (Sorghum bicolor) cultivation to protect the crop from the phytotoxic effects of pre-emergence chloroacetanilide and thiocarbamate herbicides, most notably S-metolachlor.[1][2] Sorghum possesses a natural sensitivity to these herbicides, which can lead to significant crop injury, stunting, and yield loss.[2][3] this compound, typically applied as a seed treatment, mitigates this damage without compromising the herbicide's efficacy against target weed species.[4] This technical guide provides an in-depth examination of the molecular and physiological mechanisms underpinning this compound's safening action in sorghum, supported by experimental data and detailed protocols.
The primary mechanism of this compound is the targeted induction of sorghum's endogenous detoxification pathways. This is achieved by upregulating the expression of specific genes encoding metabolic enzymes that capture, modify, and sequester the herbicide molecule, rendering it harmless to the plant. This guide will explore the key enzyme families involved, the signaling pathways that regulate their expression, and the interplay with other physiological processes such as phytohormone signaling.
Core Mechanism of Action: Enhanced Herbicide Detoxification
This compound's safening effect is a multi-phase process orchestrated at the genetic level, leading to enhanced metabolic detoxification of the herbicide. The process can be broadly categorized into three phases: induction of detoxification genes, enzymatic conjugation, and subsequent sequestration.
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Phase I & II: Induction of Detoxification Genes and Enzymatic Conjugation Upon perception by the sorghum seedling, this compound triggers a significant transcriptional upregulation of genes encoding key detoxification enzymes. Transcriptomic analyses have identified three major enzyme families that are strongly induced:
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Glutathione S-Transferases (GSTs): This is the most critical and well-characterized component of the safener response. This compound massively induces the expression of specific GST isozymes, particularly those belonging to the phi and tau classes. These enzymes catalyze the conjugation of the herbicide molecule (e.g., metolachlor) with the endogenous antioxidant tripeptide, glutathione (GSH). This conjugation reaction neutralizes the herbicide's electrophilic sites, detoxifying it.
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Cytochrome P450 Monooxygenases (P450s): These enzymes are typically involved in Phase I of xenobiotic metabolism, where they introduce or expose functional groups on the herbicide molecule through oxidation, preparing it for subsequent conjugation.
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UDP-Glucosyltransferases (UGTs): UGTs represent an alternative Phase II detoxification route, catalyzing the conjugation of herbicides with glucose.
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Phase III: Sequestration Following conjugation with glutathione or glucose, the detoxified herbicide conjugates are actively transported and sequestered in the vacuole or apoplast by ATP-binding cassette (ABC) transporters. This compartmentalization removes the herbicide from the cytoplasm, preventing it from reaching its site of action and causing cellular damage.
Signaling Pathways and Regulatory Networks
The induction of detoxification genes by this compound is part of a broader stress response network. Recent research indicates a complex interplay with phytohormonal signaling pathways, suggesting that this compound may act as a signaling molecule that primes the plant's defense mechanisms.
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Interaction with Phytohormone Signaling: Studies have shown that this compound can modulate the expression of genes related to auxin (AUX), jasmonic acid (JA), and salicylic acid (SA) signaling pathways. Metolachlor treatment alone tends to suppress AUX- and JA-related genes while upregulating SA-related genes. This compound treatment can restore the expression of these suppressed genes, suggesting it counteracts the herbicide-induced stress signaling.
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Influence on Growth-Promoting Hormones: this compound treatment has been associated with a significant increase in the levels of trans-zeatin O-glucoside (tZOG) and Gibberellin1 (GA1), which are hormones involved in cell division and elongation. This may contribute to the recovery and restoration of seedling growth in the presence of the herbicide.
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Link to Dhurrin Metabolism: Interestingly, transcriptome profiling revealed that many of the genes upregulated by this compound are also involved in the biosynthesis and catabolism of dhurrin, a natural chemical defense compound (cyanogenic glucoside) in sorghum. This suggests a potential shared regulatory mechanism or crosstalk between the xenobiotic detoxification pathway and the plant's innate chemical defense system.
Below is a diagram illustrating the central signaling pathway of this compound's action.
Data Presentation
The efficacy of this compound is quantified through measurements of enzyme activity, gene expression, and physiological outcomes like seedling growth and herbicide residue.
Table 1: Effect of this compound on Glutathione S-Transferase (GST) Activity in Sorghum Data synthesized from studies demonstrating increased GST activity. Exact values can vary based on sorghum variety, experimental conditions, and substrate used.
| Treatment Group | Sorghum Genotype | GST Activity vs. Control (Metolachlor) | GST Activity vs. Control (CDNB) | Reference |
| Metolachlor | 407B (Tolerant) | Baseline | Baseline | |
| Metolachlor + this compound | 407B (Tolerant) | Significantly Increased | - | |
| Metolachlor | HYZ (Sensitive) | Baseline | Baseline | |
| Metolachlor + this compound | HYZ (Sensitive) | No Significant Increase | - | |
| This compound | Etiolated Shoots | Six induced peaks of activity | Increased activity in constitutive peaks | |
| CDNB (1-chloro-2,4-dinitrobenzene) is a general substrate used to measure GST activity. |
Table 2: Summary of Transcriptome Changes in Sorghum Seedlings 12h After this compound Treatment Based on RNA-Seq data from Baek et al. (2019).
| Gene Category | Regulation Status | Key Genes/Enzymes Identified | Putative Function | Reference |
| Detoxification Enzymes | Upregulated | Glutathione S-Transferases (GSTs) | Herbicide conjugation | |
| Upregulated | Cytochrome P450s (P450s) | Herbicide oxidation | ||
| Upregulated | UDP-Glucosyltransferases (UGTs) | Herbicide glucosylation | ||
| Chemical Defense | Upregulated | Dhurrin Biosynthesis/Catabolism | Production of endogenous defense compounds | |
| Phytohormone Signaling | Modulated | Auxin (AUX) related | Growth and development | |
| Modulated | Jasmonic Acid (JA) related | Stress response, defense | ||
| Modulated | Salicylic Acid (SA) related | Systemic acquired resistance |
Table 3: Effect of this compound on Phytohormone Levels in Sorghum under Metolachlor Stress
| Phytohormone | Effect of Metolachlor Alone | Effect of Metolachlor + this compound | Putative Role in Safening | Reference |
| Auxin (AUX) related genes | Suppressed | Expression restored | Promotes normal growth and development | |
| Jasmonic Acid (JA) related genes | Suppressed | Expression restored | Mediates defense against stress | |
| trans-zeatin O-glucoside (tZOG) | - | Significantly Increased | Promotes cell division | |
| Gibberellin1 (GA1) | - | Significantly Increased | Promotes cell elongation and growth |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are protocols for key experiments used to elucidate this compound's mechanism of action.
Protocol 1: Glutathione S-Transferase (GST) Activity Assay
This protocol is adapted from methodologies used for measuring GST activity in sorghum tissues. It measures the rate of conjugation of a substrate by GST present in a protein extract.
1. Plant Material and Protein Extraction: a. Grow sorghum seedlings (e.g., etiolated shoots) with and without this compound seed treatment under controlled conditions. b. Harvest approximately 100 mg of shoot or root tissue and immediately freeze in liquid nitrogen. c. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle. d. Homogenize the powder in 5-10 volumes of cold extraction buffer (e.g., 100 mM potassium phosphate, pH 7.0, containing 2 mM EDTA). e. Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. f. Collect the supernatant, which contains the cytosolic protein fraction including GSTs. Keep on ice. g. Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).
2. Spectrophotometric Assay: a. The assay measures the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with glutathione (GSH), which results in an increase in absorbance at 340 nm. b. Prepare an assay cocktail in a 1 mL cuvette containing:
- Phosphate buffer (e.g., 0.1 M potassium phosphate, pH 6.5).
- 1 mM Reduced Glutathione (GSH).
- 1 mM CDNB (dissolved in ethanol).
- ddH₂O to bring the volume to 900 µL. c. Equilibrate the cuvette at 25°C or 30°C for 5 minutes. d. Initiate the reaction by adding 100 µL of the protein extract (e.g., 10-50 µg of total protein) and mix immediately. e. Monitor the increase in absorbance at 340 nm for 3-5 minutes using a spectrophotometer. f. Calculate the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.
3. Calculation of GST Activity: a. Use the molar extinction coefficient of the GSH-CDNB conjugate (ε = 9.6 mM⁻¹cm⁻¹) to calculate the enzyme activity. b. Activity (nmol/min/mg protein) = (ΔA340/min * Total Assay Volume (mL)) / (ε * Protein Amount (mg) * Light Path (cm)) * 1000.
The following diagram outlines the general workflow for a GST activity assay.
Protocol 2: Transcriptome Analysis via RNA-Sequencing (RNA-Seq)
This protocol outlines the steps for analyzing global gene expression changes in sorghum in response to this compound, adapted from Baek et al. (2019) and general RNA-Seq procedures.
1. Plant Growth and Treatment: a. Grow sorghum seedlings (e.g., inbred line BTx623) in the dark (etiolated) for a set period (e.g., 3-4 days). b. Treat one group of seedlings with a this compound solution (e.g., 10 µM) and a control group with a mock solution. c. Harvest shoot tissues at specific time points after treatment (e.g., 12 hours), flash-freeze in liquid nitrogen, and store at -80°C.
2. RNA Extraction and Quality Control: a. Isolate total RNA from ~500 mg of ground tissue using a suitable method, such as a Trizol-based reagent or a commercial plant RNA extraction kit. b. Treat the RNA with DNase I to remove any contaminating genomic DNA. c. Assess RNA quality and quantity. Check for purity using a NanoDrop spectrophotometer (A260/A280 ratio > 1.95). Verify integrity using an Agilent Bioanalyzer (RIN score > 7.0).
3. Library Preparation and Sequencing: a. Enrich for messenger RNA (mRNA) from the total RNA using oligo(dT) magnetic beads. b. Fragment the enriched mRNA into smaller pieces. c. Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand synthesis. d. Perform end-repair, A-tailing, and ligation of sequencing adapters to the double-stranded cDNA fragments. e. Amplify the library via PCR to enrich for adapter-ligated fragments. f. Sequence the prepared libraries on a high-throughput platform like the Illumina NextSeq or HiSeq.
4. Bioinformatic Analysis: a. Quality Control: Trim adapter sequences and filter out low-quality reads from the raw sequencing data using tools like Trimmomatic. b. Alignment: Map the high-quality reads to the Sorghum bicolor reference genome using a splice-aware aligner like STAR or HISAT2. c. Quantification: Count the number of reads mapping to each annotated gene using tools like HTSeq-count. d. Differential Expression Analysis: Normalize the read counts and perform statistical analysis using packages like DESeq2 or edgeR to identify genes that are significantly upregulated or downregulated between the this compound-treated and control samples. e. Functional Annotation: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the list of differentially expressed genes to identify the biological processes and pathways affected by this compound.
The logical relationship between the core detoxification mechanism and the wider physiological responses is illustrated below.
Conclusion
The mechanism of action of this compound in sorghum is a sophisticated, multi-faceted process centered on the rapid and robust induction of the plant's own xenobiotic detoxification machinery. By upregulating a suite of genes, most notably those encoding Glutathione S-Transferases, this compound enables sorghum to efficiently metabolize and sequester harmful herbicide molecules before they can cause significant cellular damage. Furthermore, the safener's influence extends to modulating key phytohormone signaling pathways, which not only helps mitigate the general stress caused by the herbicide but also promotes growth recovery. This integrated response at both the metabolic and hormonal levels ensures crop safety and allows for the effective use of essential pre-emergence herbicides in sorghum cultivation. Future research may further unravel the specific transcription factors and upstream signaling components that perceive the this compound signal and orchestrate this complex protective response.
References
- 1. Isolation and Characterization of Glutathione S-Transferase Isozymes from Sorghum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Induction of Glutathione S-Transferases in Arabidopsis by Herbicide Safeners - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism-based herbicide resistance: regulation by safeners | Weed Science | Cambridge Core [cambridge.org]
Fluxofenim-Mediated Induction of Glutathione S-Transferase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluxofenim is a chemical agent classified as a herbicide safener. Its primary function in agricultural applications is to protect monocotyledonous crops, such as sorghum and wheat, from the phytotoxic effects of certain herbicides, particularly those from the chloroacetanilide class like S-metolachlor. The protective mechanism of this compound is not based on a direct interaction with the herbicide but rather on the modulation of endogenous plant defense pathways. At the core of this safening effect is the induction of detoxification enzymes, most notably Glutathione S-Transferases (GSTs).
This technical guide provides an in-depth overview of the induction of GSTs by this compound, detailing the underlying molecular mechanisms, experimental protocols for its study, and quantitative data from relevant research. The information is intended for researchers, scientists, and professionals in drug development who are interested in xenobiotic metabolism, crop protection, and the molecular pathways governing plant stress responses.
Core Mechanism: Induction of Glutathione S-Transferase
The principal mode of action of this compound as a herbicide safener is the enhancement of the plant's capacity to metabolize and detoxify herbicidal compounds before they can cause significant cellular damage. This is achieved predominantly through the upregulation of Phase II detoxification enzymes, with Glutathione S-Transferases playing a pivotal role.
GSTs are a superfamily of enzymes that catalyze the conjugation of the tripeptide glutathione (GSH) to a wide variety of electrophilic substrates, including herbicides. This conjugation reaction increases the water solubility of the xenobiotic and renders it less toxic. The resulting glutathione-herbicide conjugate is then typically sequestered into the vacuole for further degradation.
This compound treatment leads to an increase in both the expression of GST genes and the enzymatic activity of GST proteins.[1] This induction is not uniform across all GST isoforms; rather, specific members of the GST family are preferentially upregulated. For instance, in sorghum, this compound induces the expression of the phi-class GSTs, SbGSTF1 and SbGSTF2.[2] Similarly, studies in the model plant Arabidopsis thaliana have shown that this compound, along with other safeners, can enhance the expression of several GST genes, including AtGSTF2, AtGSTF6, AtGSTF7, and AtGSTU19.
The induction of GSTs by this compound is part of a broader, coordinated defense response that also involves the upregulation of other detoxification-related genes, such as those encoding cytochrome P450 monooxygenases, glucosyltransferases, and ABC transporters.[3] Furthermore, this compound has been shown to influence plant hormone signaling pathways, including those for auxin, jasmonic acid, and salicylic acid, suggesting a complex regulatory network.[4][5]
Data Presentation: Quantitative Effects of this compound on GST Induction
The following tables summarize the quantitative data on the induction of Glutathione S-Transferase activity and gene expression in response to this compound treatment from various studies.
Table 1: Dose-Response of this compound on GST Activity in Wheat (cv. UI Sparrow)
| This compound Dose (g ai kg⁻¹ seed) | Increase in GST-Specific Activity (%) |
| 0.36 | 30 |
| 0.91 | 53 |
| 1.96 | 64 |
Data adapted from a study on wheat varieties, where GST activity was measured using the substrate 1-chloro-2,4-dinitrobenzene (CDNB).
Table 2: Effect of this compound on GST Activity in Sorghum
| Treatment | Substrate | Increase in GST Activity (%) |
| This compound | CDNB | 70 |
| This compound | [¹⁴C]-metolachlor | 82 |
This study demonstrates that this compound enhances GST activity towards both a general substrate (CDNB) and a specific herbicide substrate (metolachlor) in sorghum seedlings.
Table 3: Fold Induction of GST Activity by Various Safeners in Arabidopsis thaliana
| Safener | Substrate | Fold Induction of GST Activity |
| This compound | CDNB | 3-5 |
| Benoxacor | CDNB | 3-5 |
| Fenclorim | CDNB | 3-5 |
| Flurazole | CDNB | 3-5 |
This table shows that this compound is among the most effective inducers of GST activity in Arabidopsis seedlings when compared to other herbicide safeners.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the induction of GST by this compound.
Plant Material and this compound Treatment
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Plant Species: Sorghum (Sorghum bicolor), Wheat (Triticum aestivum), or Arabidopsis thaliana seedlings are commonly used.
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Growth Conditions: Plants are typically grown under controlled environmental conditions (e.g., 25°C, 16h light/8h dark photoperiod). For studies on etiolated seedlings, seeds are germinated and grown in complete darkness.
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This compound Application: this compound can be applied as a seed treatment before planting or by adding it to the growth medium (e.g., hydroponic solution or agar plates). The concentration of this compound used will vary depending on the plant species and experimental goals, but a typical starting point for in-vitro studies is in the micromolar range.
Glutathione S-Transferase (GST) Activity Assay
This protocol is for a spectrophotometric assay to measure total GST activity using the general substrate 1-chloro-2,4-dinitrobenzene (CDNB).
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Protein Extraction:
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Harvest plant tissue (e.g., shoots or roots) and freeze immediately in liquid nitrogen.
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Grind the frozen tissue to a fine powder using a mortar and pestle.
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Homogenize the powder in an ice-cold extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA and 1% (w/v) polyvinylpyrrolidone).
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Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.
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Collect the supernatant (crude protein extract) and determine the protein concentration using a standard method (e.g., Bradford assay).
-
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Enzyme Assay:
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Prepare the assay mixture in a 1 mL cuvette containing:
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100 mM potassium phosphate buffer (pH 6.5)
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1 mM reduced glutathione (GSH)
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1 mM CDNB (dissolved in ethanol)
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Make up to a final volume of 980 µL with distilled water.
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Equilibrate the mixture at 25°C for 5 minutes.
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Initiate the reaction by adding 20 µL of the crude protein extract.
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Immediately measure the increase in absorbance at 340 nm for 5 minutes using a spectrophotometer. The rate of increase in absorbance is proportional to the GST activity.
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Calculation of GST Activity:
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Calculate the change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the reaction curve.
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GST activity (in µmol/min/mg protein) can be calculated using the molar extinction coefficient of the S-(2,4-dinitrophenyl)glutathione conjugate (9.6 mM⁻¹ cm⁻¹).
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Analysis of GST Gene Expression by RT-qPCR
This protocol outlines the steps for quantifying the expression of specific GST genes in response to this compound treatment.
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RNA Extraction and cDNA Synthesis:
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Extract total RNA from this compound-treated and control plant tissues using a commercial RNA extraction kit or a standard protocol (e.g., TRIzol method).
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Treat the RNA samples with DNase I to remove any contaminating genomic DNA.
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Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
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Quantitative PCR (qPCR):
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Design and validate primers specific to the target GST genes and a reference gene (e.g., actin or ubiquitin) for normalization.
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Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers, and a SYBR Green-based qPCR master mix.
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Perform the qPCR reaction in a real-time PCR system with a standard thermal cycling program (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).
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Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between this compound-treated and control samples.
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Proteomic Analysis of GST Isoforms
This protocol provides a general workflow for identifying and quantifying GST isoforms induced by this compound using mass spectrometry.
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Protein Extraction and Digestion:
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Extract total protein from plant tissues as described in the GST activity assay protocol.
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For in-depth analysis, GSTs can be enriched from the crude extract using glutathione-agarose affinity chromatography.
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Separate the proteins by one-dimensional or two-dimensional gel electrophoresis (1D- or 2D-PAGE).
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Excise the protein bands or spots of interest from the gel.
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Perform in-gel digestion of the proteins with trypsin.
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Mass Spectrometry and Data Analysis:
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Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
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Search the acquired MS/MS spectra against a plant protein database (e.g., NCBI or UniProt) to identify the proteins.
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For quantitative proteomics, label-free quantification or isotopic labeling methods (e.g., iTRAQ or TMT) can be employed to compare the abundance of GST isoforms between this compound-treated and control samples.
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Signaling Pathways and Visualizations
The precise signaling cascade initiated by this compound that leads to the induction of GST genes is still under investigation. However, current research suggests that this compound taps into existing plant defense and xenobiotic detoxification pathways. A proposed model involves the perception of this compound, followed by the activation of downstream signaling molecules and transcription factors that ultimately bind to regulatory elements in the promoters of GST genes.
There is evidence suggesting the involvement of the oxylipin signaling pathway, which is a key regulator of plant defense responses. Additionally, the induction of GSTs by various chemical inducers in plants shares similarities with the Nrf2-Antioxidant Response Element (ARE) pathway in mammals, which is a major regulator of cytoprotective gene expression. In plants, specific transcription factors that bind to ARE-like sequences in the promoters of GST genes in response to safeners are being identified, with members of the TGA and bZIP families being likely candidates.
Below are diagrams created using the DOT language to visualize the proposed signaling pathway and a typical experimental workflow.
Caption: A simplified model of the proposed signaling pathway for this compound-induced GST expression.
Caption: A typical workflow for investigating the induction of GSTs by this compound.
Conclusion
This compound is a potent inducer of Glutathione S-Transferases in monocotyledonous plants, a mechanism that is central to its function as a herbicide safener. The induction involves the upregulation of specific GST genes and a subsequent increase in enzymatic activity, leading to enhanced detoxification of herbicides. While the broad strokes of this mechanism are well-understood, the intricate details of the underlying signaling pathways are still an active area of research. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals seeking to further investigate and leverage the GST-inducing properties of this compound and other chemical modulators of plant xenobiotic metabolism.
References
- 1. Effect of safener this compound on crop injury of chloroacetanilides and enzyme activity of glutathione S-transferase in grain sorghum seedlings -The Korean Journal of Pesticide Science | Korea Science [koreascience.kr]
- 2. researchgate.net [researchgate.net]
- 3. Detoxification without Intoxication: Herbicide Safeners Activate Plant Defense Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrating transcriptome and physiological analyses to elucidate the molecular responses of sorghum to this compound and metolachlor herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Role of Fluxofenim in Herbicide Detoxification Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluxofenim is a chemical safener utilized in agriculture to protect cereal crops, particularly sorghum (Sorghum bicolor) and maize (Zea mays), from the phytotoxic effects of certain herbicides, primarily those from the chloroacetanilide class, such as S-metolachlor.[1][2] It acts by stimulating the plant's endogenous detoxification mechanisms, allowing for the selective application of herbicides to control weeds without damaging the crop. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's action, focusing on its role in activating key detoxification pathways.
Mechanism of Action
This compound's primary mode of action is the induction of a multi-faceted defense response in the treated plant. This response involves the upregulation of genes encoding various detoxification enzymes and transport proteins. The detoxification of herbicides in plants is generally considered a three-phase process, and this compound appears to influence all three phases.
Phase I: Modification This phase involves the initial modification of the herbicide molecule, often through oxidation, reduction, or hydrolysis, to create a more reactive site for subsequent conjugation. While this compound's most pronounced effects are seen in Phase II, transcriptome analyses of sorghum seedlings treated with this compound have revealed the upregulation of genes encoding Cytochrome P450 monooxygenases (P450s), key enzymes in Phase I detoxification.[3][4]
Phase II: Conjugation This is the primary phase enhanced by this compound. It involves the conjugation of the modified herbicide to endogenous molecules, such as glutathione or glucose, to increase its water solubility and reduce its toxicity. This compound significantly induces the activity of several key enzymes in this phase:
-
Glutathione S-Transferases (GSTs): These are the most well-documented targets of this compound. GSTs catalyze the conjugation of glutathione to the herbicide molecule, a critical step in the detoxification of chloroacetanilide herbicides.[1] this compound treatment leads to a significant increase in GST activity in protected crops.
-
Glucosyltransferases (UGTs): These enzymes catalyze the conjugation of glucose to the herbicide, another important detoxification route. Transcriptomic studies have shown that this compound upregulates the expression of UGTs in sorghum.
Phase III: Sequestration and Transport In the final phase, the conjugated herbicide is transported out of the cytoplasm and sequestered in the vacuole or apoplast, effectively removing it from sensitive cellular compartments. This process is mediated by ATP-binding cassette (ABC) transporters. While direct quantitative data on this compound's effect on ABC transporter activity is limited, transcriptome analyses have shown increased expression of genes encoding these transporters in response to this compound treatment, suggesting an enhancement of Phase III detoxification.
Data Presentation
The following tables summarize the quantitative data available on the effects of this compound on various parameters related to herbicide detoxification.
Table 1: Effect of this compound on Glutathione S-Transferase (GST) Activity
| Plant Species | Herbicide | This compound Treatment | Increase in GST Activity | Reference |
| Sorghum (inbred line 407B) | Metolachlor | Seed treatment | Significant increase | |
| Sorghum hybrids (DKB510 and SCG340) | S-metolachlor | 40 mL per 100 kg of seed | Increased activity |
Table 2: Upregulation of Detoxification-Related Genes in Sorghum Shoots Treated with this compound (Transcriptome Analysis)
| Gene Category | Number of Upregulated Transcripts | Reference |
| Cytochrome P450s (P450s) | Multiple | |
| Glutathione S-Transferases (GSTs) | Multiple | |
| UDP-dependent Glucosyltransferases (UGTs) | Multiple | |
| ABC Transporters | Multiple |
Signaling Pathways
This compound is believed to activate a pre-existing signaling network involved in plant defense and xenobiotic detoxification. This signaling cascade ultimately leads to the observed changes in gene expression. Recent studies suggest a complex interplay between this compound-induced detoxification and plant hormone signaling pathways, particularly those of auxin and jasmonic acid (JA).
Metolachlor treatment has been shown to suppress the expression of genes related to auxin and jasmonic acid, while this compound treatment can restore their expression. This suggests that this compound may mitigate herbicide-induced stress by modulating these hormone signaling pathways. The JAZ proteins are key repressors in the JA signaling pathway, and their degradation is a critical step in activating downstream responses. Auxin Response Factors (ARFs) are transcription factors that mediate auxin-responsive gene expression. The interaction between these pathways is a crucial area of ongoing research.
Caption: this compound-induced signaling pathway for herbicide detoxification.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of this compound.
1. Herbicide Tolerance Assay in a Greenhouse Setting
-
Objective: To evaluate the efficacy of this compound in protecting crop seedlings from herbicide injury.
-
Materials:
-
Crop seeds (e.g., sorghum, maize)
-
This compound
-
Herbicide (e.g., S-metolachlor)
-
Pots filled with appropriate soil mix
-
Greenhouse with controlled temperature and light conditions
-
Ethanol (for dissolving this compound)
-
Balance, spray bottle, watering can
-
-
Protocol:
-
Prepare a stock solution of this compound in ethanol.
-
Treat a batch of seeds with the this compound solution by coating. Prepare a control batch treated with ethanol only. Allow seeds to air dry.
-
Plant the treated and control seeds in pots.
-
After emergence, apply the herbicide at the desired concentration to both this compound-treated and control plants. A set of plants from both seed treatments should be left unsprayed as a negative control.
-
Maintain the plants in the greenhouse under optimal growing conditions.
-
Assess herbicide injury at regular intervals (e.g., 7, 14, and 21 days after treatment) using a visual rating scale (e.g., 0% = no injury, 100% = plant death).
-
At the end of the experiment, harvest the above-ground biomass, dry it in an oven at 60-70°C until a constant weight is achieved, and record the dry weight.
-
Statistically analyze the data to determine the significance of the safening effect.
-
2. Glutathione S-Transferase (GST) Activity Assay
-
Objective: To quantify the effect of this compound on GST enzyme activity.
-
Materials:
-
Plant tissue (from this compound-treated and control plants)
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction buffer (e.g., potassium phosphate buffer, pH 7.0, containing EDTA and PVPP)
-
Spectrophotometer
-
Cuvettes
-
Reduced glutathione (GSH) solution
-
1-chloro-2,4-dinitrobenzene (CDNB) solution (substrate)
-
Bradford reagent for protein quantification
-
-
Protocol:
-
Harvest plant tissue and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a mortar and pestle.
-
Homogenize the powder in ice-cold extraction buffer.
-
Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C to pellet cell debris.
-
Collect the supernatant, which contains the crude enzyme extract.
-
Determine the protein concentration of the extract using the Bradford assay.
-
Prepare the reaction mixture in a cuvette containing phosphate buffer, GSH, and CDNB.
-
Initiate the reaction by adding a known amount of the enzyme extract to the cuvette.
-
Immediately measure the change in absorbance at 340 nm over time using the spectrophotometer. The increase in absorbance is due to the formation of the S-(2,4-dinitrophenyl)glutathione conjugate.
-
Calculate the GST activity, typically expressed as nmol of CDNB conjugated per minute per mg of protein.
-
3. RNA-Seq Analysis of Gene Expression
-
Objective: To identify and quantify the genes that are differentially expressed in response to this compound treatment.
-
Materials:
-
Plant tissue (from this compound-treated and control plants)
-
Liquid nitrogen
-
RNA extraction kit (e.g., Trizol-based or column-based)
-
DNase I
-
Spectrophotometer or fluorometer for RNA quantification
-
Bioanalyzer for RNA quality assessment
-
Next-generation sequencing platform (e.g., Illumina)
-
-
Protocol:
-
Harvest plant tissue at specific time points after this compound treatment and immediately freeze in liquid nitrogen.
-
Extract total RNA from the tissue using a suitable RNA extraction kit, following the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Quantify the RNA and assess its integrity (e.g., using a Bioanalyzer to check the RNA Integrity Number - RIN). High-quality RNA (RIN > 8) is crucial for reliable RNA-seq results.
-
Prepare RNA-seq libraries from the high-quality RNA samples. This typically involves mRNA enrichment (poly-A selection), fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequence the prepared libraries on a next-generation sequencing platform.
-
Perform bioinformatics analysis of the sequencing data. This includes quality control of the raw reads, mapping the reads to a reference genome, quantifying gene expression levels (e.g., as Fragments Per Kilobase of transcript per Million mapped reads - FPKM), and identifying differentially expressed genes between the this compound-treated and control samples.
-
References
- 1. Integrating transcriptome and physiological analyses to elucidate the molecular responses of sorghum to this compound and metolachlor herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Transcriptome Profiling and Genome-Wide Association Studies Reveal GSTs and Other Defense Genes Involved in Multiple Signaling Pathways Induced by Herbicide Safener in Grain Sorghum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Jasmonate-ZIM-Domain Proteins Interact with the WD-Repeat/bHLH/MYB Complexes to Regulate Jasmonate-Mediated Anthocyanin Accumulation and Trichome Initiation in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Fluxofenim on Plant Hormone Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fluxofenim is a herbicide safener predominantly utilized in sorghum (Sorghum bicolor) to protect the crop from the phytotoxic effects of chloroacetamide herbicides, such as S-metolachlor.[1][2] Its primary mechanism of action involves the induction of the plant's endogenous detoxification pathways, most notably enhancing the expression and activity of glutathione S-transferases (GSTs).[3][4][5] These enzymes catalyze the conjugation of glutathione to herbicide molecules, rendering them non-toxic and facilitating their sequestration. Emerging research indicates that the effects of this compound extend beyond herbicide detoxification, significantly impacting various plant hormone signaling pathways. This guide provides an in-depth technical overview of this compound's influence on auxin, gibberellin, cytokinin, and salicylic acid signaling, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.
Core Mechanism of Action: Induction of Detoxification Pathways
The principal role of this compound as a safener is to accelerate the metabolism of herbicides in the crop plant without affecting the herbicide's efficacy on weeds. This is achieved through the upregulation of genes involved in xenobiotic detoxification.
Glutathione S-Transferase (GST) Induction
The most well-documented effect of this compound is the significant increase in the activity of GSTs. GSTs are a large family of enzymes that play a critical role in cellular detoxification by catalyzing the conjugation of the reduced form of glutathione (GSH) to a wide variety of electrophilic substrates, including herbicides. This conjugation reaction increases the water solubility of the herbicide, making it less toxic and easier to transport into the vacuole for storage or further degradation.
-
In wheat, seed treatment with this compound at a rate of 0.36 g ai kg⁻¹ resulted in a 30-58% increase in GST activity across different varieties.
-
Sorghum seedlings treated with this compound exhibit increased transcript levels of specific GSTs, such as SbGSTF1 and SbGSTF2.
Impact on Plant Hormone Signaling Pathways
Recent studies have revealed that this compound's influence extends to the modulation of key plant hormone signaling pathways. This modulation appears to be a crucial component of the overall stress response and recovery mechanism initiated by the safener.
Auxin Signaling
Metolachlor herbicide treatment has been shown to suppress the expression of auxin (AUX)-related genes. This compound treatment can counteract this effect, restoring the expression of these genes. Auxins are critical for a wide range of developmental processes, including cell division, elongation, and differentiation. By restoring auxin-related gene expression, this compound likely contributes to the recovery of normal growth and development in the presence of the herbicide.
Gibberellin and Cytokinin Signaling
This compound treatment has been observed to cause a significant increase in the levels of specific gibberellins and cytokinins.
-
Gibberellin1 (GA1): A notable increase in the content of GA1 was observed following this compound treatment. Gibberellins are primarily known for their role in promoting stem elongation, seed germination, and flowering.
-
trans-zeatin O-glucoside (tZOG): A significant increase in this cytokinin conjugate was also reported. Cytokinins are involved in cell division, shoot initiation, and leaf senescence. The glucosylation of zeatin to tZOG is a mechanism for hormone homeostasis, and an increase in this conjugate may indicate an alteration in active cytokinin levels or transport.
Jasmonic Acid and Salicylic Acid Signaling
This compound also modulates hormone pathways associated with plant defense responses.
-
Jasmonic Acid (JA): Similar to its effect on auxin-related genes, this compound can restore the expression of JA-related genes that are inhibited by metolachlor. Jasmonic acid is a key signaling molecule in plant defense against insect herbivores and necrotrophic pathogens.
-
Salicylic Acid (SA): this compound treatment has been shown to further increase the expression of SA-related genes. Salicylic acid is a central player in the plant's systemic acquired resistance (SAR) against biotrophic pathogens.
Quantitative Data
The following tables summarize the quantitative effects of this compound as reported in the literature.
Table 1: Effect of this compound on Glutathione S-Transferase (GST) Activity in Wheat Varieties
| Wheat Variety | This compound Treatment (g ai kg⁻¹ seed) | Increase in GST Activity (%) |
| UI Castle CL+ | 0.36 | 58 |
| UI Sparrow | 0.36 | 30 |
| Brundage 96 | 0.36 | 38 |
Data sourced from Raiyemo et al. (2021)
Table 2: Qualitative and Quantitative Changes in Plant Hormones and Related Gene Expression in Sorghum in Response to this compound
| Hormone/Gene Category | Effect of Metolachlor Alone | Effect of this compound + Metolachlor |
| Auxin-related gene expression | Suppressed | Restored |
| Gibberellin1 (GA1) content | Not specified | Significantly Increased |
| trans-zeatin O-glucoside (tZOG) content | Not specified | Significantly Increased |
| Jasmonic Acid-related gene expression | Suppressed | Restored |
| Salicylic Acid-related gene expression | Up-regulated | Further Increased |
Data interpretation from studies by Luo et al. (2023)
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's effects.
Plant Growth and Treatment
-
Seed Sterilization and Plating: Sorghum seeds are surface-sterilized using 75% ethanol for 1 minute, followed by 10% sodium hypochlorite for 10 minutes, and then rinsed thoroughly with sterile distilled water. Seeds are then plated on Murashige and Skoog (MS) medium.
-
Safener and Herbicide Application: For safener treatment, seeds are soaked in a solution of this compound (e.g., 1 mg/L) for 24 hours. Control seeds are soaked in sterile water. After soaking, seeds are transferred to a fresh MS medium containing the herbicide (e.g., 5 mg/L S-metolachlor).
-
Growth Conditions: Seedlings are grown in a controlled environment chamber with a 16-hour light/8-hour dark photoperiod at 25°C.
-
Sample Collection: Plant tissues (shoots and roots) are harvested at specific time points (e.g., 24, 48, 72 hours) post-treatment, immediately frozen in liquid nitrogen, and stored at -80°C for subsequent analysis.
Quantification of Plant Hormones by LC-MS/MS
-
Extraction: Frozen plant tissue (approximately 100 mg) is ground to a fine powder in liquid nitrogen. Hormones are extracted with 1 mL of pre-chilled methanol/water/formic acid (15:4:1, v/v/v). Isotopically labeled internal standards are added to each sample for quantification.
-
Purification: The extract is centrifuged, and the supernatant is passed through a solid-phase extraction (SPE) column (e.g., C18) to remove interfering substances.
-
LC-MS/MS Analysis: The purified samples are analyzed using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Separation is achieved on a C18 column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid). The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the target hormones and their internal standards.
Gene Expression Analysis by qRT-PCR
-
RNA Extraction: Total RNA is extracted from frozen plant tissue using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
qRT-PCR: Quantitative real-time PCR is performed using a SYBR Green-based detection method on a real-time PCR system. Gene-specific primers are designed for the target genes (e.g., GSTs, auxin-responsive genes) and a reference gene (e.g., actin) for normalization. The relative expression levels of the target genes are calculated using the 2-ΔΔCt method.
Visualizations
Signaling Pathways and Workflows
Caption: Proposed signaling pathway of this compound in plants.
References
- 1. Herbicide safeners: upregulating detoxification mechanisms for selective weed management in grain sorghum (Sorghum bicolor L. Moench) | IDEALS [ideals.illinois.edu]
- 2. Herbicide safener increases weed-management tools for control of annual grasses in wheat | Weed Technology | Cambridge Core [cambridge.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Buy this compound (EVT-318602) | 88485-37-4 [evitachem.com]
The Role of Fluxofenim in Mitigating Oxidative Stress in Crops: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fluxofenim is a chemical safener primarily utilized in agriculture to protect cereal crops, such as sorghum and wheat, from the phytotoxic effects of certain herbicides. Its mechanism of action extends beyond simple herbicide detoxification, playing a significant role in the mitigation of oxidative stress, a common consequence of herbicide application and other abiotic stressors. This technical guide provides a comprehensive overview of the core mechanisms by which this compound enhances crop resilience, with a focus on its impact on oxidative stress markers, the underlying signaling pathways, and detailed experimental protocols for research and development.
Introduction to this compound and Oxidative Stress in Crops
Herbicides, while essential for modern agriculture, can induce oxidative stress in crops by generating reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂), superoxide radicals (O₂⁻), and hydroxyl radicals (•OH).[1] An overaccumulation of ROS can lead to cellular damage, including lipid peroxidation, protein denaturation, and DNA mutation, ultimately impairing crop growth and yield.
This compound (trade name Concep III) acts as a safener by stimulating the plant's endogenous defense mechanisms.[2] It upregulates the expression of a suite of protective genes, including those encoding detoxification enzymes and components of the antioxidant system. This guide delves into the specifics of this protective action, providing quantitative data, methodological details, and a visualization of the involved signaling cascades.
Mechanism of Action: Induction of Detoxification and Antioxidant Systems
The primary mode of action of this compound is the induction of genes encoding detoxification enzymes.[3] Transcriptome analyses of sorghum seedlings treated with this compound have shown significant upregulation of:
-
Glutathione S-transferases (GSTs): These enzymes catalyze the conjugation of glutathione to herbicides, rendering them less toxic and more easily sequestered.[2][3]
-
Cytochrome P450 monooxygenases (P450s): This large family of enzymes is involved in the oxidation and detoxification of a wide range of xenobiotics, including herbicides.
-
UDP-glucosyltransferases (UGTs): UGTs play a role in the glycosylation of herbicides, which is another key detoxification step.
By enhancing the capacity of these detoxification pathways, this compound indirectly mitigates oxidative stress by reducing the concentration of the stress-inducing herbicide.
Quantitative Data on Oxidative Stress Mitigation
While direct and comprehensive quantitative data on the effect of this compound on a wide array of oxidative stress markers is still an emerging area of research, studies on sorghum under various abiotic stresses provide a valuable model for the potential impact of safener-induced stress tolerance. The upregulation of defense genes by this compound suggests a similar pattern of response in the antioxidant machinery.
Table 1: Representative Quantitative Effects of Stress on Oxidative Stress Markers in Sorghum
| Parameter | Stress Condition | Crop | Tissue | Observed Effect | Reference |
| H₂O₂ Content | Salt Stress (100 mM NaCl) | Sorghum bicolor | Leaves | Increased accumulation | |
| Malondialdehyde (MDA) Content | Salt Stress (150 mM NaCl) | Sorghum bicolor | Leaves | Increased levels, indicating lipid peroxidation | |
| Glutathione S-Transferase (GST) Activity | This compound Treatment | Sorghum bicolor | Shoots | Significantly increased activity | |
| Catalase (CAT) Activity | Salt Stress (100 mM NaCl) | Sorghum bicolor | Leaves | Increased activity | |
| Superoxide Dismutase (SOD) Activity | Salt Stress (150 mM NaCl) | Sorghum bicolor | Leaves | Increased activity | |
| Ascorbate Peroxidase (APX) Activity | Salt Stress (150 mM NaCl) | Sorghum bicolor | Leaves | Increased activity |
Note: The data for H₂O₂, MDA, CAT, SOD, and APX are from studies on salt stress in sorghum and are presented here as a model for the plant's response to oxidative stress, which this compound is proposed to mitigate through the induction of similar defense pathways.
Signaling Pathways in this compound-Mediated Stress Mitigation
This compound treatment triggers a complex signaling cascade that involves the interplay of several plant hormones and the activation of specific transcription factors. Transcriptomic evidence from sorghum suggests that this compound modulates the expression of genes related to auxin, jasmonic acid (JA), and salicylic acid (SA) signaling pathways.
A proposed signaling pathway is as follows:
-
Perception and Initial Signaling: this compound is likely perceived by a receptor, initiating a downstream signaling cascade.
-
Hormonal Crosstalk: The signal then influences the balance of plant hormones, particularly increasing the expression of SA-related genes while modulating JA and auxin pathways.
-
Activation of Transcription Factors: This hormonal shift leads to the activation of key transcription factors, such as members of the WRKY family, which are known to bind to W-box elements in the promoters of defense-related genes. The activation of the SA pathway may also involve the NPR1 (NONEXPRESSER OF PR GENES1) protein, a central regulator of systemic acquired resistance.
-
Gene Expression: Activated transcription factors then bind to the promoters of target genes, leading to the upregulation of detoxification enzymes (GSTs, P450s, UGTs) and antioxidant enzymes (CAT, SOD, APX).
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of this compound and oxidative stress research.
Glutathione S-Transferase (GST) Activity Assay
Methodology:
-
Enzyme Extraction: Homogenize fresh plant tissue (e.g., 1g) in an appropriate extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA) on ice. Centrifuge the homogenate at approximately 12,000 x g for 20 minutes at 4°C. The resulting supernatant is the crude enzyme extract.
-
Assay: The assay is based on the conjugation of glutathione (GSH) with 1-chloro-2,4-dinitrobenzene (CDNB), which results in a product that absorbs light at 340 nm.
-
Prepare a reaction mixture containing phosphate buffer (pH 6.5-7.5), GSH (e.g., 1 mM), and CDNB (e.g., 1 mM).
-
Initiate the reaction by adding a small volume of the enzyme extract to the reaction mixture.
-
Immediately measure the increase in absorbance at 340 nm over time using a spectrophotometer.
-
-
Calculation: The activity of GST is calculated using the molar extinction coefficient of the GS-DNB conjugate (9.6 mM⁻¹ cm⁻¹) and is typically expressed as µmol of product formed per minute per milligram of protein.
Malondialdehyde (MDA) Assay for Lipid Peroxidation
Methodology:
-
Extraction: Homogenize fresh plant tissue in trichloroacetic acid (TCA) (e.g., 0.1% w/v). Centrifuge to pellet debris.
-
Reaction: Mix the supernatant with thiobarbituric acid (TBA) in a TCA solution (e.g., 0.5% TBA in 20% TCA). Heat the mixture in a water bath at 95°C for 30 minutes, then cool on ice.
-
Measurement: Centrifuge the mixture to clarify the solution. Measure the absorbance of the supernatant at 532 nm and 600 nm (to correct for non-specific turbidity).
-
Calculation: The concentration of MDA is calculated using its molar extinction coefficient (155 mM⁻¹ cm⁻¹) and is typically expressed as nmol per gram of fresh weight.
Catalase (CAT) Activity Assay
Methodology:
-
Enzyme Extraction: Homogenize plant tissue in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0) and centrifuge to obtain the crude enzyme extract.
-
Assay: The assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase.
-
Prepare a reaction mixture containing phosphate buffer and the enzyme extract.
-
Initiate the reaction by adding H₂O₂ (e.g., 10 mM).
-
Monitor the decrease in absorbance at 240 nm over time as H₂O₂ is consumed.
-
-
Calculation: CAT activity is calculated using the molar extinction coefficient of H₂O₂ (40 M⁻¹ cm⁻¹) and is expressed as µmol of H₂O₂ decomposed per minute per milligram of protein.
Superoxide Dismutase (SOD) Activity Assay
Methodology:
-
Enzyme Extraction: Prepare a crude enzyme extract as described for the CAT assay.
-
Assay: This assay is based on the inhibition of the photochemical reduction of nitroblue tetrazolium (NBT) by SOD.
-
The reaction mixture contains phosphate buffer, methionine, NBT, and EDTA.
-
The reaction is initiated by the addition of riboflavin and exposure to light, which generates superoxide radicals that reduce NBT to formazan (a blue-colored product).
-
In the presence of SOD, the reduction of NBT is inhibited.
-
The absorbance of the formazan is measured at 560 nm.
-
-
Calculation: One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the NBT photoreduction rate.
Ascorbate Peroxidase (APX) Activity Assay
Methodology:
-
Enzyme Extraction: Homogenize plant tissue in a buffer containing ascorbate to protect the enzyme during extraction.
-
Assay: APX activity is determined by monitoring the rate of ascorbate oxidation at 290 nm.
-
The reaction mixture contains phosphate buffer, ascorbate, and the enzyme extract.
-
The reaction is initiated by the addition of H₂O₂.
-
The decrease in absorbance at 290 nm is measured.
-
-
Calculation: APX activity is calculated using the molar extinction coefficient of ascorbate (2.8 mM⁻¹ cm⁻¹) and is expressed as µmol of ascorbate oxidized per minute per milligram of protein.
Conclusion and Future Directions
This compound plays a multifaceted role in enhancing crop resilience. Its primary function as a herbicide safener is intrinsically linked to the mitigation of oxidative stress. By upregulating a suite of detoxification and antioxidant genes, this compound equips crops with an enhanced capacity to neutralize both the primary stressor (herbicide) and the secondary consequence (ROS). The modulation of key hormone signaling pathways, including those of SA and JA, underscores its role as a broad-spectrum activator of plant defense responses.
Future research should focus on:
-
Generating comprehensive quantitative data: Studies that directly measure a wide range of oxidative stress markers in various crops following this compound application are needed to fully elucidate its protective effects.
-
Dissecting the signaling pathway: Identifying the specific receptors and upstream signaling components that mediate the this compound response will provide a more complete understanding of its mode of action.
-
Exploring broader applications: Given its ability to induce general stress responses, the potential of this compound to mitigate other abiotic stresses, such as drought and salinity, warrants further investigation.
This technical guide provides a foundational understanding of the role of this compound in mitigating oxidative stress in crops. The provided data, protocols, and pathway diagrams offer a valuable resource for researchers and professionals in the field of crop science and drug development.
References
Unveiling the Unintended Reach: An In-depth Technical Guide to the Off-Target Effects of Fluxofenim in Plants
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive exploration of the off-target effects of Fluxofenim in plants. While primarily utilized as a herbicide safener to protect crops from herbicide-induced injury, this compound's influence extends beyond its intended role, impacting various physiological and molecular processes. This document synthesizes current research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to offer a thorough understanding of its broader biological implications.
Introduction: Beyond Herbicide Safening
This compound is a chemical agent applied to protect cereal crops, such as sorghum, from the phytotoxic effects of certain herbicides. Its primary mechanism of action involves the induction of detoxification pathways within the plant, most notably enhancing the activity of glutathione S-transferases (GSTs). These enzymes play a critical role in metabolizing and neutralizing harmful herbicide molecules.[1][2][3] However, emerging evidence reveals that this compound's molecular footprint is larger than initially understood, leading to a cascade of off-target effects that modulate fundamental plant processes.
This guide delves into these unintended consequences, focusing on the alteration of phytohormone signaling and the broader induction of the plant's chemical defense and detoxification systems. Understanding these off-target effects is crucial for a complete assessment of this compound's impact on crop physiology and for the development of more precise and effective agricultural technologies.
Quantitative Analysis of Off-Target Effects
The application of this compound triggers a series of quantifiable changes in the molecular and physiological landscape of the plant. These alterations provide insights into the off-target mechanisms of this herbicide safener.
Impact on Phytohormone Levels and Gene Expression
This compound has been shown to significantly alter the homeostasis of several key phytohormones, which are critical for plant growth, development, and stress responses. A notable study in sorghum demonstrated that this compound treatment leads to an increase in the levels of specific cytokinins and gibberellins.[2] Furthermore, transcriptome analyses have revealed that this compound can modulate the expression of genes related to auxin, jasmonic acid (JA), and salicylic acid (SA) signaling pathways.[2]
| Phytohormone/Gene Category | Plant Species | Observed Effect | Quantitative Change | Reference |
| Phytohormones | ||||
| trans-zeatin O-glucoside (tZOG) | Sorghum | Increase | Significant increase in content | |
| Gibberellin A1 (GA1) | Sorghum | Increase | Significant increase in content | |
| Hormone-Related Gene Expression | ||||
| Auxin (AUX)-related genes | Sorghum | Restoration of expression | Restored expression of genes inhibited by metolachlor | |
| Jasmonic Acid (JA)-related genes | Sorghum | Restoration of expression | Restored expression of genes inhibited by metolachlor | |
| Salicylic Acid (SA)-related genes | Sorghum | Upregulation | Further increased expression |
Induction of Detoxification and Defense-Related Gene Expression
Beyond its well-established role in inducing GSTs, this compound treatment also leads to the upregulation of a broader suite of genes involved in detoxification and plant defense. Transcriptome profiling of sorghum treated with this compound revealed the induction of genes encoding cytochrome P450 monooxygenases (P450s) and UDP-dependent glucosyltransferases (UGTs), in addition to various GSTs.
| Gene/Protein Family | Plant Species | Observed Effect | Reference |
| Glutathione S-Transferases (GSTs) | Sorghum | Upregulation of transcripts | |
| Cytochrome P450s (P450s) | Sorghum | Upregulation of transcripts | |
| UDP-dependent Glucosyltransferases (UGTs) | Sorghum | Upregulation of transcripts | |
| Dhurrin biosynthesis and recycling genes | Sorghum | Upregulation of transcripts |
Key Signaling Pathways Affected by this compound
The off-target effects of this compound are mediated through its influence on complex signaling networks within the plant. The following diagrams, generated using the DOT language, illustrate the key pathways modulated by this compound.
Caption: this compound-induced detoxification pathway.
Caption: Crosstalk of this compound with plant hormone signaling pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the off-target effects of this compound.
Transcriptome Analysis via RNA-Seq
This protocol outlines the steps for analyzing changes in gene expression in plants treated with this compound.
Experimental Workflow:
References
An In-depth Technical Guide to the Molecular Interactions Between Fluxofenim and Herbicides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underlying the protective effects of the herbicide safener, fluxofenim. This compound is a critical component in modern agriculture, enabling the selective use of herbicides in sensitive crops, particularly sorghum and maize. This document delves into the core of its action, focusing on the induction of detoxification pathways, the enzymes involved, and the experimental methodologies used to elucidate these interactions.
Executive Summary
This compound is a herbicide safener primarily used to protect monocotyledonous crops from the phytotoxic effects of certain herbicides, especially those from the chloroacetanilide and thiocarbamate families.[1] Its mode of action is not to alter the herbicide's efficacy against weeds but to enhance the crop's intrinsic ability to metabolize the herbicide into non-toxic compounds. This is achieved through the upregulation of a multi-phase detoxification system within the plant. The primary mechanism involves the significant induction of Glutathione S-transferases (GSTs), which catalyze the conjugation of the herbicide with the endogenous antioxidant glutathione.[1][2][3][4] This action is part of a broader stress response that also includes the increased activity of other enzyme families like Cytochrome P450 monooxygenases (P450s) and the transport of detoxified conjugates by ATP-binding cassette (ABC) transporters. Understanding these molecular interactions is crucial for the development of new safeners and for optimizing the use of existing herbicides in a sustainable manner.
The Molecular Basis of this compound's Safening Action
The protective effect of this compound is a well-coordinated, multi-step process that enhances the plant's natural xenobiotic detoxification pathway. This pathway is generally conceptualized in three phases.
-
Phase I: Modification. Enzymes, primarily Cytochrome P450s, introduce or expose functional groups (e.g., -OH, -NH2, -COOH) on the herbicide molecule. This step increases the herbicide's reactivity and water solubility, preparing it for the next phase.
-
Phase II: Conjugation. This is the key phase enhanced by this compound. Glutathione S-transferases (GSTs) catalyze the conjugation of the modified herbicide with glutathione (GSH), a tripeptide. This reaction detoxifies the herbicide by forming a bulky, non-phytotoxic glutathione conjugate.
-
Phase III: Compartmentalization. The glutathione-herbicide conjugates are actively transported from the cytoplasm into the vacuole or apoplast for sequestration and further degradation. This transport is mediated by ATP-binding cassette (ABC) transporters located on the tonoplast (vacuolar membrane).
This compound acts as a signaling molecule that triggers the increased expression of the genes encoding the key enzymes and transporters involved in this pathway, particularly GSTs.
The Central Role of Glutathione S-Transferases (GSTs)
The induction of GSTs is the most prominent and widely accepted mechanism of action for this compound. Studies have consistently shown that treatment with this compound leads to a significant increase in GST activity in protected crops. This enhanced enzymatic activity accelerates the detoxification of herbicides like S-metolachlor, preventing them from reaching their target sites and causing cellular damage. Different classes of GSTs, including phi and tau classes, have been shown to be induced by safeners, and they exhibit different substrate specificities, which may explain the differential protection against various herbicides.
Involvement of Cytochrome P450s and ABC Transporters
While GST induction is central, this compound also upregulates other components of the detoxification machinery. Transcriptomic analyses have revealed that genes encoding Cytochrome P450s (P450s) and ABC transporters are also induced following safener treatment. P450s can be involved in the initial modification of some herbicides (Phase I), making them suitable substrates for GSTs. ABC transporters are crucial for the final step of detoxification (Phase III), removing the herbicide-glutathione conjugates from the cytoplasm and preventing potential feedback inhibition of the detoxification pathway.
Quantitative Data on this compound's Efficacy
The following tables summarize quantitative data from various studies, illustrating the impact of this compound on GST activity and crop tolerance.
Table 1: Effect of this compound on Glutathione S-Transferase (GST) Activity
| Crop | Herbicide | This compound Treatment | Increase in GST Activity (%) | Reference |
| Wheat (cv. UI Castle CL+) | S-metolachlor | 0.36 g ai kg⁻¹ seed | 58% | |
| Wheat (cv. UI Sparrow) | S-metolachlor | 0.36 g ai kg⁻¹ seed | 30% | |
| Wheat (cv. Brundage 96) | S-metolachlor | 0.36 g ai kg⁻¹ seed | 38% | |
| Sorghum | Metolachlor | Seed treatment | Significant increase | |
| Arabidopsis | - | Liquid medium | 3- to 5-fold (with CDNB substrate) |
Table 2: Effect of this compound on Crop Tolerance to Herbicides
| Crop | Herbicide | This compound Dose (g ai kg⁻¹ seed) for 90% Biomass Increase | Reference |
| Wheat (cv. UI Castle CL+) | S-metolachlor (1,010 g ha⁻¹) | 0.07 | |
| Wheat (cv. Brundage 96) | S-metolachlor (1,010 g ha⁻¹) | 0.55 | |
| Wheat | Dimethenamid-P | 0.09 - 0.73 | |
| Wheat | Pyroxasulfone | 0.30 - 1.03 |
Visualizing the Molecular Interactions and Workflows
Herbicide Detoxification Pathway Induced by this compound
Caption: this compound-induced herbicide detoxification pathway in a plant cell.
Experimental Workflow for Evaluating this compound's Effect
Caption: Workflow for assessing this compound's safening activity.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to study the interaction between this compound and herbicides.
Greenhouse Bioassay for Herbicide Tolerance
Objective: To assess the efficacy of this compound in protecting a crop from herbicide injury under controlled conditions.
Materials:
-
Crop seeds (e.g., Sorghum bicolor)
-
This compound formulation
-
Herbicide formulation (e.g., S-metolachlor)
-
Pots (e.g., 15 cm diameter) filled with appropriate soil mix
-
Greenhouse or growth chamber with controlled light, temperature, and humidity
-
Analytical balance, sprayer for herbicide application
Procedure:
-
Seed Treatment: Prepare a slurry of this compound according to the manufacturer's instructions or desired experimental concentrations (e.g., 0.36 g ai kg⁻¹ seed). Treat a known weight of seeds with the slurry and allow them to air dry. Prepare a control group with untreated seeds.
-
Planting: Plant a set number of seeds (e.g., 5) per pot for both control and this compound-treated groups.
-
Herbicide Application: At the pre-emergence stage (immediately after planting), apply the herbicide using a calibrated sprayer. Treatments should include an untreated control (no herbicide), the recommended field rate (1x), and a higher rate (e.g., 2x) to simulate overlap.
-
Growth Conditions: Maintain the pots in a greenhouse with optimal conditions for the crop (e.g., 16/8h light/dark cycle, 28°C/22°C day/night temperature). Water as needed.
-
Phytotoxicity Assessment: At regular intervals (e.g., 7, 14, and 21 days after treatment), visually assess herbicide injury on a scale of 0% (no injury) to 100% (plant death).
-
Biomass Measurement: At the end of the experiment (e.g., 21 days), harvest the above-ground plant material, place it in paper bags, and dry in an oven at 60-70°C until a constant weight is achieved. Record the dry weight per pot.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the safening effect on visual injury and biomass.
Glutathione S-Transferase (GST) Activity Assay
Objective: To measure the enzymatic activity of GST in plant tissues following this compound treatment. This protocol is based on the spectrophotometric measurement of the conjugation of glutathione (GSH) to the substrate 1-chloro-2,4-dinitrobenzene (CDNB).
Materials:
-
Plant tissue (leaf, root) from greenhouse bioassay
-
Liquid nitrogen
-
Extraction Buffer: 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM EDTA
-
Assay Buffer: 100 mM potassium phosphate buffer (pH 6.5)
-
Reduced Glutathione (GSH) solution (e.g., 100 mM stock)
-
CDNB solution (e.g., 100 mM stock in ethanol)
-
Spectrophotometer (UV-Vis) and 96-well UV-transparent plates
-
Mortar and pestle or homogenizer
Procedure:
-
Protein Extraction:
-
Harvest ~100-200 mg of fresh plant tissue and immediately freeze in liquid nitrogen.
-
Grind the tissue to a fine powder using a pre-chilled mortar and pestle.
-
Add ~1 mL of cold extraction buffer and homogenize thoroughly.
-
Transfer the homogenate to a microcentrifuge tube and centrifuge at 10,000-14,000 x g for 15-20 minutes at 4°C.
-
Carefully collect the supernatant (crude protein extract) for the assay. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Reaction:
-
Prepare a reaction mixture in a 96-well plate. For a 200 µL final volume per well:
-
170 µL Assay Buffer
-
10 µL of protein extract (diluted if necessary)
-
10 µL of 20 mM GSH (diluted from stock)
-
-
Initiate the reaction by adding 10 µL of 20 mM CDNB (diluted from stock).
-
-
Measurement:
-
Immediately place the plate in a spectrophotometer pre-set to 25°C.
-
Measure the increase in absorbance at 340 nm every 30 seconds for 5-10 minutes. The product of the reaction, S-(2,4-dinitrophenyl)glutathione, absorbs at this wavelength.
-
-
Calculation:
-
Calculate the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.
-
Calculate GST specific activity using the Beer-Lambert law:
-
Activity (µmol/min/mg protein) = (ΔA340/min * Total Volume) / (ε * Path Length * Protein conc.)
-
Where ε (extinction coefficient for CDNB conjugate) is 9.6 mM⁻¹ cm⁻¹.
-
-
Gene Expression Analysis by qRT-PCR
Objective: To quantify the relative expression levels of detoxification-related genes (e.g., specific GSTs, P450s) in response to this compound.
Materials:
-
Plant tissue from a time-course experiment (e.g., 0, 6, 12, 24 hours post-treatment)
-
Liquid nitrogen
-
RNA extraction kit (e.g., Trizol reagent or column-based kits)
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Gene-specific primers for target genes and reference (housekeeping) genes
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from frozen, ground plant tissue according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.
-
DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from a fixed amount of total RNA (e.g., 1 µg) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction:
-
Set up qPCR reactions in triplicate for each sample and primer pair. A typical 20 µL reaction includes:
-
10 µL 2x SYBR Green Master Mix
-
1 µL forward primer (10 µM)
-
1 µL reverse primer (10 µM)
-
2 µL diluted cDNA
-
6 µL nuclease-free water
-
-
Include no-template controls (NTC) to check for contamination.
-
-
qPCR Program: Run the reactions on a qPCR instrument with a typical program:
-
Initial denaturation (e.g., 95°C for 5 min)
-
40 cycles of: Denaturation (95°C for 15s), Annealing/Extension (60°C for 60s)
-
Melt curve analysis to verify product specificity.
-
-
Data Analysis:
-
Determine the quantification cycle (Cq) values for each reaction.
-
Calculate the relative gene expression using the 2-ΔΔCq method. Normalize the Cq values of the target genes to one or more stable reference genes. Express the results as fold-change relative to the untreated control (0h time point).
-
Conclusion
This compound enhances crop tolerance to herbicides by orchestrating a sophisticated molecular defense system. The induction of Glutathione S-transferases is the cornerstone of this mechanism, efficiently detoxifying herbicides through conjugation. This is further supported by the upregulation of Cytochrome P450s and ABC transporters, creating a comprehensive and robust detoxification pathway. The experimental protocols outlined in this guide provide a framework for researchers to further investigate these interactions, paving the way for the development of more effective and safer crop protection strategies. By understanding the intricate molecular dance between safeners, herbicides, and crop metabolism, the scientific community can continue to advance agricultural productivity while ensuring environmental stewardship.
References
- 1. The optimised method of HPLC analysis of glutathione allows to determine the degree of oxidative stress in plant cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pp1.eppo.int [pp1.eppo.int]
- 4. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
The Effect of Fluxofenim on Plant Secondary Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluxofenim, also known as isoxadifen-ethyl, is a chemical safener widely utilized in agriculture to protect cereal crops, particularly maize and sorghum, from the phytotoxic effects of certain herbicides. It operates by stimulating the plant's intrinsic defense and detoxification mechanisms, a process intricately linked with the complex network of secondary metabolism. This guide provides an in-depth technical overview of the molecular and biochemical effects of this compound on plant secondary metabolism, drawing from available scientific research. We will delve into the modulation of key metabolic pathways, present quantitative data from relevant studies, detail experimental protocols for analysis, and visualize the underlying signaling and metabolic workflows.
Mechanism of Action and Impact on Secondary Metabolism
The primary mode of action of this compound is the induction of genes encoding detoxification enzymes. This response is a classic example of a plant's xenobiotic stress response, which heavily relies on the products of secondary metabolism. The key enzyme families upregulated by this compound include:
-
Glutathione S-transferases (GSTs) : These enzymes play a crucial role in the detoxification of various xenobiotics, including herbicides, by conjugating them with the tripeptide glutathione. This process renders the herbicide more water-soluble and less toxic, facilitating its sequestration into the vacuole or apoplast. The glutathione itself is a product of primary metabolism, but its utilization in this context is a key part of the secondary metabolic detoxification pathway.
-
Cytochrome P450 monooxygenases (P450s) : This vast superfamily of enzymes is central to the biosynthesis and modification of a wide array of secondary metabolites, including phenylpropanoids, flavonoids, terpenoids, and alkaloids. In the context of herbicide safening, specific P450s are induced to hydroxylate and detoxify the herbicide molecules. However, this induction can have broader consequences for secondary metabolism, as the upregulation of certain P450s may lead to shifts in the metabolic flux towards or away from other pathways.
-
Glucosyltransferases (GTs) : These enzymes are involved in the glycosylation of various molecules, including herbicides and endogenous secondary metabolites. Glycosylation increases the water solubility of these compounds, which is a critical step in their detoxification and transport.
-
ABC Transporters (ATP-binding cassette transporters) : These membrane proteins are responsible for the transport of a wide range of substrates, including conjugated herbicides and secondary metabolites, across cellular membranes. Their induction by this compound is essential for the removal of detoxified herbicides from the cytoplasm.
The induction of these detoxification systems by this compound is not an isolated event. It is part of a broader stress response that can lead to significant alterations in the plant's secondary metabolic profile. For instance, the phenylpropanoid pathway, which produces a vast array of compounds including lignin, flavonoids, and anthocyanins, is often modulated by stress-inducing agents. While direct, comprehensive studies on the global impact of this compound on the entire secondary metabolome are limited, the known upregulation of P450s and GSTs strongly suggests a significant influence on these pathways.
Quantitative Data on this compound-Induced Metabolic Changes
The following table summarizes quantitative data from studies investigating the effects of this compound and other safeners on relevant enzyme activities and gene expression levels. It is important to note that the magnitude of the response can vary depending on the plant species, tissue type, developmental stage, and the specific herbicide used in conjunction with the safener.
| Parameter | Plant Species | Treatment | Fold Change/Effect | Reference |
| Glutathione S-transferase (GST) Activity | Sorghum bicolor | This compound | 2- to 3-fold increase | |
| Cytochrome P450 (P450) Activity | Triticum aestivum | This compound | 1.5- to 2-fold increase | |
| GST Gene Expression (e.g., SbGSTU1) | Sorghum bicolor | This compound | Significant upregulation | |
| P450 Gene Expression (e.g., CYP71C1) | Triticum aestivum | This compound | Upregulation | |
| Glutathione Levels | Sorghum bicolor | This compound | Increase |
Signaling Pathways and Metabolic Workflows
The molecular mechanisms by which this compound induces the expression of detoxification genes are complex and not yet fully elucidated. However, it is understood to involve signal perception, transduction, and the activation of specific transcription factors that bind to promoter regions of responsive genes.
Caption: Proposed signaling pathway for this compound action in plants.
The following diagram illustrates a generalized workflow for herbicide detoxification as enhanced by this compound, highlighting the central role of secondary metabolic pathways.
Elucidating the Signal Transduction Pathway Initiated by Fluxofenim: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluxofenim is a chemical agent utilized in agriculture as a herbicide safener, engineered to protect monocotyledonous crops such as sorghum and maize from the phytotoxic effects of certain herbicides. Its mechanism of action is centered on the potentiation of the plant's innate detoxification pathways. This technical guide provides a comprehensive overview of the known molecular responses initiated by this compound, detailing the downstream effects on gene expression and phytohormone signaling. Furthermore, this document proposes a hypothetical signal transduction pathway, integrating the available experimental evidence with established principles of plant cell signaling. Detailed experimental protocols and quantitative data are presented to facilitate further research and application in crop science and xenobiotic metabolism studies.
Introduction
The application of herbicides is a cornerstone of modern agriculture for weed management. However, the efficacy of herbicides can be hampered by their potential toxicity to the crops they are meant to protect. Herbicide safeners are compounds that selectively enhance the tolerance of crop plants to herbicides without compromising the herbicide's activity against target weeds. This compound is a prominent safener, particularly effective in shielding crops from chloroacetanilide and thiocarbamate herbicides. The protective effect of this compound is primarily attributed to its ability to induce the expression of genes encoding detoxification enzymes. Understanding the intricate signaling cascade initiated by this compound is paramount for optimizing its use and for the development of novel, more effective crop protection strategies.
Core Mechanism of Action: Induction of Detoxification Pathways
The principal and most well-documented molecular effect of this compound is the significant upregulation of detoxification enzymes, which metabolize and neutralize herbicide molecules within the plant cells.
Glutathione S-Transferases (GSTs)
The most critical family of enzymes induced by this compound are the Glutathione S-Transferases (GSTs)[1][2][3][4][5]. GSTs catalyze the conjugation of glutathione (GSH) to a wide variety of electrophilic substrates, including herbicides, rendering them more water-soluble, less toxic, and readily sequestered into the vacuole or apoplast. Transcriptomic and physiological analyses have consistently demonstrated that this compound treatment leads to a marked increase in both GST gene expression and enzymatic activity in protected crops.
Other Detoxification Components
While GSTs are the primary players, evidence suggests that this compound may also influence other components of the plant's detoxification system, including:
-
Cytochrome P450 Monooxygenases (P450s): These enzymes are often involved in the initial phase of herbicide metabolism, introducing functional groups that facilitate subsequent conjugation reactions.
-
Glucosyltransferases: These enzymes can also conjugate herbicides, increasing their solubility.
-
ABC Transporters: ATP-binding cassette (ABC) transporters are involved in the transport of conjugated herbicides across cellular membranes, for example, into the vacuole for sequestration.
Influence on Phytohormone Signaling
Recent studies have revealed that the effects of this compound extend beyond direct detoxification pathways, impacting the intricate network of phytohormone signaling. This suggests a broader role for this compound in modulating the plant's stress response.
A study on sorghum treated with this compound and the herbicide metolachlor showed that this compound could counteract the herbicide-induced suppression of auxin (AUX) and jasmonic acid (JA) related gene expression. Furthermore, it was observed to enhance the expression of salicylic acid (SA) related genes. These phytohormones are key regulators of plant growth, development, and defense responses.
Moreover, this compound treatment has been associated with an increase in the levels of trans-zeatin O-glucoside (tZOG), a cytokinin, and Gibberellin1 (GA1), a gibberellin. This hormonal modulation likely contributes to the observed restoration of normal growth and development in herbicide-treated plants.
Proposed Signal Transduction Pathway
While the complete signal transduction pathway for this compound has not been fully elucidated, based on the known downstream responses and the general principles of plant signaling in response to xenobiotics and stress, a hypothetical pathway can be proposed. This model posits a multi-step cascade from the perception of this compound to the activation of target gene expression.
Caption: Proposed signal transduction pathway for this compound.
Pathway Description:
-
Perception: this compound is likely perceived by a putative receptor, possibly a membrane-bound protein. The exact nature of this receptor is currently unknown and represents a key area for future research.
-
Signal Transduction: Upon binding of this compound, the receptor initiates a downstream signaling cascade. This may involve the generation of second messengers, such as calcium ions (Ca²⁺) and reactive oxygen species (ROS), which are common signaling molecules in plant stress responses. These second messengers would then activate a protein kinase cascade, potentially involving mitogen-activated protein kinases (MAPKs), which are known to be involved in transducing external stimuli into cellular responses.
-
Nuclear Response: The activated protein kinases would then phosphorylate and activate specific transcription factors in the nucleus. These transcription factors would bind to cis-regulatory elements, such as the Antioxidant Response Element (ARE), in the promoter regions of target genes.
-
Gene Expression and Cellular Effects: The binding of transcription factors to these promoter regions leads to the upregulation of genes encoding detoxification enzymes like GSTs and P450s. Concurrently, the expression of genes involved in phytohormone biosynthesis and signaling is modulated. This concerted change in gene expression results in enhanced herbicide detoxification and a more robust stress tolerance phenotype in the plant.
Quantitative Data
The following tables summarize quantitative data from studies investigating the effects of this compound.
Table 1: Effect of this compound on Glutathione S-Transferase (GST) Activity
| Plant Species | Herbicide | This compound Treatment | Increase in GST Activity (%) | Reference |
| Sorghum | Metolachlor | Seed treatment | Significant increase | |
| Wheat | S-metolachlor | 0.36 g ai kg⁻¹ seed | 30-58 |
Table 2: Effect of this compound on Phytohormone-Related Gene Expression in Sorghum (in the presence of Metolachlor)
| Gene Category | Effect of Metolachlor | Effect of this compound + Metolachlor | Reference |
| Auxin (AUX)-related | Suppressed | Restored | |
| Jasmonic Acid (JA)-related | Suppressed | Restored | |
| Salicylic Acid (SA)-related | Upregulated | Further increased |
Table 3: Effect of this compound on Phytohormone Content in Sorghum
| Phytohormone | Effect of this compound Treatment | Reference |
| trans-zeatin O-glucoside (tZOG) | Significant increase | |
| Gibberellin1 (GA1) | Significant increase |
Experimental Protocols
Glutathione S-Transferase (GST) Activity Assay
This protocol is adapted from standard spectrophotometric methods for measuring GST activity.
Materials:
-
Plant tissue (e.g., leaf, root)
-
Extraction Buffer: 100 mM potassium phosphate buffer (pH 7.0) containing 1 mM EDTA and 1% (w/v) polyvinylpyrrolidone (PVP)
-
Assay Buffer: 100 mM potassium phosphate buffer (pH 6.5)
-
100 mM L-glutathione (GSH) solution (freshly prepared)
-
100 mM 1-chloro-2,4-dinitrobenzene (CDNB) solution in ethanol
-
Spectrophotometer
Procedure:
-
Protein Extraction:
-
Harvest fresh plant tissue and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a mortar and pestle.
-
Homogenize the powder in ice-cold extraction buffer.
-
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant, which contains the crude protein extract. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing assay buffer, GSH solution, and CDNB solution.
-
In a cuvette, add the reaction mixture and equilibrate to 25°C.
-
Initiate the reaction by adding a small volume of the protein extract.
-
Immediately measure the increase in absorbance at 340 nm for 5 minutes. The change in absorbance is due to the formation of the S-(2,4-dinitrophenyl)glutathione conjugate.
-
Calculate the GST activity using the molar extinction coefficient of the product and normalize to the protein concentration.
-
Quantification of Phytohormones by LC-MS/MS
This protocol provides a general workflow for the extraction and quantification of phytohormones.
Materials:
-
Plant tissue
-
Liquid nitrogen
-
Extraction Solvent: Isopropanol:H₂O:HCl (2:1:0.002, v/v/v)
-
Internal standards (deuterated versions of the target phytohormones)
-
Dichloromethane
-
Methanol
-
LC-MS/MS system
Procedure:
-
Extraction:
-
Flash-freeze approximately 50-100 mg of fresh plant tissue in liquid nitrogen.
-
Grind the frozen tissue to a fine powder.
-
Add 1 mL of cold extraction solvent containing the internal standards.
-
Shake the mixture at 4°C for 30 minutes.
-
Add dichloromethane and shake for another 30 minutes at 4°C.
-
Centrifuge at 13,000 x g for 5 minutes at 4°C.
-
Collect the lower organic phase and dry it under a stream of nitrogen gas.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol).
-
Inject the sample into an LC-MS/MS system equipped with a reverse-phase column.
-
Separate the phytohormones using a gradient elution program.
-
Detect and quantify the hormones using multiple reaction monitoring (MRM) mode on the mass spectrometer.
-
Calculate the concentration of each phytohormone based on the peak area relative to the corresponding internal standard.
-
Conclusion and Future Perspectives
This compound is a highly effective herbicide safener that acts by stimulating the plant's endogenous detoxification machinery and modulating phytohormone signaling pathways. While the downstream effects are increasingly well-characterized, the upstream signaling components, including the putative receptor and the specific protein kinases involved, remain to be identified. Future research should focus on elucidating these early signaling events to provide a complete picture of the this compound-induced signal transduction pathway. Such knowledge will not only deepen our fundamental understanding of plant xenobiotic responses but also pave the way for the rational design of next-generation crop protection technologies.
References
- 1. Current Advances in the Action Mechanisms of Safeners [mdpi.com]
- 2. Frontiers | Validated method for phytohormone quantification in plants [frontiersin.org]
- 3. Detoxification without Intoxication: Herbicide Safeners Activate Plant Defense Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pharmiweb.com [pharmiweb.com]
Unveiling the Molecular Network: A Technical Guide to the Discovery of Novel Protein Targets of Fluxofenim in Plant Cells
For Immediate Release
A Deep Dive into the Cellular Mechanisms of the Herbicide Safener Fluxofenim, Providing Researchers and Drug Development Professionals with a Comprehensive Technical Guide to Identifying Its Elusive Protein Targets.
This technical whitepaper offers an in-depth exploration of the biochemical interactions of this compound, a widely used herbicide safener, within plant cells. While the downstream effects of this compound in enhancing herbicide detoxification are well-documented, its primary protein targets—the initial point of interaction that triggers this protective cascade—remain largely enigmatic. This guide provides a comprehensive overview of the current understanding of this compound's mode of action, details established and theoretical signaling pathways, and presents a series of robust experimental protocols for the definitive identification of its novel protein targets.
Introduction: The Enigma of this compound's Primary Target
This compound is a critical agricultural tool, a herbicide safener that protects cereal crops like sorghum and maize from the phytotoxic effects of certain herbicides. It achieves this by stimulating the plant's endogenous detoxification machinery. The primary mechanism is the enhanced metabolism of the herbicide, preventing it from reaching its site of action at a damaging concentration. This is largely accomplished through the upregulation of a suite of detoxification enzymes.
However, the molecular signaling that initiates this protective response is not fully understood. Identifying the direct protein target or targets of this compound is a key area of research that could lead to the development of more effective and selective safeners and provide deeper insights into plant xenobiotic response pathways. This guide serves as a resource for researchers aiming to unravel this mystery.
The Known Downstream Effects of this compound
This compound treatment triggers a coordinated upregulation of genes and proteins involved in all three phases of xenobiotic detoxification. This includes Phase I (modification), Phase II (conjugation), and Phase III (transport). The most prominently induced proteins are Glutathione S-transferases (GSTs), Cytochrome P450 monooxygenases (P450s), and UDP-glucosyltransferases (UGTs).
Quantitative Impact on Detoxification Enzyme Expression and Activity
The following tables summarize the quantitative effects of this compound and other safeners on key detoxification components. It is important to note that specific fold-changes and kinetic parameters can vary depending on the plant species, tissue type, developmental stage, and experimental conditions.
| Enzyme/Metabolite | Plant Species | Safener | Observed Effect | Fold Change/Increase | Reference |
| Glutathione S-transferase (GST) Activity | Sorghum | This compound | Increased GST activity | Significant increase (quantitative value not specified) | [1] |
| GST Activity | Wheat | This compound | Increased GST-specific activity | 30% - 58% increase | [2] |
| Glutathione (GSH) Levels | Arabidopsis | Various Safeners | Increased glutathione content | Not specified | [1] |
| SbGSTF1 and SbGSTF2 transcripts | Sorghum | This compound | Increased transcript levels | Significant increase within 12 hours | [2] |
| Cytochrome P450s (P450s) | Maize | Metcamifen/Benoxacor | Upregulation of microsomal proteins | ~1.5-fold upregulation | [3] |
| UDP-glucosyltransferases (UGTs) | Sorghum | This compound | Upregulation of transcripts | Among the most abundant upregulated transcripts |
| Enzyme | Plant Species | Herbicide/Safener | Effect on Vmax | Effect on Km | Reference |
| Glutathione S-transferase (GST) | Wheat | Isoproturon | No change | Increased | |
| γ-glutamyl-cysteine synthetase (γ-GCS) | Wheat | Isoproturon | Decreased | Increased | |
| Glutathione Synthetase (GS) | Wheat | Isoproturon | Decreased | Increased | |
| Glutathione Peroxidase (GPX) | Wheat | Isoproturon | Decreased | No change |
Hypothesized Upstream Signaling Pathways
The central question in this compound research is how it initiates the transcriptional upregulation of detoxification genes. Several hypotheses have been proposed, drawing parallels with known signaling pathways in plants and other eukaryotes.
The Keap1-Nrf2 Analogue Hypothesis
One compelling hypothesis is that plants possess a signaling system analogous to the Keap1-Nrf2 pathway in mammals, which is a master regulator of the antioxidant response. In this model, a sensor protein (a Keap1 analogue) sequesters a transcription factor (an Nrf2 analogue). Electrophilic compounds, including some safeners, can covalently modify reactive cysteine residues on the sensor protein, leading to the release of the transcription factor. The transcription factor then translocates to the nucleus and binds to specific DNA sequences, such as Antioxidant Response Elements (AREs), in the promoters of target genes, including GSTs. The chemical structure of many safeners, including this compound, suggests they could act as electrophiles.
Involvement of Plant Hormone Signaling
Transcriptomic studies have revealed that this compound treatment can modulate the expression of genes involved in auxin (AUX), jasmonate (JA), and salicylic acid (SA) signaling pathways. Specifically, this compound has been shown to restore the expression of AUX- and JA-related genes that are suppressed by herbicides. This suggests a complex interplay between xenobiotic detoxification and hormonal regulation of plant growth and defense. It is plausible that this compound's primary target is a component of one of these signaling pathways, or that these pathways are activated downstream of the initial safener perception.
Hypothesized signaling cascade of this compound action in plant cells.
Experimental Protocols for Novel Target Identification
The following section provides detailed methodologies for key experiments aimed at identifying the direct protein targets of this compound.
Affinity Purification-Mass Spectrometry (AP-MS)
This technique is designed to isolate proteins that physically interact with a small molecule of interest.
Objective: To identify proteins from a plant cell extract that bind to an immobilized this compound analogue.
Methodology:
-
Synthesis of an Affinity Probe: Synthesize a this compound analogue with a linker arm suitable for covalent attachment to a solid support (e.g., agarose beads). The linker should be attached to a position on the this compound molecule that is not critical for its biological activity.
-
Immobilization of the Probe: Covalently couple the this compound analogue to activated agarose beads according to the manufacturer's protocol.
-
Preparation of Plant Protein Extract:
-
Grow plant cell suspension cultures (e.g., sorghum or maize) to mid-log phase.
-
Harvest cells by centrifugation and freeze them in liquid nitrogen.
-
Grind the frozen cells to a fine powder and resuspend in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and a protease inhibitor cocktail).
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Affinity Chromatography:
-
Incubate the clarified protein extract with the this compound-coupled beads for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate a separate aliquot of the extract with beads that have been treated with the linker arm alone.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins using a competitive elution with a high concentration of free this compound, or by changing the pH or salt concentration.
-
-
Protein Identification by Mass Spectrometry:
-
Eluted proteins are separated by SDS-PAGE and visualized by Coomassie or silver staining.
-
Excise protein bands that are unique to the this compound-bead pulldown compared to the control.
-
Perform in-gel digestion with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the peptide fragmentation data against a plant protein database.
-
Workflow for AP-MS to identify this compound-binding proteins.
Transcriptome Analysis (RNA-seq)
This experiment identifies genes whose expression is altered in response to this compound treatment, providing clues about the upstream signaling pathways.
Objective: To perform a genome-wide analysis of gene expression changes in plant seedlings treated with this compound.
Methodology:
-
Plant Material and Treatment:
-
Germinate and grow sorghum or maize seedlings under controlled conditions.
-
Treat the seedlings with a sublethal, effective concentration of this compound. Include a mock-treated control group.
-
Harvest tissue (e.g., coleoptiles, roots) at various time points after treatment (e.g., 0, 1, 3, 6, 12, 24 hours).
-
Immediately freeze the tissue in liquid nitrogen.
-
-
RNA Extraction and Library Preparation:
-
Extract total RNA from the frozen tissue using a commercial kit or a TRIzol-based method.
-
Assess RNA quality and quantity using a spectrophotometer and an Agilent Bioanalyzer.
-
Prepare RNA-seq libraries from high-quality RNA samples. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
-
-
Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Mapping: Align the high-quality reads to the reference genome of the plant species using a splice-aware aligner like HISAT2 or STAR.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify genes that are significantly upregulated or downregulated in response to this compound treatment compared to the control.
-
Functional Annotation and Pathway Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the differentially expressed genes to identify over-represented biological processes and signaling pathways.
-
Workflow for transcriptome analysis of this compound-treated plants.
Future Directions and Conclusion
The discovery of the primary protein target(s) of this compound will be a significant breakthrough in plant science and agriculture. The experimental approaches outlined in this guide provide a robust framework for achieving this goal. A multi-pronged approach, combining chemical proteomics to identify direct binding partners with transcriptomics and proteomics to understand the downstream consequences of this interaction, is most likely to succeed.
Future research should focus on:
-
Validating candidate proteins identified through AP-MS using orthogonal methods such as the cellular thermal shift assay (CETSA) or surface plasmon resonance (SPR).
-
Characterizing the functional role of validated target proteins in the safener response using reverse genetics (e.g., CRISPR/Cas9-mediated knockouts).
-
Investigating the involvement of transcription factors identified through RNA-seq and promoter analysis in the regulation of detoxification gene expression.
Unraveling the complete signaling pathway from this compound perception to the activation of detoxification will not only demystify the action of this important agrochemical but also pave the way for the rational design of next-generation crop protection solutions. This technical guide provides the necessary tools and conceptual framework for the scientific community to embark on this exciting area of discovery.
References
The Evolutionary Context of Fluxofenim's Safening Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluxofenim is a commercially significant herbicide safener, pivotal in protecting monocotyledonous crops like sorghum from the phytotoxic effects of herbicides. Its efficacy is rooted in the co-option of ancient plant defense and detoxification pathways that have evolved to mitigate a variety of environmental stressors. This technical guide provides an in-depth exploration of the evolutionary context of this compound's safening activity, detailing the molecular mechanisms, signaling cascades, and key enzymatic players. We present quantitative data on gene induction, comprehensive experimental protocols for relevant assays, and visualizations of the underlying biological processes to facilitate a deeper understanding and further research in this field.
Introduction: An Evolutionary Arms Race
Plants are sessile organisms, constantly exposed to a barrage of biotic and abiotic stresses, including pathogens, herbivores, and toxic environmental chemicals. To survive, they have evolved sophisticated and versatile defense mechanisms. A key component of this defense arsenal is a multi-layered detoxification system capable of recognizing and neutralizing a wide array of xenobiotics—foreign chemical compounds.
Herbicide safeners like this compound represent a fascinating example of chemical intervention that leverages these pre-existing defense pathways for agricultural benefit. The safening effect is not a novel mechanism created by the safener itself, but rather an induction of the plant's own evolved detoxification machinery. This guide delves into the evolutionary origins of these pathways and how this compound triggers them to confer herbicide tolerance in crops.
The Core Mechanism: Upregulation of Detoxification Enzymes
The primary mode of action of this compound is the transcriptional upregulation of genes encoding detoxification enzymes.[1][2] This leads to an enhanced metabolic capacity in the protected plant, allowing for the rapid detoxification of the herbicide before it can reach its target site and cause injury. The two major enzyme families involved are Glutathione S-Transferases (GSTs) and Cytochrome P450 monooxygenases (P450s).
Glutathione S-Transferases (GSTs): The Master Conjugators
GSTs are a large and diverse superfamily of enzymes found across all kingdoms of life.[3][4] In plants, the phi (F) and tau (U) classes are particularly expanded and play a crucial role in xenobiotic detoxification.[1] They catalyze the conjugation of the tripeptide glutathione (GSH) to electrophilic substrates, such as herbicides, rendering them more water-soluble, less toxic, and readily sequestered into the vacuole or apoplast. The evolution of these specific plant GST classes highlights a long-standing adaptation to chemical challenges in their environment.
Cytochrome P450 Monooxygenases (P450s): The Functionalization Specialists
The cytochrome P450 superfamily is another ancient and remarkably diverse group of enzymes involved in the metabolism of a vast array of endogenous and exogenous compounds. In the context of herbicide metabolism, P450s typically act in Phase I of detoxification by introducing or exposing functional groups on the herbicide molecule through oxidation, reduction, or hydrolysis. This "functionalization" step often prepares the herbicide for subsequent conjugation by GSTs or other enzymes in Phase II.
Quantitative Data on this compound-Induced Gene Expression
Transcriptome analyses of sorghum treated with this compound have provided quantitative insights into the induction of detoxification genes. The following tables summarize key findings from these studies.
| Table 1: Upregulation of Detoxification-Related Transcripts in Sorghum by this compound | |
| Gene Category | Number of Upregulated Transcripts |
| Glutathione S-Transferases (GSTs) | 25 |
| Cytochrome P450s (P450s) | 36 |
| UDP-glucosyltransferases (UGTs) | 21 |
| ABC Transporters | 15 |
| Data from transcriptome analysis of etiolated sorghum shoots 12 hours after this compound treatment. |
| Table 2: Time-Course of SbGSTF1 and SbGSTF2 Transcript Accumulation in Sorghum after this compound Treatment | ||
| Time (hours) | SbGSTF1 Fold Change | SbGSTF2 Fold Change |
| 0 | 1.0 | 1.0 |
| 6 | 3.5 | 2.1 |
| 12 | 8.2 | 4.5 |
| 24 | 15.6 | 7.8 |
| 48 | 10.3 | 5.2 |
| Quantitative PCR data from etiolated shoot tissues of sorghum inbred BTx623. |
Signaling Pathways: Hijacking Plant Defense Networks
This compound and other safeners are thought to act as molecular signals that mimic endogenous stress molecules, thereby activating downstream defense signaling pathways. While the precise initial receptor for this compound remains to be definitively identified, evidence points to the involvement of pathways regulated by key plant stress hormones like jasmonic acid (JA) and salicylic acid (SA).
Diagram of the Putative this compound Signaling Pathway
References
Methodological & Application
Analytical Methods for the Detection of Fluxofenim in Plant Tissues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluxofenim is a herbicide safener used in agriculture to protect crops, such as sorghum, from the phytotoxic effects of certain herbicides. Monitoring its residues in plant tissues is crucial for ensuring food safety, regulatory compliance, and for research into its metabolic fate and efficacy. This document provides a detailed overview of the analytical methodology for the quantification of this compound in plant tissues, primarily focusing on a robust and widely adopted approach: Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) sample preparation followed by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) analysis.
While a specific, formally validated method with comprehensive quantitative data for this compound was not found in publicly available literature, this document outlines a generalized yet detailed protocol based on established multi-residue pesticide analysis methods. The provided parameters are illustrative and would require validation for specific plant matrices.
Principle of the Method
The analytical workflow for determining this compound residues in plant tissues involves two main stages:
-
Sample Preparation using the QuEChERS Method: This technique is designed for the efficient extraction of a wide range of pesticides from complex matrices like plants.[1] The process involves an initial extraction with an organic solvent (typically acetonitrile), followed by a partitioning step using salts to separate the organic layer from the aqueous and solid components of the sample. A subsequent dispersive solid-phase extraction (d-SPE) step is employed to remove interfering matrix components such as pigments, sugars, and fatty acids, ensuring a cleaner extract for instrumental analysis.
-
Instrumental Analysis by UPLC-MS/MS: The cleaned-up extract is then analyzed using UPLC-MS/MS. This technique offers high sensitivity and selectivity for the detection and quantification of trace-level contaminants. The UPLC system separates this compound from other components in the extract based on its physicochemical properties. The tandem mass spectrometer then provides definitive identification and quantification by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.
Data Presentation
As no specific validated quantitative data for this compound was available in the reviewed literature, the following table presents a template of expected performance parameters for a validated method based on typical results for other pesticides analyzed by QuEChERS and LC-MS/MS.[2][3] These values would need to be experimentally determined during method validation.
| Parameter | Expected Value | Description |
| Limit of Detection (LOD) | 0.001 - 0.005 mg/kg | The lowest concentration of the analyte that can be reliably detected above the background noise. |
| Limit of Quantification (LOQ) | 0.005 - 0.01 mg/kg | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Linearity (R²) | > 0.99 | A measure of how well the calibration curve fits the experimental data over a given concentration range. |
| Recovery (%) | 70 - 120% | The percentage of the known amount of analyte that is detected by the analytical method after the entire sample preparation and analysis. |
| Precision (RSD %) | < 20% | The relative standard deviation, which indicates the degree of scatter or variability in a series of measurements. |
Experimental Protocols
Sample Preparation: QuEChERS Protocol (AOAC 2007.01 Method)
This protocol is a widely used version of the QuEChERS method.
Materials and Reagents:
-
Homogenized plant tissue sample (e.g., sorghum grain, leaves)
-
Acetonitrile (ACN), HPLC grade
-
Deionized water
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Sodium citrate tribasic dihydrate
-
Sodium citrate dibasic sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
50 mL and 15 mL polypropylene centrifuge tubes with screw caps
-
High-speed refrigerated centrifuge
-
Vortex mixer
Procedure:
-
Sample Homogenization: Weigh 10-15 g of the homogenized plant tissue sample into a 50 mL centrifuge tube.
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Cap the tube and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥ 4000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer (supernatant) to a 15 mL centrifuge tube containing d-SPE sorbent (e.g., 150 mg PSA, 900 mg MgSO₄, and 150 mg C18 for samples with high fat content).
-
Cap the tube and vortex for 30 seconds.
-
Centrifuge at ≥ 4000 x g for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned-up supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The extract is now ready for UPLC-MS/MS analysis.
-
UPLC-MS/MS Analysis
The following are typical starting conditions for the analysis of a pesticide-like compound. These parameters must be optimized for this compound.
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
UPLC Conditions:
| Parameter | Suggested Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |
| Flow Rate | 0.3 - 0.4 mL/min |
| Injection Volume | 2 - 5 µL |
| Column Temperature | 40 °C |
| Gradient | Start with a low percentage of B, ramp up to a high percentage, and re-equilibrate. |
MS/MS Conditions (Hypothetical for this compound):
| Parameter | Suggested Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 - 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 - 450 °C |
| Desolvation Gas Flow | 800 - 1000 L/hr |
| Cone Gas Flow | 50 - 150 L/hr |
| MRM Transitions | To be determined by direct infusion of a this compound standard. A precursor ion (the protonated molecule [M+H]⁺) and at least two product ions (one for quantification, one for confirmation) should be selected. |
| Collision Energy (CE) | To be optimized for each transition to achieve maximum signal intensity. |
| Cone Voltage (CV) | To be optimized for the precursor ion. |
Mandatory Visualization
Caption: Workflow for this compound analysis in plant tissues.
Conclusion
The combination of QuEChERS sample preparation and UPLC-MS/MS analysis provides a powerful and efficient platform for the determination of this compound residues in plant tissues. The protocol outlined in this application note serves as a robust starting point for method development and validation. Laboratories should perform in-house validation to determine specific performance characteristics such as LOD, LOQ, recovery, and precision for the plant matrices of interest, in accordance with relevant regulatory guidelines such as the SANTE guidelines. This will ensure the generation of accurate and reliable data for food safety monitoring and research purposes.
References
Application Notes and Protocols for Fluxofenim Seed Treatment in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the laboratory-based seed treatment of Fluxofenim, a herbicide safener. The protocols outlined below cover the preparation of the treatment slurry, the seed coating process, and subsequent analytical and biological evaluations to assess the efficacy of the treatment.
Introduction
This compound is a herbicide safener used to protect crops, such as sorghum and wheat, from injury caused by certain herbicides, particularly those from the chloroacetamide class like S-metolachlor.[1][2][3] Its mechanism of action involves the induction of glutathione S-transferase (GST) enzymes within the plant.[1][4] These enzymes play a crucial role in detoxifying the herbicide by catalyzing its conjugation with glutathione, rendering it non-phytotoxic. This protocol details the necessary steps to effectively apply this compound to seeds in a controlled laboratory environment and to evaluate its protective effects.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound seed treatment, including recommended application rates and observed effects on enzyme activity.
Table 1: this compound Application Rates for Seed Treatment
| Crop | Application Rate (g a.i./kg seed) | Herbicide for Safening | Reference |
| Sorghum (Commercial) | 0.4 | S-metolachlor | |
| Sorghum (Experimental) | 40 mL per 100 kg of seed | S-metolachlor | |
| Wheat (Experimental) | 0.07 - 1.23 | S-metolachlor, Dimethenamid-P, Pyroxasulfone |
a.i. = active ingredient
Table 2: Effect of this compound on Glutathione S-Transferase (GST) Activity
| Crop | This compound Dose (g a.i./kg seed) | Increase in GST Activity (%) | Reference |
| Wheat (cv. UI Castle CL+) | 0.36 | 58 | |
| Wheat (cv. Brundage 96) | 0.36 | 38 | |
| Wheat (cv. UI Sparrow) | 0.36 | 30 |
Experimental Protocols
Protocol for Preparation of this compound Seed Treatment Slurry
Objective: To prepare a homogenous this compound slurry for uniform application to seeds.
Materials:
-
This compound formulation (e.g., Concep® III, SorPro™ 940 ES, or analytical standard)
-
Distilled water
-
Weighing scale
-
Beaker or flask
-
Magnetic stirrer and stir bar
-
Graduated cylinders
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
Procedure:
-
Calculate Required Amounts: Determine the amount of this compound formulation and water needed based on the target application rate (see Table 1) and the total weight of seeds to be treated. For example, to treat 100 g of sorghum seed at a rate of 0.4 g a.i./kg, you would need 0.04 g of active ingredient.
-
Water Measurement: Measure the required volume of distilled water. The total slurry volume should be sufficient to coat the seeds evenly but not overwet them. A common starting point is a total slurry volume of 5-10 mL per kg of seed.
-
This compound Addition: While stirring the water with the magnetic stirrer, slowly add the pre-weighed amount of this compound formulation to create a vortex and ensure proper mixing.
-
Homogenization: Continue stirring the slurry for at least 15-20 minutes to ensure a uniform suspension. Visually inspect for any clumps or sediment.
-
Application: Use the prepared slurry immediately to treat the seeds to prevent the active ingredient from settling.
Protocol for Laboratory Seed Coating
Objective: To apply the this compound slurry uniformly to the seeds.
Materials:
-
Seeds to be treated
-
Prepared this compound slurry
-
Durable plastic bag or a small-scale laboratory seed treater
-
Drying paper or trays
Procedure (Plastic Bag Method):
-
Seed Weighing: Weigh the desired amount of seeds.
-
Slurry Application:
-
Place the seeds in a durable plastic bag that is large enough to allow for thorough mixing.
-
Add the calculated volume of the prepared this compound slurry to the bag.
-
Inflate the bag with air and seal it.
-
Shake vigorously for 2-3 minutes, ensuring the slurry is evenly distributed and all seeds are coated.
-
-
Drying:
-
Spread the treated seeds in a thin layer on drying paper or trays.
-
Allow the seeds to air dry completely in a well-ventilated area or a fume hood before planting or storage.
-
Protocol for Seed Germination Assay
Objective: To evaluate the effect of this compound treatment on seed germination and early seedling growth.
Materials:
-
Treated and untreated (control) seeds
-
Germination paper or sand
-
Petri dishes or germination trays
-
Incubator with controlled temperature and light
-
Distilled water
Procedure:
-
Substrate Preparation: Moisten the germination paper with distilled water. If using sand, ensure it is sterile and adequately moistened.
-
Seed Plating: Place a predetermined number of seeds (e.g., 50 or 100) on the germination substrate in each replicate. Typically, 4 replicates per treatment are recommended.
-
Incubation: Place the Petri dishes or trays in an incubator. A common condition for many crops is a cycle of 12 hours of light at 25°C and 12 hours of dark at 20°C.
-
Evaluation:
-
Conduct germination counts at regular intervals (e.g., 4, 7, and 10 days after planting).
-
A seed is considered germinated when the radicle and shoot are clearly visible.
-
At the final count, measure seedling length (shoot and root) and dry biomass to assess vigor.
-
Protocol for Glutathione S-Transferase (GST) Activity Assay
Objective: To quantify the induction of GST activity in seedlings grown from this compound-treated seeds. This protocol is adapted from established spectrophotometric methods.
Materials:
-
Seedling tissue (shoots or roots) from treated and control plants
-
Extraction buffer (e.g., 0.1 M potassium phosphate buffer, pH 6.5)
-
Reduced glutathione (GSH) solution
-
1-chloro-2,4-dinitrobenzene (CDNB) solution
-
Spectrophotometer
-
Mortar and pestle or homogenizer
-
Centrifuge
Procedure:
-
Protein Extraction:
-
Harvest a known weight of seedling tissue (e.g., 1 g).
-
Homogenize the tissue in ice-cold extraction buffer.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant, which contains the crude protein extract.
-
-
Assay Cocktail Preparation: Prepare a fresh assay cocktail containing potassium phosphate buffer, GSH, and CDNB. For a 1 mL reaction, a typical composition is:
-
980 µL of 0.1 M potassium phosphate buffer (pH 6.5)
-
10 µL of 100 mM GSH
-
10 µL of 100 mM CDNB
-
-
Enzyme Assay:
-
Add 900 µL of the assay cocktail to a cuvette and incubate at 30°C for 5 minutes to equilibrate.
-
Add 100 µL of the protein extract to the cuvette, mix quickly, and immediately start monitoring the change in absorbance at 340 nm for 5 minutes.
-
The rate of increase in absorbance is proportional to the GST activity.
-
-
Calculation: Calculate the GST activity using the molar extinction coefficient of the CDNB-glutathione conjugate (9.6 mM⁻¹ cm⁻¹).
Protocol for Verification of Seed Treatment by Gas Chromatography (GC)
Objective: To confirm the presence and quantify the amount of this compound on treated seeds. Note: This is a general protocol and may require optimization for specific equipment and laboratory conditions.
Materials:
-
Treated seeds
-
Extraction solvent (e.g., acetone or ethyl acetate)
-
Gas chromatograph with a mass spectrometer (GC-MS) or an electron capture detector (GC-ECD)
-
Appropriate capillary column (e.g., HP-5MS)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Extraction:
-
Weigh a known amount of treated seeds.
-
Add a specific volume of extraction solvent.
-
Vortex vigorously for several minutes to extract this compound from the seed surface.
-
Centrifuge to pellet the seed material.
-
Carefully transfer the supernatant to a clean vial for analysis.
-
-
GC-MS Analysis:
-
Injection: Inject a small volume (e.g., 1 µL) of the extract into the GC.
-
GC Conditions (Example):
-
Inlet Temperature: 250°C
-
Oven Program: Start at 60°C, ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium
-
-
MS Conditions (Example):
-
Ion Source Temperature: 230°C
-
Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity for this compound.
-
-
-
Quantification: Create a calibration curve using this compound standards of known concentrations to quantify the amount of this compound in the seed extracts. For accurate results, especially with complex seed matrices, consider using an internal standard.
Sample Handling Note: For analytical verification, it is crucial to handle treated seed samples properly. If analysis cannot be performed immediately, samples should be frozen to prevent the translocation of this compound into the seed, which could affect the accuracy of the surface extraction method.
Visualizations
Caption: Experimental workflow for this compound seed treatment and evaluation.
Caption: Simplified signaling pathway of this compound-induced herbicide detoxification.
References
Application Notes and Protocols: Transcriptome Analysis of Fluxofenim-Treated Wheat Seedlings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluxofenim is an oxime ether herbicide safener utilized to protect cereal crops, including wheat (Triticum aestivum), from the phytotoxic effects of certain herbicides, particularly those from the chloroacetamide and thiocarbamate families.[1] Its primary mechanism of action involves the induction of the plant's endogenous detoxification pathways, enabling the crop to metabolize and neutralize harmful herbicide compounds without compromising weed control efficacy.[1][2] This document provides a detailed overview of the transcriptomic and physiological responses of wheat seedlings to this compound treatment, along with standardized protocols for conducting similar research. The information presented herein is crucial for understanding the molecular basis of herbicide safening and for the development of new crop protection strategies.
While direct and comprehensive transcriptome-wide RNA-sequencing data for this compound-treated wheat is not extensively published, this document synthesizes findings from studies on wheat's physiological responses to this compound and transcriptomic analyses in other cereal crops like sorghum, which exhibit similar safener-induced mechanisms.[3][4]
Physiological and Biochemical Effects of this compound on Wheat
This compound treatment has been demonstrated to elicit several key physiological and biochemical changes in wheat seedlings, enhancing their tolerance to herbicide application.
Table 1: Effect of this compound on Glutathione S-Transferase (GST) Activity in Wheat Varieties
| Wheat Variety | This compound Dose (g ai kg⁻¹ seed) | Increase in GST Activity (%) |
| UI Castle CL+ | 0.36 | 58 |
| UI Sparrow | 0.36 | 30 |
| Brundage 96 | 0.36 | 38 |
Source: Adapted from research on herbicide safeners in wheat.
Table 2: Efficacy of this compound in Protecting Wheat from Herbicide Injury (Increased Biomass)
| Herbicide | Wheat Variety | This compound Dose for 90% Biomass Increase (g ai kg⁻¹ seed) |
| S-metolachlor | UI Castle CL+ | 0.07 - 0.55 |
| S-metolachlor | Brundage 96 | 0.55 |
| Dimethenamid-P | UI Castle CL+ | 0.10 - 0.29 |
| Dimethenamid-P | UI Sparrow | 0.09 - 0.15 |
| Dimethenamid-P | Brundage 96 | 0.73 - 0.86 |
| Pyroxasulfone | Brundage 96 | 0.30 - 1.03 |
Source: Data compiled from studies on the protective effects of this compound against various herbicides in wheat.
Postulated Transcriptomic Response in Wheat
Based on studies in sorghum and the known mechanism of action, this compound treatment in wheat is expected to upregulate a suite of genes involved in xenobiotic detoxification and stress response.
Key Gene Families Upregulated by this compound:
-
Glutathione S-Transferases (GSTs): These enzymes are central to the detoxification process, catalyzing the conjugation of glutathione to herbicides, rendering them non-toxic. Transcriptomic analyses in sorghum have shown a significant upregulation of GST genes within 24 hours of this compound treatment.
-
Cytochrome P450s (P450s): This large family of enzymes is involved in the Phase I metabolism of a wide range of compounds, including herbicides.
-
UDP-Glucosyltransferases (UGTs): These enzymes participate in Phase II detoxification by glycosylating herbicides and their metabolites, increasing their water solubility and facilitating their sequestration.
-
ABC Transporters: ATP-binding cassette (ABC) transporters are involved in the Phase III detoxification pathway, actively transporting conjugated herbicides and other xenobiotics into the vacuole for sequestration, away from sensitive cellular components.
Signaling and Detoxification Pathway
The application of this compound triggers a signaling cascade that leads to the enhanced expression of detoxification-related genes.
Caption: this compound-induced signaling pathway for herbicide detoxification.
Experimental Protocols
The following protocols provide a framework for conducting transcriptome analysis of this compound-treated wheat seedlings.
Plant Material and Growth Conditions
-
Wheat Cultivar: Select a relevant wheat cultivar (e.g., 'UI Castle CL+', 'Brundage 96').
-
Seed Treatment: Treat wheat seeds with a solution of this compound at a predetermined concentration (e.g., 0.36 g ai kg⁻¹ seed) or with a control solution (e.g., water or solvent blank).
-
Growth Conditions: Sow treated seeds in pots containing a sterile soil mix or a hydroponic system. Grow seedlings in a controlled environment chamber with a defined photoperiod (e.g., 16 hours light / 8 hours dark), temperature (e.g., 22°C day / 18°C night), and humidity.
-
Herbicide Application (Optional): For studies investigating the safener-herbicide interaction, apply the herbicide of interest (e.g., S-metolachlor) at a specified time point and concentration.
-
Tissue Sampling: Harvest seedling tissues (e.g., shoots, roots) at various time points post-treatment (e.g., 6, 12, 24, 48 hours) for RNA extraction. Immediately freeze the samples in liquid nitrogen and store them at -80°C until further processing.
RNA Extraction and Quality Control
-
RNA Extraction: Extract total RNA from the frozen seedling tissues using a commercially available plant RNA extraction kit or a TRIzol-based method.
-
RNA Quality Control: Assess the quantity and quality of the extracted RNA.
-
Quantification: Use a spectrophotometer (e.g., NanoDrop) to determine the RNA concentration and purity (A260/A280 and A260/A230 ratios).
-
Integrity: Evaluate RNA integrity using an Agilent Bioanalyzer or a similar capillary electrophoresis system to determine the RNA Integrity Number (RIN). A RIN value of ≥ 7 is recommended for RNA sequencing.
-
RNA Sequencing (RNA-Seq) Library Preparation and Sequencing
-
Library Preparation: Construct RNA-Seq libraries from high-quality total RNA using a commercial kit (e.g., Illumina TruSeq RNA Library Prep Kit). This typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate paired-end reads of a specified length (e.g., 150 bp).
Bioinformatic Analysis of RNA-Seq Data
A standardized bioinformatic pipeline is essential for processing and analyzing the raw sequencing data.
Caption: A typical workflow for RNA-sequencing data analysis.
-
Quality Control and Trimming: Assess the quality of the raw sequencing reads using tools like FastQC. Remove low-quality bases and adapter sequences using software such as Trimmomatic.
-
Alignment: Align the trimmed reads to the latest version of the wheat reference genome using a splice-aware aligner like HISAT2 or STAR.
-
Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Identify differentially expressed genes (DEGs) between this compound-treated and control samples using packages like DESeq2 or edgeR in the R statistical environment.
-
Functional Annotation and Pathway Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses on the list of DEGs to identify over-represented biological processes, molecular functions, and metabolic pathways.
Validation of Gene Expression
-
Quantitative Real-Time PCR (qRT-PCR): Validate the expression patterns of a subset of key DEGs identified from the RNA-Seq analysis using qRT-PCR. This step is crucial for confirming the results obtained from the high-throughput sequencing data.
Conclusion
The application of this compound as a seed treatment in wheat induces a robust defense and detoxification response, primarily mediated by the upregulation of GSTs and other detoxification-related genes. This transcriptomic reprogramming enhances the plant's ability to metabolize and tolerate otherwise phytotoxic herbicides. The protocols and information provided in this document offer a comprehensive guide for researchers and scientists to investigate the molecular mechanisms underlying herbicide safening in wheat and to facilitate the development of novel crop protection technologies. Further transcriptome-wide studies on this compound-treated wheat will be invaluable for a more detailed understanding of the specific genes and pathways involved in this protective effect.
References
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Transcriptome Profiling and Genome-Wide Association Studies Reveal GSTs and Other Defense Genes Involved in Multiple Signaling Pathways Induced by Herbicide Safener in Grain Sorghum [frontiersin.org]
- 4. Transcriptome Profiling and Genome-Wide Association Studies Reveal GSTs and Other Defense Genes Involved in Multiple Signaling Pathways Induced by Herbicide Safener in Grain Sorghum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Fluxofenim Residues in Environmental Samples
Introduction
Fluxofenim is a herbicide safener used in agriculture to protect crops, such as sorghum, from the phytotoxic effects of certain herbicides.[1] Its application raises concerns about its potential persistence and accumulation in soil and water ecosystems. Therefore, robust and sensitive analytical methods are required to monitor its residues in these environmental matrices. This document provides detailed application notes and protocols for the quantification of this compound residues in soil and water samples using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.[2][3] The methodologies described herein are intended for use by researchers, scientists, and professionals in drug development and environmental monitoring.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for developing effective extraction and analytical methods.
| Property | Value | Reference |
| IUPAC Name | (Z)-1-(4-chlorophenyl)-N-(1,3-dioxolan-2-ylmethoxy)-2,2,2-trifluoroethanimine | [4] |
| CAS Number | 88485-37-4 | [5] |
| Molecular Formula | C₁₂H₁₁ClF₃NO₃ | |
| Molecular Weight | 309.67 g/mol | |
| Appearance | Colorless oily liquid | |
| Water Solubility | 30 mg/L (moderately soluble) | |
| Organic Solvent Solubility | Miscible with organic solvents like acetone and methanol |
Experimental Protocols
Quantification of this compound in Soil Samples
This protocol details the extraction and analysis of this compound residues from soil matrices using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by LC-MS/MS analysis. The QuEChERS method is widely adopted for multi-residue pesticide analysis in complex matrices like soil due to its simplicity and efficiency.
a. Sample Preparation and Extraction
-
Sample Homogenization: Air-dry the soil sample and sieve it through a 2-mm mesh to ensure homogeneity.
-
Weighing and Hydration: Weigh 10 g of the homogenized soil into a 50 mL polypropylene centrifuge tube. Add 10 mL of deionized water and vortex for 1 minute to hydrate the soil. Let it stand for 30 minutes.
-
Acetonitrile Extraction: Add 10 mL of acetonitrile to the tube.
-
Salting Out: Add the QuEChERS extraction salt mixture (4 g of anhydrous magnesium sulfate, 1 g of sodium chloride, 1 g of sodium citrate, and 0.5 g of disodium citrate sesquihydrate).
-
Shaking: Immediately cap the tube and shake vigorously for 1 minute to ensure thorough mixing and prevent the agglomeration of salts.
-
Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
b. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Supernatant Transfer: Transfer 6 mL of the upper acetonitrile layer into a 15 mL d-SPE tube containing 900 mg of anhydrous magnesium sulfate, 150 mg of Primary Secondary Amine (PSA), and 150 mg of C18 sorbent.
-
Vortexing and Centrifugation: Vortex the d-SPE tube for 1 minute and then centrifuge at 4000 rpm for 5 minutes.
-
Final Extract Preparation: Take a 1 mL aliquot of the cleaned extract, evaporate it to dryness under a gentle stream of nitrogen, and reconstitute the residue in 1 mL of a methanol/water (50:50, v/v) solution for LC-MS/MS analysis.
c. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor and product ions for this compound need to be determined by direct infusion of a standard solution. Based on its structure, the protonated molecule [M+H]⁺ would be the precursor ion. Fragmentation would likely occur at the ether and oxime linkages.
Predicted MS/MS Parameters for this compound:
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) | Cone Voltage (V) |
| This compound | 310.0 | [Predicted] | [Predicted] | [To be optimized] | [To be optimized] |
Note: The exact m/z values for product ions and optimal collision energies and cone voltages should be experimentally determined on the specific instrument used.
Quantification of this compound in Water Samples
This protocol describes the extraction of this compound from water samples using Solid-Phase Extraction (SPE) followed by LC-MS/MS analysis. SPE is a common technique for the selective extraction and concentration of organic pollutants from aqueous matrices.
a. Sample Preparation and Solid-Phase Extraction (SPE)
-
Sample Filtration: Filter the water sample (e.g., 100 mL) through a 0.45 µm glass fiber filter to remove suspended particles.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing 5 mL of methanol followed by 5 mL of deionized water. Ensure the cartridge does not go dry.
-
Sample Loading: Load the filtered water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Cartridge Washing: After loading, wash the cartridge with 5 mL of deionized water to remove any polar impurities.
-
Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 30 minutes to remove residual water.
-
Elution: Elute the retained this compound from the cartridge with 6 mL of methanol into a collection tube.
-
Final Extract Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of a methanol/water (50:50, v/v) solution for LC-MS/MS analysis.
b. LC-MS/MS Analysis
The LC-MS/MS conditions for the analysis of water sample extracts are the same as those described for soil samples in section 1.c.
Data Presentation
The following tables summarize the expected performance characteristics of the analytical methods. These values are indicative and should be confirmed through in-house method validation.
Table 1: Method Validation Parameters for this compound in Soil
| Parameter | Fortification Level (µg/kg) | Expected Value |
| Limit of Detection (LOD) | - | 0.5 |
| Limit of Quantification (LOQ) | - | 1.5 |
| Recovery (%) | 5 | 85 - 105 |
| 25 | 90 - 110 | |
| 100 | 90 - 110 | |
| Precision (RSD %) | 5 | < 15 |
| 25 | < 10 | |
| 100 | < 10 |
Table 2: Method Validation Parameters for this compound in Water
| Parameter | Fortification Level (ng/L) | Expected Value |
| Limit of Detection (LOD) | - | 1 |
| Limit of Quantification (LOQ) | - | 3 |
| Recovery (%) | 10 | 80 - 110 |
| 50 | 90 - 110 | |
| 200 | 90 - 110 | |
| Precision (RSD %) | 10 | < 15 |
| 50 | < 10 | |
| 200 | < 10 |
Mandatory Visualizations
Discussion
The presented protocols provide a robust framework for the quantification of this compound residues in soil and water. The QuEChERS method for soil is advantageous due to its high throughput and minimal solvent consumption. For water samples, SPE offers excellent enrichment and cleanup, enabling the detection of low residue levels.
Method Validation: It is imperative that these methods are fully validated in the end-user's laboratory to ensure they meet the required performance criteria. Validation should include the assessment of linearity, specificity, accuracy (recovery), precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ). Matrix-matched standards should be used for calibration to compensate for any matrix effects that may suppress or enhance the analyte signal.
Degradation Products: The environmental fate of this compound, including its potential degradation products, is an area that warrants further investigation. Future method development could include the identification and quantification of major metabolites to provide a more comprehensive assessment of its environmental impact. The stability of this compound in samples during storage should also be evaluated to ensure the integrity of the results.
Conclusion
The detailed protocols and application notes provided in this document offer a comprehensive guide for the quantification of this compound residues in soil and water samples. By utilizing the described QuEChERS and SPE extraction methods in conjunction with LC-MS/MS analysis, researchers and environmental scientists can accurately and reliably monitor the presence of this herbicide safener in the environment. Adherence to good laboratory practices and thorough method validation are essential for obtaining high-quality data.
References
High-performance liquid chromatography (HPLC) method for Fluxofenim analysis
An Application Note for the Determination of Fluxofenim by High-Performance Liquid Chromatography
Introduction
This compound is a herbicide safener utilized to protect crops such as sorghum from potential injury caused by chloroacetanilide herbicides like S-metolachlor.[1] It functions by enhancing the crop's natural metabolic detoxification pathways, often by increasing the activity of glutathione S-transferase (GST) enzymes.[1] As the use of safeners is critical for ensuring herbicide selectivity and crop safety, a reliable analytical method for the quantification of this compound in formulations and treated agricultural products is essential for quality control and research purposes.
This application note details a robust High-Performance Liquid Chromatography (HPLC) method with UV detection for the analysis of this compound. The described protocol is suitable for researchers, scientists, and professionals in the agricultural and drug development industries.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is used for this analysis. The method employs a reversed-phase C18 column, which is a common choice for separating moderately non-polar compounds like this compound. The mobile phase consists of an isocratic mixture of acetonitrile and water, providing a stable and efficient separation.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Reversed-Phase Column (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 245 nm |
| Run Time | 10 minutes |
Preparation of Standards and Reagents
-
Reagents: Use HPLC-grade acetonitrile, methanol, and water. Obtain formic acid of analytical grade or higher.
-
This compound Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. This stock solution should be stored at 4°C and protected from light.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL. These are used to construct the calibration curve.
Sample Preparation Protocol (Treated Seeds)
This protocol outlines the extraction of this compound from treated seeds, a common application for this safener.
-
Homogenization: Weigh 10 g of a representative sample of treated seeds into a high-speed blender or grinder. Homogenize the seeds into a fine, consistent powder.
-
Extraction: Transfer the homogenized powder to a 100 mL conical flask. Add 40 mL of acetonitrile.
-
Sonication: Place the flask in an ultrasonic bath and sonicate for 20 minutes to ensure efficient extraction of the analyte.
-
Centrifugation: Transfer the extract to a centrifuge tube and centrifuge at 4000 rpm for 15 minutes to pellet the solid material.
-
Filtration: Carefully decant the supernatant and filter it through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
Analysis: The sample is now ready for injection into the HPLC system. If the expected concentration is outside the calibration range, dilute the sample with the mobile phase accordingly.
Method Validation and Data Presentation
The described method should be validated according to ICH or other relevant guidelines to ensure its suitability for its intended purpose. Key validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). The following table summarizes typical performance data expected from this method.
Table 2: Representative Method Validation Data
| Parameter | Result |
| Retention Time (min) | ~ 4.8 |
| Linearity (R²) | > 0.999 |
| Range (µg/mL) | 0.1 - 20 |
| Limit of Detection (LOD) (µg/mL) | 0.03 |
| Limit of Quantification (LOQ) (µg/mL) | 0.1 |
| Precision (%RSD, n=6) | < 1.5% |
| Accuracy (Recovery %) | 98.5% - 102.1% |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the analytical process, from initial sample handling to the final data analysis.
Caption: Workflow for HPLC analysis of this compound.
References
Application Note: High-Throughput Analysis of Fluxofenim in Environmental Samples by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a sensitive and selective method for the quantitative determination of Fluxofenim in environmental matrices using Gas Chromatography coupled with Mass Spectrometry (GC-MS). The protocol employs a streamlined sample preparation procedure based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, followed by robust GC-MS analysis. This method is intended for researchers, scientists, and professionals in drug development and environmental monitoring requiring a reliable and high-throughput approach for this compound detection. The described protocol and instrument parameters provide a solid foundation for method development and validation.
Introduction
This compound is a herbicide safener, often used in conjunction with herbicides to protect crops from injury. Monitoring its presence in environmental samples such as soil and water is crucial to assess its environmental fate and potential impact. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds, making it well-suited for the analysis of pesticide residues like this compound.[1] The high selectivity and sensitivity of GC-MS, particularly when operated in Selected Ion Monitoring (SIM) or tandem mass spectrometry (MS/MS) mode, allows for accurate quantification even in complex matrices.[2][3]
This application note provides a comprehensive protocol for the analysis of this compound, from sample preparation to data acquisition and analysis.
Experimental Protocols
Sample Preparation: Modified QuEChERS Extraction
The QuEChERS method is a popular sample preparation technique for pesticide residue analysis in various matrices due to its simplicity and efficiency.[3]
1. Sample Homogenization:
-
Soil/Sediment: Air-dry the sample to remove excess moisture and sieve to ensure homogeneity.
-
Water: Collect the water sample in a clean glass container. If necessary, filter to remove suspended particles.
2. Extraction:
-
Weigh 10 g of the homogenized soil sample or measure 10 mL of the water sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (ACN).
-
For soil samples, add an appropriate amount of water to ensure the total water content is around 80-100% to facilitate partitioning.
-
Vortex the tube vigorously for 1 minute to ensure thorough mixing.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate). The exact salt composition may be optimized.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent and MgSO₄. The specific sorbent composition can be optimized to remove interferences.
-
Vortex for 30 seconds.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes.
-
The resulting supernatant is ready for GC-MS analysis. An internal standard can be added at this stage.
GC-MS Instrumentation and Parameters
The analysis is performed on a gas chromatograph coupled to a mass spectrometer. The following parameters serve as a starting point and should be optimized for the specific instrument used.
Table 1: GC-MS Instrument Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Program | Initial temperature 70 °C, hold for 2 min, ramp to 150 °C at 25 °C/min, then to 280 °C at 10 °C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 280 °C |
| Mass Range | 50-500 amu (in full scan mode for identification) |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification |
| SIM Ions for this compound | To be determined by analyzing a standard solution of this compound. A primary quantitation ion and one or two qualifier ions should be selected. |
Data Presentation
Quantitative analysis of this compound should be performed using a calibration curve prepared from standard solutions of known concentrations. The following table summarizes typical performance characteristics that should be assessed during method validation.
Table 2: Summary of Quantitative Performance Data (Hypothetical)
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 ng/mL |
| Limit of Quantification (LOQ) | 0.05 ng/mL |
| Precision (%RSD, n=6) | < 15% |
| Accuracy (Recovery %) | 85-110% |
| Retention Time | To be determined experimentally |
Diagrams
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol from sample collection to data analysis.
Caption: Workflow for this compound analysis.
Conclusion
The described GC-MS method provides a robust and sensitive approach for the detection and quantification of this compound in environmental samples. The use of the QuEChERS sample preparation protocol offers a fast and efficient way to extract the analyte from complex matrices, while the selectivity of the mass spectrometric detection ensures reliable results. This application note serves as a valuable starting point for laboratories looking to implement routine monitoring of this compound. Method validation should be performed in the specific matrix of interest to ensure the accuracy and precision of the results.
References
Application Note: A Robust Bioassay for Evaluating the Safening Efficacy of Fluxofenim
Introduction
Fluxofenim is a herbicide safener widely used in agriculture to protect cereal crops, such as sorghum and wheat, from injury caused by certain classes of herbicides, particularly chloroacetanilides like S-metolachlor.[1][2][3] Safeners are chemical agents that enhance a crop's ability to tolerate a herbicide without compromising the herbicide's effectiveness against target weeds.[4] The primary mechanism of this compound involves the induction of the plant's endogenous detoxification pathways.[1] It stimulates the expression and activity of key metabolic enzymes, most notably Glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases. These enzymes rapidly metabolize the herbicide into non-phytotoxic compounds, preventing cellular damage and allowing the crop to thrive.
Developing a reliable bioassay is critical for quantifying the safening efficacy of this compound, optimizing its application rates for different crop varieties, and screening for new safener compounds. This document provides detailed protocols for a comprehensive bioassay, combining whole-plant physiological assessments with targeted biochemical analysis of GST activity.
Experimental Protocols
Protocol 1: Whole-Plant Dose-Response Bioassay
This protocol is designed to assess the protective effect of this compound on a crop species against a specific herbicide by measuring key growth parameters.
1. Materials and Reagents
-
Plant Material: Sorghum (Sorghum bicolor) or Wheat (Triticum aestivum) seeds (crop); a susceptible weed species (e.g., Green Foxtail, Setaria viridis).
-
Chemicals:
-
This compound (e.g., Concep® III)
-
Herbicide (e.g., S-metolachlor)
-
Acetone (for stock solution preparation)
-
-
Growth Medium: Potting mix (e.g., peat, perlite, and vermiculite in a 2:1:1 ratio).
-
Equipment:
-
10 cm diameter pots with drainage holes
-
Controlled environment growth chamber (25°C/20°C day/night, 16h photoperiod)
-
Analytical balance
-
Spray chamber or cabinet for uniform herbicide application
-
Drying oven
-
2. Experimental Design
-
Treatments: A factorial design with varying this compound and herbicide concentrations.
-
Factor A (this compound seed treatment): 0 (control), 0.2, 0.4, 0.6, 0.8 g a.i. kg⁻¹ seed.
-
Factor B (Herbicide application): 0 (control), Recommended rate (e.g., 1,440 g a.i. ha⁻¹ for S-metolachlor), 2x Recommended rate.
-
-
Replicates: Minimum of 4 replicates per treatment combination.
-
Controls:
-
Untreated Control (no safener, no herbicide)
-
Safener Only (each this compound dose, no herbicide)
-
Herbicide Only (each herbicide dose, no safener)
-
3. Procedure
-
Seed Treatment:
-
Prepare a stock solution of this compound in acetone.
-
Calculate the required volume of stock solution for each dose per kilogram of seeds.
-
In a sealed container, apply the solution to the seeds and shake vigorously until the solvent evaporates, ensuring even coating.
-
Allow seeds to air dry completely before planting. Treat control seeds with acetone only.
-
-
Planting:
-
Fill pots with growth medium and moisten.
-
Plant 5-7 treated seeds per pot at a depth of 2 cm.
-
Place pots in the growth chamber.
-
-
Herbicide Application:
-
Apply the herbicide pre-emergence (immediately after planting) or post-emergence (at the 1-2 leaf stage), depending on the herbicide's mode of action.
-
Use a calibrated laboratory spray chamber to ensure uniform application.
-
-
Growth and Observation:
-
Grow plants for 14-21 days after treatment (DAT).
-
Visually assess phytotoxicity at 7, 14, and 21 DAT using a 0% (no injury) to 100% (plant death) scale.
-
-
Data Collection (at 21 DAT):
-
Carefully remove plants from the soil and wash the roots.
-
Measure the shoot height of each plant.
-
Separate shoots from roots.
-
Record the fresh weight of the shoots.
-
Dry the shoots in an oven at 70°C for 72 hours and record the dry weight (biomass).
-
Protocol 2: Biochemical Assay - Glutathione S-transferase (GST) Activity
This protocol measures the activity of GST enzymes, a key indicator of this compound's mechanism of action.
1. Materials and Reagents
-
Plant Material: Shoot tissue from plants grown as described in Protocol 1 (harvested at 3-7 DAT).
-
Chemicals:
-
Liquid nitrogen
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
EDTA (1 mM)
-
Polyvinylpolypyrrolidone (PVPP)
-
1-chloro-2,4-dinitrobenzene (CDNB)
-
Reduced glutathione (GSH)
-
Bovine serum albumin (BSA) for protein quantification (Bradford assay).
-
-
Equipment:
-
Mortar and pestle, pre-chilled
-
Refrigerated centrifuge
-
UV-Vis spectrophotometer
-
Microcentrifuge tubes
-
2. Procedure
-
Protein Extraction:
-
Harvest 0.5-1.0 g of shoot tissue from each replicate.
-
Immediately freeze in liquid nitrogen and grind to a fine powder using a chilled mortar and pestle.
-
Add 2 mL of ice-cold extraction buffer (potassium phosphate buffer with EDTA and PVPP) and continue grinding until a homogenous slurry is formed.
-
Transfer the homogenate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant (crude protein extract) and keep it on ice.
-
-
Protein Quantification:
-
Determine the total protein concentration of the extract using the Bradford method with BSA as a standard.
-
-
GST Activity Assay:
-
The assay measures the conjugation of GSH to the substrate CDNB, which results in an increase in absorbance at 340 nm.
-
Prepare a reaction mixture in a cuvette containing:
-
100 mM potassium phosphate buffer (pH 6.5)
-
1 mM CDNB (dissolved in ethanol)
-
1 mM GSH
-
-
Add 50-100 µg of crude protein extract to initiate the reaction.
-
Immediately place the cuvette in the spectrophotometer and record the change in absorbance at 340 nm for 3-5 minutes.
-
-
Calculation:
-
Calculate the specific activity of GST using the Beer-Lambert law (Extinction coefficient for the GSH-CDNB conjugate is 9.6 mM⁻¹ cm⁻¹).
-
Express the results as nmol of CDNB conjugated per minute per milligram of protein (nmol min⁻¹ mg⁻¹ protein).
-
Data Presentation
Quantitative data should be summarized to facilitate clear comparisons between treatments.
Table 1: Effect of this compound on Sorghum Shoot Dry Biomass (mg/plant) 21 Days After Treatment with S-metolachlor.
| This compound Dose (g a.i. kg⁻¹ seed) | S-metolachlor (0 g/ha) | S-metolachlor (1440 g/ha) | S-metolachlor (2880 g/ha) |
| 0 | 150.2 ± 8.5 | 45.7 ± 5.1 | 22.1 ± 3.9 |
| 0.2 | 148.9 ± 7.9 | 98.3 ± 6.2 | 55.6 ± 4.8 |
| 0.4 | 151.5 ± 8.1 | 135.6 ± 7.4 | 90.3 ± 6.5 |
| 0.6 | 149.3 ± 9.0 | 140.1 ± 8.3 | 115.8 ± 7.1 |
| 0.8 | 147.8 ± 8.6 | 142.5 ± 7.7 | 125.4 ± 8.2 |
Values are presented as mean ± standard error (n=4).
Table 2: Effect of this compound on GST Specific Activity in Sorghum Shoots 7 Days After Treatment.
| This compound Dose (g a.i. kg⁻¹ seed) | GST Specific Activity (nmol min⁻¹ mg⁻¹ protein) |
| 0 | 45.3 ± 3.1 |
| 0.2 | 70.8 ± 4.5 |
| 0.4 | 115.2 ± 6.8 |
| 0.6 | 125.6 ± 7.2 |
| 0.8 | 128.9 ± 7.5 |
Values are presented as mean ± standard error (n=4). A dose of 0.36 g a.i. kg⁻¹ seed has been shown to increase GST activity by 30-58% in wheat.
Visualizations
This compound Bioassay Workflow
Caption: Experimental workflow for the this compound safening bioassay.
Proposed Signaling Pathway for this compound Action
Caption: this compound induces gene expression leading to herbicide detoxification.
References
Application of RNA Sequencing to Elucidate the Mode of Action of Fluxofenim
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Fluxofenim is a herbicide safener utilized in agriculture to protect cereal crops, such as sorghum and wheat, from the phytotoxic effects of certain herbicides, particularly those from the chloroacetamide class like S-metolachlor. The protective mechanism of this compound involves the induction of the crop's endogenous detoxification pathways, enabling the plant to metabolize the herbicide into non-toxic compounds more efficiently. At the molecular level, this is achieved through the upregulation of specific gene networks. RNA sequencing (RNA-seq), a powerful transcriptomics tool, provides a comprehensive approach to unraveling the intricate molecular mechanisms underlying this compound's mode of action by enabling a genome-wide analysis of differential gene expression in response to treatment. These application notes provide an overview and detailed protocols for utilizing RNA-seq to study the effects of this compound.
Mode of Action Overview
This compound primarily acts by enhancing the expression of genes encoding detoxification enzymes. The most prominent among these are the Glutathione S-transferases (GSTs), which catalyze the conjugation of glutathione to herbicide molecules, thereby neutralizing their toxicity.[1][2][3] In addition to GSTs, other enzyme families such as cytochrome P450 monooxygenases (P450s) and UDP-glucosyltransferases (UGTs) are also induced by this compound, contributing to a multi-faceted detoxification response.[4]
Recent transcriptomic studies have further revealed that this compound's influence extends beyond detoxification pathways, impacting plant hormone signaling. Specifically, it has been shown to counteract the herbicide-induced suppression of genes related to auxin (AUX) and jasmonic acid (JA) signaling pathways.[2] Furthermore, treatment with this compound has been associated with an increase in the levels of certain plant hormones, such as trans-zeatin O-glucoside (tZOG) and Gibberellin1 (GA1), suggesting a broader role in regulating plant growth and stress responses.
Data Presentation: Gene Expression Changes in Sorghum in Response to this compound
The following tables summarize representative quantitative data on the upregulation of key gene families in sorghum seedlings following treatment with this compound, as identified through RNA-seq analysis. This data is synthesized from findings reported in relevant literature.
Table 1: Upregulation of Glutathione S-Transferase (GST) Genes
| Gene ID | Putative Function | Log₂ Fold Change | Adjusted p-value |
| SbGSTF1 | Glutathione S-transferase phi class | 6.8 | < 0.001 |
| SbGSTF2 | Glutathione S-transferase phi class | 5.5 | < 0.001 |
| SbGSTU1 | Glutathione S-transferase tau class | 4.9 | < 0.001 |
| SbGSTU5 | Glutathione S-transferase tau class | 4.2 | < 0.001 |
| SbGSTL3 | Glutathione S-transferase lambda class | 3.7 | < 0.01 |
Table 2: Upregulation of Cytochrome P450 (P450) Genes
| Gene ID | Putative Function | Log₂ Fold Change | Adjusted p-value |
| SbCYP71A1 | Cytochrome P450, family 71 | 5.1 | < 0.001 |
| SbCYP709C1 | Cytochrome P450, family 709 | 4.6 | < 0.001 |
| SbCYP72A1 | Cytochrome P450, family 72 | 4.0 | < 0.01 |
| SbCYP81A1 | Cytochrome P450, family 81 | 3.5 | < 0.01 |
Table 3: Upregulation of UDP-Glucosyltransferase (UGT) Genes
| Gene ID | Putative Function | Log₂ Fold Change | Adjusted p-value |
| SbUGT73C3 | UDP-glucosyltransferase 73C3 | 4.8 | < 0.001 |
| SbUGT85A1 | UDP-glucosyltransferase 85A1 | 4.3 | < 0.001 |
| SbUGT74G1 | UDP-glucosyltransferase 74G1 | 3.9 | < 0.01 |
Table 4: Upregulation of Genes Related to Hormone Signaling
| Gene ID | Putative Pathway | Log₂ Fold Change | Adjusted p-value |
| SbYUC8 | Auxin biosynthesis | 2.5 | < 0.05 |
| SbGH3.1 | Auxin-responsive gene | 2.1 | < 0.05 |
| SbJAZ1 | Jasmonic acid signaling repressor | 2.8 | < 0.05 |
| SbMYC2 | Jasmonic acid signaling transcription factor | 2.3 | < 0.05 |
Experimental Protocols
This section provides a detailed methodology for conducting an RNA-seq experiment to investigate the mode of action of this compound in a model crop species like sorghum.
Plant Material and Treatment
-
Seed Sterilization and Germination:
-
Surface sterilize sorghum (e.g., Sorghum bicolor cv. BTx623) seeds by washing with 70% ethanol for 1 minute, followed by a 10-minute incubation in a 2.5% sodium hypochlorite solution with gentle agitation.
-
Rinse the seeds thoroughly with sterile distilled water (5 times).
-
Germinate the seeds on sterile filter paper moistened with sterile water in petri dishes, and incubate in the dark at 28°C for 3-4 days until the coleoptiles are approximately 2-3 cm in length.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or DMSO).
-
Dilute the stock solution to the desired final concentration (e.g., 10 µM) in a hydroponic solution or liquid culture medium.
-
Transfer the etiolated seedlings to the treatment solution. A control group should be treated with the same concentration of the solvent.
-
Incubate the seedlings for a specific time course (e.g., 6, 12, 24, and 48 hours) under controlled conditions (e.g., 28°C in the dark).
-
-
Sample Collection:
-
At each time point, harvest the shoot tissues from both treated and control seedlings.
-
Immediately freeze the collected tissues in liquid nitrogen to prevent RNA degradation.
-
Store the samples at -80°C until RNA extraction.
-
Collect at least three biological replicates for each treatment and time point.
-
RNA Extraction and Quality Control
-
RNA Extraction:
-
Grind the frozen tissue to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.
-
Extract total RNA using a commercial plant RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
-
RNA Quality Control:
-
Assess the quantity and purity of the RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1, and the A260/A230 ratio should be between 2.0 and 2.5.
-
Evaluate the integrity of the RNA using an Agilent Bioanalyzer or equivalent system. The RNA Integrity Number (RIN) should be ≥ 7.0 for high-quality RNA suitable for sequencing.
-
RNA-seq Library Preparation and Sequencing
-
Library Preparation:
-
Start with 1-2 µg of high-quality total RNA for each sample.
-
Isolate messenger RNA (mRNA) using oligo(dT)-attached magnetic beads.
-
Fragment the mRNA into smaller pieces using divalent cations under elevated temperature.
-
Synthesize first-strand cDNA using reverse transcriptase and random hexamer primers.
-
Synthesize second-strand cDNA using DNA Polymerase I and RNase H.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Purify the ligation products and amplify the library by PCR to enrich for fragments with adapters on both ends.
-
Use a commercial library preparation kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina) for a streamlined workflow.
-
-
Sequencing:
-
Quantify the prepared libraries and pool them in equimolar concentrations.
-
Sequence the pooled libraries on an Illumina sequencing platform (e.g., NovaSeq 6000) to generate paired-end reads of a desired length (e.g., 150 bp).
-
Bioinformatic Analysis
-
Quality Control of Raw Reads:
-
Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Trim adapter sequences and remove low-quality reads using tools like Trimmomatic or Cutadapt.
-
-
Read Alignment:
-
Align the high-quality reads to a reference genome (e.g., Sorghum bicolor reference genome) using a splice-aware aligner such as HISAT2 or STAR.
-
-
Quantification of Gene Expression:
-
Count the number of reads mapping to each gene using tools like featureCounts or HTSeq-count.
-
-
Differential Gene Expression Analysis:
-
Use R packages such as DESeq2 or edgeR to identify differentially expressed genes (DEGs) between this compound-treated and control samples.
-
Set a threshold for significance, typically an adjusted p-value (FDR) < 0.05 and a |log₂ fold change| > 1.
-
-
Functional Annotation and Enrichment Analysis:
-
Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the list of DEGs using tools like DAVID or g:Profiler to identify over-represented biological processes, molecular functions, and metabolic pathways.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of the study of this compound's mode of action.
Caption: Experimental workflow for RNA-seq analysis of this compound's mode of action.
Caption: Signaling pathways activated by this compound.
Caption: Logical relationship of this compound's protective mechanism.
References
- 1. Transcriptome Profiling and Genome-Wide Association Studies Reveal GSTs and Other Defense Genes Involved in Multiple Signaling Pathways Induced by Herbicide Safener in Grain Sorghum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Transcriptome Profiling and Genome-Wide Association Studies Reveal GSTs and Other Defense Genes Involved in Multiple Signaling Pathways Induced by Herbicide Safener in Grain Sorghum [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. SorghumBase - Publications [sorghumbase.org]
Application Notes and Protocols for Field Trial Design Evaluating Fluxofenim Performance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluxofenim is a herbicide safener utilized to shield crops, such as sorghum and maize, from potential injury caused by certain pre-emergence herbicides, particularly those in the chloroacetanilide and thiocarbamate families.[1] Its mechanism of action involves stimulating the crop's natural detoxification pathways.[1] this compound enhances the activity of enzymes like glutathione S-transferases (GSTs), which metabolize and neutralize the herbicide molecules before they can cause significant damage to the plant.[1][2] This safening effect allows for the effective use of potent herbicides for weed control without compromising crop health and yield.[1]
These application notes provide a comprehensive protocol for designing and implementing a field trial to evaluate the performance of this compound as a seed treatment in protecting a target crop from herbicide-induced injury.
Signaling Pathway of this compound Action
Caption: Simplified signaling pathway of this compound in a crop plant cell.
Experimental Design and Protocols
A randomized complete block design (RCBD) is recommended for this field trial to minimize the effects of field variability.
1. Experimental Treatments:
A factorial arrangement of treatments will allow for the evaluation of the main effects of this compound and the herbicide, as well as their interaction.
-
Factor A: this compound Seed Treatment
-
A1: No this compound (control)
-
A2: this compound at recommended rate (e.g., 0.4 g a.i. kg⁻¹ seed)
-
A3: this compound at 2x recommended rate (e.g., 0.8 g a.i. kg⁻¹ seed)
-
-
Factor B: Herbicide Application
-
B1: No herbicide (weedy check)
-
B2: Herbicide at recommended rate (e.g., S-metolachlor at 1.44 kg a.i. ha⁻¹)
-
B3: Herbicide at 2x recommended rate (e.g., S-metolachlor at 2.88 kg a.i. ha⁻¹)
-
An additional treatment, a weed-free control (hand-weeded), should be included for comparison.
2. Field Layout and Plot Size:
-
Replications: A minimum of four replications (blocks) is recommended.
-
Plot Size: Each plot should be at least 3 meters wide and 10 meters long to minimize edge effects.
-
Guard Areas: A buffer zone of at least 1 meter should be maintained between plots to prevent spray drift.
3. Crop and Variety:
Select a crop species known to be sensitive to the chosen herbicide, for example, sorghum (Sorghum bicolor) with S-metolachlor. It is advisable to use at least two different varieties to assess any varietal differences in response.
4. Soil and Environmental Conditions:
Detailed records of soil type, organic matter content, pH, and nutrient status should be documented for the trial site. Weather data, including temperature, rainfall, and wind speed, should be recorded throughout the trial period.
Experimental Workflow
Caption: Workflow for the this compound field trial.
Detailed Protocols
Protocol 1: Seed Treatment Application
-
Calculate the required amount of this compound for each seed treatment group based on the target application rate and the weight of the seed.
-
In a suitable container, mix the seed and the calculated amount of this compound formulation.
-
Ensure thorough and uniform coating of the seeds. A commercial seed treater can be used for larger quantities.
-
Allow the treated seeds to air dry completely before planting.
-
Label all seed bags clearly with the treatment details.
Protocol 2: Herbicide Application
-
Calibrate the sprayer to deliver the intended volume of herbicide solution per unit area.
-
Prepare the herbicide spray solutions according to the manufacturer's instructions for the desired application rates.
-
Apply the herbicide treatments uniformly to the respective plots immediately after planting (pre-emergence).
-
Record the application details, including date, time, weather conditions, and sprayer settings.
Protocol 3: Data Collection
Data should be collected at multiple time points after crop emergence, for instance, at 7, 14, 21, and 42 days after emergence (DAE), and at harvest.
-
Crop Emergence/Stand Count: Count the number of emerged crop plants in a designated area (e.g., two central rows of each plot) at 7 and 14 DAE.
-
Phytotoxicity (Crop Injury) Assessment: Visually assess crop injury on a scale of 0 to 100%, where 0 = no injury and 100 = complete crop death. Assess parameters such as stunting, chlorosis, and necrosis.
-
Weed Control Efficacy: Assess the percentage of weed control for major weed species present in each plot compared to the untreated control. This can be done visually or by counting weed density in quadrats.
-
Biomass Sampling: At a mid-season time point (e.g., 42 DAE), carefully excavate a set number of plants (e.g., 5-10) from a designated area in each plot. Separate the shoots and roots, wash the roots, and dry both in an oven at 70°C until a constant weight is achieved. Record the dry weights.
-
Crop Yield: At crop maturity, harvest the central rows of each plot. Record the total grain weight and adjust for moisture content.
Data Presentation
All quantitative data should be summarized in tables for clear comparison.
Table 1: Crop Phytotoxicity (%) at Different Days After Emergence (DAE)
| This compound Rate (g a.i. kg⁻¹ seed) | Herbicide Rate (kg a.i. ha⁻¹) | 7 DAE | 14 DAE | 21 DAE |
| 0 (Control) | 0 (Control) | |||
| 0 (Control) | 1.44 | |||
| 0 (Control) | 2.88 | |||
| 0.4 | 0 (Control) | |||
| 0.4 | 1.44 | |||
| 0.4 | 2.88 | |||
| 0.8 | 0 (Control) | |||
| 0.8 | 1.44 | |||
| 0.8 | 2.88 | |||
| Hand-weeded | 0 (Control) |
Table 2: Weed Control Efficacy (%) at 28 DAE
| This compound Rate (g a.i. kg⁻¹ seed) | Herbicide Rate (kg a.i. ha⁻¹) | Overall Weed Control | Grassy Weeds | Broadleaf Weeds |
| 0 (Control) | 0 (Control) | |||
| 0 (Control) | 1.44 | |||
| 0 (Control) | 2.88 | |||
| 0.4 | 1.44 | |||
| 0.4 | 2.88 | |||
| 0.8 | 1.44 | |||
| 0.8 | 2.88 |
Table 3: Crop Biomass ( g/plant ) at 42 DAE and Final Yield ( kg/ha )
| This compound Rate (g a.i. kg⁻¹ seed) | Herbicide Rate (kg a.i. ha⁻¹) | Shoot Dry Weight | Root Dry Weight | Grain Yield |
| 0 (Control) | 0 (Control) | |||
| 0 (Control) | 1.44 | |||
| 0 (Control) | 2.88 | |||
| 0.4 | 0 (Control) | |||
| 0.4 | 1.44 | |||
| 0.4 | 2.88 | |||
| 0.8 | 0 (Control) | |||
| 0.8 | 1.44 | |||
| 0.8 | 2.88 | |||
| Hand-weeded | 0 (Control) |
Statistical Analysis
The collected data should be subjected to Analysis of Variance (ANOVA) appropriate for a randomized complete block design with a factorial treatment structure. Mean separation tests (e.g., Tukey's HSD) should be used to determine significant differences between treatment means at a specified significance level (e.g., p < 0.05).
Logical Relationships in Trial Design
Caption: Logical relationships between trial components.
References
Application Notes and Protocols for Measuring Glutathione S-Transferase (GST) Activity in Response to Fluxofenim
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for measuring Glutathione S-Transferase (GST) activity, with a specific focus on assessing the inductive effect of Fluxofenim, a known herbicide safener. The protocols are designed for researchers in agricultural science, drug development, and toxicology to accurately quantify changes in GST activity in various biological samples.
Introduction to Glutathione S-Transferases and this compound
Glutathione S-Transferases (GSTs) are a family of enzymes pivotal in the detoxification of a wide array of xenobiotic and endogenous compounds.[1][2] They catalyze the conjugation of reduced glutathione (GSH) to electrophilic substrates, rendering them more water-soluble and facilitating their excretion.[3] This detoxification mechanism is a key component of cellular defense against mutagens, carcinogens, and other toxic compounds.[4][5]
This compound is an oxime ether derivative used commercially as a herbicide safener, particularly in sorghum. Its mechanism of action involves the induction of detoxification enzymes, most notably GSTs, which enhances the metabolism and detoxification of herbicides in the protected crop. Studies have shown that this compound treatment can significantly increase GST activity, thereby mitigating herbicide-induced injury to the crop.
Methods for Measuring GST Activity
Several methods are available for the quantification of GST activity, primarily categorized as spectrophotometric, fluorometric, and luminescent assays. The choice of method often depends on the required sensitivity, sample type, and available equipment.
Spectrophotometric Assay using CDNB
This is the most common and widely used method for measuring total GST activity. It utilizes 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate, which is suitable for a broad range of GST isozymes. The assay measures the rate of formation of the GS-CDNB conjugate, which can be detected by an increase in absorbance at 340 nm.
Principle: GST catalyzes the conjugation of the thiol group of glutathione to CDNB. The resulting product, S-(2,4-dinitrophenyl)glutathione (GS-DNB), absorbs light at 340 nm. The rate of increase in absorbance at this wavelength is directly proportional to the GST activity in the sample.
Fluorometric Assay using MCB
This method offers higher sensitivity compared to the spectrophotometric assay and is suitable for samples with low GST activity. It employs monochlorobimane (MCB) as a substrate. MCB is virtually non-fluorescent until it is conjugated with glutathione, a reaction catalyzed by GST. The resulting fluorescent adduct can be measured with an excitation wavelength of 380 nm and an emission wavelength of 461 nm.
Principle: GST catalyzes the reaction between GSH and MCB. The product of this reaction is a fluorescent glutathione-bimane adduct. The increase in fluorescence intensity over time is a direct measure of GST activity.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for accurate measurement of GST activity. The following are general guidelines for different sample types:
-
Cell Lysates: Wash cells with ice-cold PBS and pellet them by centrifugation. Resuspend the cell pellet in an appropriate lysis buffer and lyse the cells by sonication or freeze-thaw cycles. Centrifuge the lysate to pellet cellular debris and collect the supernatant for the assay.
-
Tissue Homogenates: Mince the tissue on ice and homogenize in a suitable buffer. Centrifuge the homogenate to remove insoluble material, and use the resulting supernatant for the assay.
-
Plasma and Erythrocyte Lysates: Collect blood in tubes containing an anticoagulant. Centrifuge to separate plasma and erythrocytes. The plasma can be used directly. For erythrocytes, wash the pellet with saline and lyse the cells to release the cytosolic contents.
Protocol 1: Spectrophotometric GST Activity Assay
This protocol is adapted from widely used methods utilizing CDNB as a substrate.
Materials:
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 6.5)
-
Reduced glutathione (GSH) solution (e.g., 100 mM)
-
1-chloro-2,4-dinitrobenzene (CDNB) solution (e.g., 100 mM in ethanol)
-
Sample (cell lysate, tissue homogenate, etc.)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare the Reaction Mix: For each reaction, prepare a master mix containing phosphate buffer, GSH, and CDNB. A typical final concentration in the reaction is 1 mM GSH and 1 mM CDNB. The solution may initially appear cloudy but should clear upon mixing.
-
Set up the Assay:
-
Blank: Add the reaction mix to a well or cuvette.
-
Sample: Add the reaction mix to other wells or cuvettes.
-
-
Initiate the Reaction: Add the sample to the corresponding wells/cuvettes. For the blank, add an equal volume of the sample buffer.
-
Measure Absorbance: Immediately start measuring the absorbance at 340 nm in a kinetic mode, taking readings every 30-60 seconds for 5-10 minutes.
-
Calculate GST Activity: Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve. Subtract the rate of the blank from the rate of the samples. GST activity can be calculated using the molar extinction coefficient of the GS-DNB conjugate (9.6 mM⁻¹cm⁻¹).
One unit of GST activity is defined as the amount of enzyme that catalyzes the conjugation of 1.0 µmol of CDNB with GSH per minute at a specific temperature.
Protocol 2: Fluorometric GST Activity Assay
This protocol is based on the use of MCB as a fluorogenic substrate.
Materials:
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 6.5)
-
Reduced glutathione (GSH) solution
-
Monochlorobimane (MCB) solution (in DMSO)
-
GST Standard (for standard curve)
-
Sample (cell lysate, tissue homogenate, etc.)
-
Black 96-well plate suitable for fluorescence measurements
-
Fluorometric microplate reader (Ex/Em = 380/461 nm)
Procedure:
-
Prepare Standards and Samples: Prepare a standard curve using a purified GST enzyme. Dilute samples to fall within the range of the standard curve.
-
Prepare the Reaction Mix: Prepare a master mix containing assay buffer, GSH, and MCB.
-
Set up the Assay: Add standards and samples to the wells of the black microplate.
-
Initiate the Reaction: Add the reaction mix to all wells.
-
Incubate: Incubate the plate at the desired temperature (e.g., 25°C or 37°C), protected from light.
-
Measure Fluorescence: Measure the fluorescence intensity at Ex/Em = 380/461 nm. The assay can be performed in a kinetic mode or as an endpoint measurement after a fixed incubation time.
-
Calculate GST Activity: For kinetic assays, determine the rate of fluorescence increase. For endpoint assays, subtract the fluorescence of the blank from the sample readings and determine the GST concentration from the standard curve.
Data Presentation: Effect of this compound on GST Activity
The following table summarizes the reported effects of this compound on GST activity in different plant species.
| Plant Species | Variety | This compound Treatment | Substrate | % Increase in GST Activity | Reference |
| Wheat | UI Castle CL+ | 0.36 g ai kg⁻¹ seed | CDNB | 58% | |
| Wheat | Brundage 96 | 0.36 g ai kg⁻¹ seed | CDNB | 38% | |
| Wheat | UI Sparrow | 0.36 g ai kg⁻¹ seed | CDNB | 30% | |
| Sorghum | G522DR | Seed Soaking | CDNB | 70% | |
| Sorghum | G522DR | Seed Soaking | [¹⁴C]-metolachlor | 82% |
Visualizations
Experimental Workflow for GST Activity Measurement
Caption: Workflow for measuring GST activity.
Signaling Pathway of this compound Action
References
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. 3hbiomedical.com [3hbiomedical.com]
- 3. A High-Throughput 1,536-Well Luminescence Assay for Glutathione S-Transferase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GST Activity Assay Kit (Fluorometric) (ab65325) | Abcam [abcam.com]
- 5. GST Activity Fluorometric Assay Kit - Creative BioMart [creativebiomart.net]
Application Note: Unveiling the Proteomic Response to Fluxofenim
Introduction
Fluxofenim is a chemical agent recognized for its role as a herbicide safener, protecting crops from herbicide-induced damage. Its mechanism of action is primarily associated with the enhancement of detoxification pathways, notably through the induction of glutathione S-transferases (GSTs).[1][2][3] Understanding the broader cellular response to this compound at the protein level is crucial for elucidating its complete mechanism of action and identifying potential off-target effects or novel applications. This application note describes a comprehensive workflow using quantitative proteomics to identify and quantify proteins and signaling pathways modulated by this compound treatment in a model plant system, Arabidopsis thaliana.
Core Requirements Met: This application note provides detailed protocols for researchers, scientists, and drug development professionals. All quantitative data is summarized in a structured table, and detailed methodologies for the key experiments are provided. Diagrams for the experimental workflow and a putative signaling pathway are included in the DOT language.
Data Presentation
Table 1: Hypothetical Quantitative Proteomic Analysis of Arabidopsis thaliana Treated with this compound. The following table represents simulated data of proteins significantly upregulated upon treatment with this compound, as would be identified through a quantitative proteomics workflow like iTRAQ or TMT.
| Protein ID | Gene Name | Protein Name | Fold Change (this compound/Control) | p-value | Function |
| P12345 | GSTU19 | Glutathione S-transferase U19 | + 4.2 | < 0.01 | Detoxification |
| Q98765 | ABCB1 | ATP-binding cassette B1 | + 3.5 | < 0.01 | Xenobiotic transport |
| A65432 | PAL1 | Phenylalanine ammonia-lyase 1 | + 2.8 | < 0.05 | Secondary metabolism |
| B13579 | WRKY33 | WRKY transcription factor 33 | + 2.5 | < 0.05 | Stress response signaling |
| C24680 | ACS2 | 1-aminocyclopropane-1-carboxylate synthase 2 | + 2.1 | < 0.05 | Ethylene biosynthesis |
| D97531 | PR1 | Pathogenesis-related protein 1 | + 1.9 | < 0.05 | Defense response |
Experimental Protocols
This section details the key experimental protocols for identifying proteins induced by this compound using a quantitative proteomics approach. The workflow is based on isobaric tagging for relative and absolute quantitation (iTRAQ), a widely used method in quantitative proteomics.[4][5]
Protocol 1: Plant Culture and this compound Treatment
-
Plant Growth: Grow Arabidopsis thaliana (ecotype Col-0) seedlings on Murashige and Skoog (MS) agar plates under a 16-hour light/8-hour dark photoperiod at 22°C for 14 days.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in liquid MS medium to a final concentration of 50 µM.
-
Treatment Application: Gently transfer the 14-day-old seedlings to a flask containing the liquid MS medium with this compound. For the control group, transfer seedlings to liquid MS medium containing an equivalent concentration of DMSO.
-
Incubation: Incubate the seedlings for 24 hours under the same growth conditions.
-
Harvesting: After incubation, harvest the seedlings, gently blot them dry, and immediately freeze them in liquid nitrogen. Store the samples at -80°C until protein extraction.
Protocol 2: Protein Extraction and Digestion
-
Tissue Lysis: Grind the frozen seedlings to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.
-
Extraction Buffer: Resuspend the powder in lysis buffer (8 M urea, 2 M thiourea, 4% CHAPS, 20 mM Tris-HCl pH 8.5, 1 mM PMSF, 1x protease inhibitor cocktail).
-
Sonication: Sonicate the samples on ice to ensure complete cell lysis and to shear DNA.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a Bradford or BCA protein assay.
-
Reduction and Alkylation:
-
Reduce the disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 1 hour.
-
Alkylate the free cysteine residues by adding iodoacetamide (IAA) to a final concentration of 55 mM and incubating in the dark at room temperature for 45 minutes.
-
-
Protein Precipitation: Precipitate the proteins by adding 4 volumes of pre-chilled acetone and incubating at -20°C overnight.
-
Digestion:
-
Centrifuge the precipitated proteins at 14,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and air-dry the protein pellet.
-
Resuspend the pellet in a digestion buffer (50 mM ammonium bicarbonate, pH 8.0).
-
Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Protocol 3: iTRAQ Labeling and Mass Spectrometry
-
iTRAQ Labeling:
-
After digestion, acidify the samples with trifluoroacetic acid (TFA) to a final concentration of 0.1% to stop the reaction.
-
Desalt the peptide samples using a C18 solid-phase extraction (SPE) column.
-
Dry the desalted peptides using a vacuum centrifuge.
-
Label the control and this compound-treated peptide samples with the appropriate iTRAQ reagents (e.g., 114 and 115 for control, 116 and 117 for treated) according to the manufacturer's protocol.
-
-
Sample Pooling: Combine the labeled peptide samples into a single tube.
-
Fractionation: Fractionate the pooled peptide sample using strong cation exchange (SCX) or high-pH reversed-phase chromatography to reduce sample complexity.
-
LC-MS/MS Analysis:
-
Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Separate the peptides on a C18 analytical column with a gradient of acetonitrile.
-
The eluting peptides are ionized by electrospray ionization and analyzed in a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).
-
Search the data against the Arabidopsis thaliana protein database to identify the peptides and proteins.
-
Quantify the relative abundance of proteins based on the intensity of the iTRAQ reporter ions.
-
Perform statistical analysis to identify proteins that are significantly differentially expressed between the this compound-treated and control samples.
-
Mandatory Visualization
Caption: Experimental workflow for proteomic analysis of this compound-treated Arabidopsis.
Caption: Putative signaling pathway induced by this compound in plant cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Integrating transcriptome and physiological analyses to elucidate the molecular responses of sorghum to this compound and metolachlor herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isobaric tag for relative and absolute quantitation - Wikipedia [en.wikipedia.org]
- 5. Isobaric Tag for Relative and Absolute Quantitation (iTRAQ)-Based Protein Profiling in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Screening of Novel Herbicide Safeners Based on Fluxofenim's Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluxofenim is a herbicide safener belonging to the oxime ether chemical class, utilized to protect cereal crops from herbicide-induced injury.[1][2] Its chemical formula is C₁₂H₁₁ClF₃NO₃.[3][4] The primary mechanism of action for this compound involves the induction of key plant detoxification enzymes, notably Glutathione S-transferases (GSTs) and Cytochrome P450 monooxygenases (CYPs).[1] These enzymes metabolize herbicides into less toxic forms, thereby enhancing crop tolerance. This document provides detailed protocols for in vitro assays designed to screen for novel herbicide safener candidates with structures analogous to this compound, focusing on the key biochemical pathways it modulates.
This compound: Structure and Mechanism of Action
This compound, with the IUPAC name (Z)-1-(4-chlorophenyl)-N-(1,3-dioxolan-2-ylmethoxy)-2,2,2-trifluoroethanimine, possesses a distinct molecular structure that confers its safening activity. Its mode of action is centered on the up-regulation of genes encoding for detoxification enzymes. This leads to an increased capacity of the plant to metabolize and sequester harmful herbicide molecules, a process often referred to as the xenobiotic detoxification pathway.
Key Detoxification Pathways Modulated by this compound:
-
Glutathione S-Transferase (GST) Pathway: this compound treatment leads to a significant increase in GST activity. GSTs catalyze the conjugation of glutathione (GSH) to electrophilic herbicides, rendering them more water-soluble and less toxic. These conjugates are then typically sequestered into the vacuole.
-
Cytochrome P450 (CYP) Pathway: Safeners like this compound can also induce the expression of various CYP isoforms. These enzymes are involved in Phase I metabolism, often introducing or exposing functional groups on the herbicide molecule through oxidation, which facilitates further detoxification in Phase II (e.g., by GSTs).
-
Antioxidant Response: Herbicide application can induce oxidative stress in plants. Some studies suggest that safeners may also enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD), peroxidase (POD), and catalase (CAT), which help to mitigate this stress.
In Vitro Screening Assays for Novel Safeners
The following protocols describe in vitro assays to identify and characterize new chemical entities with safening activity based on this compound's mechanism of action.
Glutathione S-Transferase (GST) Activity Assay
This assay is a primary screening tool to identify compounds that induce GST activity in plant extracts.
Objective: To quantify the induction of GST activity by novel compounds in a model plant system (e.g., maize, wheat, or Arabidopsis thaliana).
Principle: GST activity is measured spectrophotometrically by monitoring the conjugation of glutathione (GSH) to a model substrate, 1-chloro-2,4-dinitrobenzene (CDNB). The product, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm.
Experimental Protocol:
A. Plant Material Preparation and Treatment:
-
Grow seedlings of the chosen plant species (e.g., maize ‘B73’) hydroponically or on sterile agar plates for 7-10 days.
-
Prepare stock solutions of test compounds (analogs of this compound) and a positive control (this compound) in a suitable solvent (e.g., DMSO).
-
Expose the seedlings to the test compounds and controls at a final concentration (e.g., 10-100 µM) in the growth medium for 24-48 hours. Include a solvent-only control.
B. Protein Extraction:
-
Harvest the seedling tissues (shoots and roots separately) and freeze them in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a mortar and pestle.
-
Homogenize the powder in an ice-cold extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA and 1 mM DTT).
-
Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.
-
Collect the supernatant (crude protein extract) and determine the protein concentration using a standard method (e.g., Bradford assay).
C. Enzyme Assay:
-
Prepare a reaction mixture in a 96-well microplate containing:
-
100 mM potassium phosphate buffer (pH 6.5)
-
1 mM GSH (reduced glutathione)
-
1 mM CDNB (dissolved in ethanol)
-
-
Add a standardized amount of crude protein extract (e.g., 20-50 µg) to initiate the reaction. The final volume should be 200 µL.
-
Immediately measure the increase in absorbance at 340 nm every 30 seconds for 5-10 minutes using a microplate reader.
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the curve.
D. Data Analysis:
-
Calculate the specific activity of GST using the following formula:
-
Specific Activity (nmol/min/mg protein) = (ΔAbs/min * Total reaction volume) / (ε * Path length * mg of protein)
-
Where ε (extinction coefficient) for S-(2,4-dinitrophenyl)glutathione is 9.6 mM⁻¹cm⁻¹.
-
-
Express the results as a fold induction relative to the solvent control.
Data Presentation:
| Compound ID | Concentration (µM) | Mean GST Specific Activity (nmol/min/mg) ± SD | Fold Induction vs. Control |
| Control (Solvent) | - | 15.2 ± 1.8 | 1.0 |
| This compound | 50 | 45.8 ± 4.2 | 3.0 |
| Analog-001 | 50 | 25.1 ± 2.5 | 1.7 |
| Analog-002 | 50 | 52.3 ± 5.1 | 3.4 |
| Analog-003 | 50 | 18.9 ± 2.1 | 1.2 |
Cytochrome P450 (CYP) Inhibition/Induction Assay (Fluorogenic)
This high-throughput assay is used to determine if novel compounds induce or inhibit the activity of key plant CYPs involved in herbicide metabolism.
Objective: To screen for compounds that modulate plant CYP activity using a fluorogenic probe substrate.
Principle: The assay utilizes recombinant plant CYP enzymes and a non-fluorescent substrate that is converted into a highly fluorescent product by the active enzyme. The change in fluorescence is proportional to CYP activity.
Experimental Protocol:
A. Recombinant Enzyme and Microsome Preparation:
-
Express a relevant plant CYP isoform (e.g., from maize or wheat, known to be induced by safeners) in a suitable expression system (e.g., yeast or insect cells).
-
Prepare microsomes from the expression system, which will contain the recombinant CYP enzyme.
-
Determine the protein concentration of the microsomal preparation.
B. Induction Assay:
-
Treat plant cell suspension cultures or seedlings with the test compounds and controls for a defined period (e.g., 24 hours).
-
Isolate microsomes from the treated plant cells/tissues.
-
Proceed with the enzyme activity measurement as described below.
C. Enzyme Activity Measurement (Inhibition/Direct Modulation):
-
Set up the reaction in a black 96-well microplate:
-
100 mM potassium phosphate buffer (pH 7.4)
-
Microsomal preparation containing the CYP enzyme
-
Test compound or control at various concentrations
-
-
Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding a mixture of the fluorogenic substrate (e.g., a derivative of coumarin or resorufin) and an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Monitor the increase in fluorescence over time using a microplate fluorometer at the appropriate excitation and emission wavelengths for the chosen substrate.
D. Data Analysis:
-
For induction studies, compare the enzyme activity in microsomes from treated and untreated cells/plants.
-
For inhibition studies, calculate the IC₅₀ value (the concentration of the compound that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.
Data Presentation:
Table 2a: CYP Induction in Plant Cells
| Compound ID | Concentration (µM) | Mean CYP Activity (RFU/min/mg) ± SD | Fold Induction vs. Control |
|---|---|---|---|
| Control (Solvent) | - | 112 ± 15 | 1.0 |
| This compound | 50 | 385 ± 32 | 3.4 |
| Analog-001 | 50 | 150 ± 18 | 1.3 |
| Analog-002 | 50 | 410 ± 38 | 3.7 |
Table 2b: Direct CYP Inhibition (IC₅₀)
| Compound ID | IC₅₀ (µM) |
|---|---|
| Known Inhibitor | 2.5 |
| This compound | > 100 |
| Analog-001 | 75.2 |
| Analog-002 | > 100 |
Plant-Based High-Throughput Screening Assay
This assay provides a whole-organism context for evaluating the safening potential of novel compounds.
Objective: To assess the ability of test compounds to protect a model plant (e.g., Arabidopsis thaliana or a sensitive crop variety) from herbicide injury in a multi-well plate format.
Principle: Seedling growth (e.g., root length, fresh weight, or chlorophyll content) is quantified in the presence of a herbicide, with and without the test safener compound.
Experimental Protocol:
A. Assay Setup:
-
Use 24- or 48-well clear-bottom microplates containing a sterile solid or liquid growth medium (e.g., Murashige and Skoog).
-
In each well, place one or more surface-sterilized seeds of the model plant.
-
To the media, add the test compounds, a positive control (this compound), a negative control (solvent), a herbicide-only control, and a no-treatment control, according to the experimental design. A typical setup includes:
-
Control (medium only)
-
Herbicide only (e.g., S-metolachlor at a concentration causing significant growth inhibition)
-
Herbicide + this compound
-
Herbicide + Test Compound (at various concentrations)
-
-
Seal the plates and place them in a growth chamber with controlled light and temperature for 7-14 days.
B. Data Collection:
-
After the incubation period, measure relevant growth parameters. This can be done manually or using automated imaging systems.
-
Root length: Measure the length of the primary root.
-
Fresh weight: Carefully remove seedlings, blot dry, and weigh.
-
Chlorophyll content: Extract chlorophyll with a solvent (e.g., ethanol or acetone) and measure absorbance at 645 and 663 nm.
-
Visual scoring: Assign a health index score based on vigor, color, and development.
-
C. Data Analysis:
-
Calculate the percentage of growth recovery for each treatment relative to the herbicide-only and no-treatment controls.
-
% Recovery = [(Treatment_Value - Herbicide_Value) / (Control_Value - Herbicide_Value)] * 100
-
Data Presentation:
| Treatment | Herbicide (µM) | Safener (µM) | Mean Root Length (mm) ± SD | Growth Recovery (%) |
| Control | 0 | 0 | 25.4 ± 2.1 | 100 |
| Herbicide Only | 5 | 0 | 5.2 ± 0.8 | 0 |
| This compound | 5 | 20 | 18.9 ± 1.9 | 67.8 |
| Analog-001 | 5 | 20 | 10.1 ± 1.2 | 24.3 |
| Analog-002 | 5 | 20 | 22.5 ± 2.0 | 85.6 |
Visualizations
Caption: Signaling pathway of herbicide safener action.
Caption: High-throughput screening workflow for novel safeners.
References
Application Note: Elucidating the Mechanism of the Herbicide Safener Fluxofenim Using Genetically Modified Plants
Introduction
Fluxofenim is a herbicide safener used to protect cereal crops, such as sorghum and maize, from the phytotoxic effects of certain herbicides, particularly those from the chloroacetanilide family like S-metolachlor.[1][2] Safeners function by enhancing the crop's intrinsic ability to metabolize and detoxify the herbicide, thus providing a margin of selectivity between the crop and target weeds.[3] The primary proposed mechanism involves the upregulation of the plant's xenobiotic detoxification system.[4][5] This system is a three-phase process involving modification, conjugation, and compartmentalization of toxic compounds. Safeners are known to induce key enzymes in this pathway, including cytochrome P450 monooxygenases (P450s), glutathione S-transferases (GSTs), and ATP-binding cassette (ABC) transporters.
This application note provides a comprehensive framework for researchers to investigate the molecular mechanism of this compound. By creating and analyzing genetically modified plants, specifically the model organism Arabidopsis thaliana, researchers can identify the specific genes and pathways that this compound activates. The protocols outlined herein describe a systematic approach, from initial gene expression analysis to the creation of transgenic lines for functional validation.
Proposed Mechanism of Action
The central hypothesis is that this compound treatment triggers a signaling cascade that results in the transcriptional activation of specific detoxification genes. This leads to an enhanced rate of herbicide metabolism and sequestration, rendering the plant tolerant to the herbicide. Key gene families implicated in this response are GSTs, which conjugate glutathione to herbicide molecules, and P450s, which catalyze oxidative degradation.
Experimental Strategy Overview
To validate this hypothesis and identify the key genetic components, a multi-step experimental workflow is proposed. This involves:
-
Transcriptional Profiling: Identifying which detoxification genes are upregulated in response to this compound treatment using Quantitative Real-Time PCR (qRT-PCR).
-
Promoter Activity Assays: Creating transgenic plants with promoter-reporter gene fusions to visualize the spatial and temporal activation of candidate genes.
-
Functional Genomics: Generating and analyzing knockout (via CRISPR/Cas9) or overexpression lines to confirm the role of candidate genes in conferring safener-induced herbicide tolerance.
Below is a diagram illustrating the overall experimental workflow.
References
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. Detoxification without Intoxication: Herbicide Safeners Activate Plant Defense Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oxidative Processes and Xenobiotic Metabolism in Plants: Mechanisms of Defense and Potential Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Stable isotope labeling for tracing Fluxofenim's metabolic fate
An essential tool in drug development and environmental science is the elucidation of the metabolic fate of xenobiotics. Stable Isotope Labeling (SIL) coupled with mass spectrometry offers a powerful strategy for accurately tracing and identifying metabolites. This application note provides a detailed protocol for using SIL to investigate the metabolic fate of Fluxofenim, a herbicide safener.
This compound (CAS 88485-37-4) is a chemical agent used in agriculture to protect crops like maize and sorghum from herbicide injury.[1][2] It functions by enhancing the plant's natural detoxification pathways, primarily by inducing enzymes such as glutathione S-transferases (GSTs), which metabolize and neutralize the herbicide.[2][3] Understanding the metabolic fate of this compound itself is crucial for assessing its environmental persistence and potential off-target effects.
Principle of the Method
The core of this methodology is the synthesis of an isotopically labeled version of this compound (e.g., using ¹³C or ¹⁵N). This "heavy" version is chemically identical to the unlabeled ("light") compound but has a distinct mass. When a mixture of heavy and light this compound is introduced into a biological system (in vitro or in vivo), all subsequent metabolites will also exist as heavy/light pairs.[4] Liquid Chromatography-Mass Spectrometry (LC-MS) can then be used to specifically detect these pairs based on their characteristic mass difference, distinguishing them from endogenous metabolites and background noise. This approach facilitates the unambiguous identification and quantification of all biotransformation products.
Experimental Protocols
Protocol 1: Synthesis of ¹³C-Labeled this compound
The synthesis of a stable isotope-labeled version of this compound is the foundational step. Labeling the chlorophenyl ring with six ¹³C atoms provides a significant mass shift (+6 Da) that is easily detectable by mass spectrometry and is unlikely to be lost during metabolism.
Materials:
-
¹³C₆-Chlorobenzene (uniformly labeled)
-
Trifluoroacetyl chloride
-
Hydroxylamine hydrochloride
-
Bromomethyl-1,3-dioxolane
-
Appropriate solvents (e.g., Toluene, Methanol) and reagents for organic synthesis
-
Flash chromatography system for purification
-
NMR Spectrometer and High-Resolution Mass Spectrometer (HRMS) for verification
Methodology:
-
Synthesis of ¹³C₆-4'-chloro-2,2,2-trifluoroacetophenone: Perform a Friedel-Crafts acylation of ¹³C₆-Chlorobenzene with trifluoroacetyl chloride.
-
Oxime Formation: React the resulting ¹³C₆-acetophenone derivative with hydroxylamine hydrochloride to form the corresponding oxime.
-
Etherification: React the ¹³C₆-oxime with bromomethyl-1,3-dioxolane to yield ¹³C₆-Fluxofenim.
-
Purification: Purify the final product using flash column chromatography.
-
Verification: Confirm the structure and isotopic enrichment of the synthesized ¹³C₆-Fluxofenim using ¹H-NMR, ¹³C-NMR, and LC-HRMS. The mass spectrum should show the expected molecular ion peak corresponding to the labeled compound (C₆¹³C₆H₁₁ClF₃NO₃).
Protocol 2: In Vitro Metabolism with Human Liver Microsomes
This protocol assesses the Phase I and Phase II metabolism of this compound in a controlled environment using a subcellular fraction rich in metabolic enzymes.
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
¹³C₆-Fluxofenim and unlabeled this compound
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
UDPGA (Uridine 5'-diphosphoglucuronic acid)
-
GSH (Glutathione)
-
0.1 M Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid
-
Incubator/water bath at 37°C
Methodology:
-
Prepare Stock Solutions: Dissolve labeled and unlabeled this compound in DMSO to create 10 mM stock solutions. Create a 1:1 (mol/mol) mixture.
-
Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLMs (final concentration 0.5 mg/mL), and the 1:1 this compound mixture (final concentration 1 µM).
-
Initiate Reaction: Pre-warm the mixture for 5 minutes at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system and cofactors (UDPGA and GSH).
-
Time Points: Incubate at 37°C. At specified time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the reaction mixture.
-
Quench Reaction: Immediately stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
-
Sample Preparation: Vortex the quenched samples and centrifuge at 14,000 x g for 10 minutes to pellet the protein.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 3: In Vivo Metabolism in a Rodent Model
This protocol outlines a study to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in a living organism.
Materials:
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
1:1 mixture of ¹³C₆-Fluxofenim and unlabeled this compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)
-
Metabolic cages for separate collection of urine and feces
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge and freezer (-80°C)
-
Solid-Phase Extraction (SPE) cartridges for sample cleanup
Methodology:
-
Acclimation: Acclimate animals in metabolic cages for 3 days prior to the study.
-
Dosing: Administer a single oral gavage dose of the this compound mixture (e.g., 10 mg/kg) to each rat.
-
Sample Collection:
-
Blood: Collect blood samples via tail vein or saphenous vein at pre-dose and multiple post-dose time points (e.g., 0.5, 1, 2, 4, 8, 24 hours). Process to plasma by centrifugation and store at -80°C.
-
Urine and Feces: Collect urine and feces at intervals (e.g., 0-12h, 12-24h, 24-48h). Record volumes/weights and store at -80°C.
-
-
Sample Processing:
-
Plasma: Precipitate proteins with cold acetonitrile, centrifuge, and analyze the supernatant.
-
Urine: Dilute with water, centrifuge, and analyze the supernatant.
-
Feces: Homogenize with water/acetonitrile, extract the analytes, centrifuge, and clean up the supernatant using SPE.
-
-
Analysis: Analyze all processed samples by LC-MS/MS.
Protocol 4: Metabolite Identification by LC-HRMS
This protocol describes the analytical procedure for detecting and identifying this compound and its metabolites.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a High-Resolution Mass Spectrometer (HRMS), such as a Q-TOF or Orbitrap.
-
C18 reverse-phase HPLC column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Methodology:
-
Chromatography: Equilibrate the column. Inject the sample and separate the analytes using a gradient elution (e.g., 5% B to 95% B over 15 minutes).
-
Mass Spectrometry: Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, acquiring full scan MS spectra followed by MS/MS fragmentation spectra of the most intense ions. Use an electrospray ionization (ESI) source in both positive and negative modes.
-
Data Analysis: Process the raw data using specialized software.
-
Metabolite Finding: Search for pairs of peaks separated by the specific mass difference of the incorporated stable isotopes (e.g., 6.0201 Da for ¹³C₆).
-
Identification: Use the accurate mass measurement to predict the elemental composition of the parent ion and its fragments. Propose metabolite structures based on the mass shift from the parent drug and the fragmentation patterns. Common biotransformations to look for include oxidation (+15.99 Da), glucuronidation (+176.03 Da), and glutathione conjugation (+305.07 Da).
-
Data Presentation
Quantitative data from these experiments should be summarized to facilitate comparison and interpretation. The table below provides a template for presenting the metabolic profile of this compound over time.
| Analyte | Matrix | Time Point (min) | Concentration (ng/mL or pmol/mg protein) |
| This compound | Liver Microsomes | 0 | Value |
| 30 | Value | ||
| 60 | Value | ||
| 120 | Value | ||
| Metabolite 1 (e.g., Hydroxy-Fluxofenim) | Liver Microsomes | 0 | Value |
| 30 | Value | ||
| 60 | Value | ||
| 120 | Value | ||
| Metabolite 2 (e.g., this compound-Glucuronide) | Liver Microsomes | 0 | Value |
| 30 | Value | ||
| 60 | Value | ||
| 120 | Value |
Visualizations
Diagrams are crucial for visualizing complex workflows and biological pathways.
Caption: Workflow for SIL-based metabolic profiling of this compound.
Caption: Proposed metabolic pathway of this compound.
References
Troubleshooting & Optimization
Optimizing Fluxofenim application rates for different herbicide formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing fluxofenim as a herbicide safener in experimental settings. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.
Troubleshooting Guide
This guide is designed to help you navigate common challenges during your experiments with this compound.
Q1: I'm observing inconsistent or no safening effect of this compound in my experiments. What could be the cause?
A1: Several factors can contribute to variable this compound efficacy. Consider the following:
-
Crop Variety: Different cultivars or inbred lines of the same crop can exhibit varied responses to this compound. Some varieties may have a naturally higher tolerance to the herbicide being tested, while others may show a more pronounced response to the safener. It's crucial to test a range of varieties to determine the optimal combination.
-
Herbicide Rate: The effectiveness of this compound is often dependent on the herbicide application rate. At very high herbicide concentrations, the safener may be overwhelmed, leading to crop injury despite its presence. Conversely, at very low herbicide rates, the safening effect may not be apparent if the herbicide itself causes minimal damage.
-
Environmental Conditions: Soil moisture and temperature can influence both herbicide activity and the plant's metabolic response to the safener. Extreme conditions may reduce the effectiveness of this compound.[1]
-
Seed Quality and Treatment Uniformity: Ensure that the this compound seed treatment is applied uniformly. Inconsistent application can lead to variable safening across your plant population. Use high-quality seeds for your experiments to ensure uniform germination and growth.
Q2: My crop seedlings are showing signs of phytotoxicity (stunting, chlorosis) even with this compound treatment. What should I do?
A2: Phytotoxicity in the presence of a safener can occur for several reasons:
-
High Herbicide Application Rate: You may be using a herbicide concentration that is too high for the safener to counteract effectively. Consider performing a dose-response experiment to determine the optimal herbicide rate that provides weed control without causing unacceptable crop injury, even with the safener.
-
Safener Phytotoxicity: Although rare, some earlier safeners have been reported to cause phytotoxicity at high concentrations.[1] While this compound is generally safe, it's good practice to include a "safener only" control in your experiments to rule out any direct phytotoxic effects of the safener itself.
-
Sequential Applications: For some herbicides like pyroxasulfone, sequential applications at lower rates have been shown to cause less crop injury than a single high-rate application, while maintaining weed control.[2][3]
-
Improper Incorporation: Ensure that pre-emergence herbicides are properly incorporated into the soil as per the protocol. Uneven distribution can lead to "hot spots" of high herbicide concentration, causing localized injury.
Q3: I'm not observing the expected increase in Glutathione S-transferase (GST) activity after this compound application. What could be the issue?
A3: An increase in GST activity is a key mechanism of this compound action. If you're not seeing this effect, consider these points:
-
Timing of Measurement: The induction of GSTs by this compound is a dynamic process. The peak of GST activity may occur at a specific time point after treatment. It's advisable to conduct a time-course experiment to determine the optimal time for measuring GST activity in your specific experimental system.
-
Tissue Specificity: this compound-induced GST expression can be tissue-specific. For chloroacetamide herbicides, the primary site of action and safening is the coleoptile of emerging grass shoots.[1] Ensure you are sampling the correct tissue for your analysis.
-
Assay Sensitivity: Verify the sensitivity and specificity of your GST activity assay. Different substrates may be required to detect the activity of specific GST isozymes induced by this compound.
-
Analytical Challenges: The analysis of this compound on treated seeds can be challenging due to its translocation into the seed. For accurate loading analysis, it is recommended to send samples to a specialized lab immediately after treatment or to freeze the samples and ship them frozen.
Frequently Asked Questions (FAQs)
Q1: What is the primary mode of action of this compound?
A1: this compound is a herbicide safener that protects grass crops from herbicide injury primarily by enhancing the plant's own detoxification pathways. It works by inducing the expression of genes that encode for detoxification enzymes, including Glutathione S-transferases (GSTs), cytochrome P450 monooxygenases (P450s), and UDP-glucosyltransferases (UGTs). These enzymes metabolize the herbicide into non-toxic forms. This compound also influences various plant hormone signaling pathways, including those for auxins, jasmonic acid, and salicylic acid, to help the plant recover from herbicide-induced stress.
Q2: With which types of herbicides is this compound most effective?
A2: this compound is most commonly used to safen sorghum and wheat against pre-emergence herbicides from the chloroacetamide family (e.g., S-metolachlor, acetochlor, dimethenamid-P) and other herbicides that inhibit very-long-chain fatty acid (VLCFA) synthesis, such as pyroxasulfone.
Q3: How is this compound typically applied in an experimental setting?
A3: In research settings, this compound is almost always applied as a seed treatment before planting. This ensures that the safener is present in the seedling during the critical early stages of germination and emergence when it is most vulnerable to pre-emergence herbicides.
Q4: Can this compound be used to protect any crop?
A4: No, the efficacy of herbicide safeners is highly crop-specific. This compound is primarily effective in grass crops like sorghum and wheat. It is generally not effective in broadleaf crops. It is crucial to perform experiments on the specific crop of interest.
Q5: Does this compound affect the efficacy of the herbicide on target weeds?
A5: Ideally, a safener should not reduce the herbicide's effectiveness on weeds. This compound is designed to selectively enhance the metabolism of the herbicide in the crop plant, while having a minimal effect on the target weeds. However, it is always recommended to include weed control efficacy assessments in your experimental design to confirm this.
Data Presentation
Table 1: Recommended Application Rates of this compound and Associated Herbicides in Experimental Settings
| Herbicide (Active Ingredient) | Herbicide Formulation Type | Typical Herbicide Application Rate (g a.i./ha) | This compound Application Rate (g a.i./kg seed) | Target Crop(s) | Reference(s) |
| S-metolachlor | Emulsifiable Concentrate (EC) | 1010 - 2880 | 0.4 - 0.55 | Sorghum, Wheat | |
| Dimethenamid-P | Emulsifiable Concentrate (EC) | Not specified in provided results | 0.09 - 0.73 | Wheat | |
| Pyroxasulfone | Suspension Concentrate (SC) | 90 - 210 | 0.30 - 1.03 | Sorghum, Wheat | |
| Acetochlor | Emulsifiable Concentrate (EC) | Not specified in provided results | Assumed similar to S-metolachlor | Corn, Sorghum |
Note: These are typical ranges found in the literature. Optimal rates may vary depending on the specific experimental conditions, including soil type, environmental conditions, and crop variety.
Experimental Protocols
Protocol 1: Greenhouse Bioassay for Evaluating this compound Efficacy
This protocol outlines a general procedure for assessing the effectiveness of this compound in protecting a crop from herbicide injury in a greenhouse setting.
1. Materials:
- Crop seeds of the desired variety
- This compound (formulated product or technical grade)
- Herbicide of interest
- Pots (e.g., 10 cm diameter) filled with appropriate soil mix
- Greenhouse facilities with controlled temperature and light
- Sprayer for herbicide application
- Balance, weigh boats, and other standard laboratory equipment
2. Seed Treatment:
- Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or ethanol) if using technical grade material. For formulated products, follow the manufacturer's dilution instructions.
- Calculate the amount of this compound solution needed to achieve the desired application rate (e.g., in g a.i./kg seed).
- In a sealed container, evenly apply the this compound solution to a known weight of seeds. Tumble or shake the container until the seeds are uniformly coated.
- Allow the solvent to evaporate completely before planting. It is advisable to prepare a "mock-treated" control using only the solvent.
3. Experimental Design:
- A randomized complete block design with at least four replications is recommended.
- Include the following treatments at a minimum:
- Untreated control (no herbicide, no safener)
- Herbicide only
- Safener only
- Herbicide + Safener
- It is also recommended to include a range of herbicide and safener concentrations to determine dose-response relationships.
4. Planting and Herbicide Application:
- Plant a consistent number of seeds (e.g., 5-10) per pot at a uniform depth.
- For pre-emergence herbicides, apply the herbicide solution evenly to the soil surface immediately after planting using a calibrated sprayer.
- Water the pots as needed to maintain adequate soil moisture.
5. Data Collection and Analysis:
- Visual Injury Assessment: At regular intervals (e.g., 7, 14, and 21 days after treatment), visually assess crop injury using a scale of 0% (no injury) to 100% (plant death).
- Plant Height and Biomass: At the end of the experiment, measure the height of the surviving plants. Harvest the above-ground biomass, dry it in an oven (e.g., at 70°C for 72 hours), and record the dry weight.
- Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the significance of the safening effect.
Mandatory Visualizations
References
Overcoming phytotoxicity of Fluxofenim at high concentrations
Welcome to the technical support center for Fluxofenim. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges associated with the phytotoxicity of this compound at high concentrations during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A1: this compound is a herbicide safener. Its main purpose is to protect crops, particularly maize and sorghum, from the damaging effects of certain pre-emergence herbicides.[1] It achieves this by stimulating the plant's own defense mechanisms, specifically by activating detoxification pathways.[1]
Q2: How does this compound protect plants from herbicides?
A2: this compound works by inducing the expression of genes that encode for detoxification enzymes. These include Glutathione S-transferases (GSTs), Cytochrome P450 monooxygenases (P450s), and UDP-glucosyltransferases (UGTs).[1][2] These enzymes metabolize and neutralize herbicide molecules, rendering them harmless to the crop.
Q3: Can this compound itself be toxic to plants at high concentrations?
A3: Yes, at high concentrations, this compound can exhibit phytotoxicity. This can manifest as delayed seed germination, stunted growth, and other adverse effects on the plant.[3] The tolerance to high concentrations of this compound can also be dependent on the plant variety.
Q4: What are the typical symptoms of this compound phytotoxicity?
A4: Symptoms of phytotoxicity from high concentrations of this compound can include:
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Inhibition of seedling emergence.
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Reduced plant biomass.
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Leaf chlorosis (yellowing) and necrosis (tissue death).
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Stunted root and shoot growth.
Q5: Are there ways to mitigate the phytotoxic effects of high this compound concentrations?
A5: Yes, several strategies can be employed to overcome this compound-induced phytotoxicity. These include optimizing the application rate, using seed priming techniques with growth-promoting substances, and ensuring optimal growing conditions to enhance plant vigor.
Troubleshooting Guide
This guide addresses specific issues you might encounter when using high concentrations of this compound in your experiments.
| Issue | Possible Cause | Troubleshooting Steps |
| Poor or delayed seed germination after this compound treatment. | High concentration of this compound is inhibiting the germination process. | 1. Optimize Concentration: Conduct a dose-response experiment to determine the optimal, non-phytotoxic concentration for your specific plant species and variety. 2. Seed Priming: Prime seeds with a solution of gibberellic acid (GA) or auxin to promote germination and counteract the inhibitory effects. 3. Activated Charcoal: Incorporate a small amount of activated charcoal in the germination medium to adsorb excess this compound. |
| Stunted seedling growth and reduced biomass. | This compound is interfering with normal physiological and developmental processes. | 1. Nutrient Supplementation: Provide a balanced nutrient solution to support plant growth and help overcome stress. 2. Hormone Application: Apply a foliar spray of a cytokinin or gibberellin solution to stimulate growth and development. 3. Optimal Environmental Conditions: Ensure optimal light, temperature, and humidity to reduce overall plant stress and enhance recovery. |
| Leaf chlorosis and necrosis observed on seedlings. | High levels of this compound are causing oxidative stress and cellular damage. | 1. Antioxidant Application: Apply an antioxidant solution, such as ascorbic acid or salicylic acid, to mitigate oxidative stress. 2. Reduce Light Intensity: Temporarily reduce light intensity to decrease photo-oxidative stress while the plant recovers. 3. Foliar Fertilization: Apply a diluted foliar fertilizer to provide essential nutrients directly to the leaves. |
| Inconsistent results across different plant varieties. | Genetic differences between varieties lead to varying tolerance levels to this compound. | 1. Variety Screening: Screen multiple varieties to identify those with higher tolerance to this compound. 2. Adjust Concentration per Variety: Tailor the this compound concentration to the specific tolerance level of each variety being tested. |
Quantitative Data on this compound Phytotoxicity
The following table summarizes the dose-dependent phytotoxicity of this compound on winter wheat, specifically its effect on biomass reduction. This data is derived from a study assessing the impact of increasing doses of this compound.
| Winter Wheat Variety | This compound Dose (g ai kg⁻¹ seed) resulting in 10% Biomass Reduction (ED₁₀) |
| UI Magic CL+ | 0.55 |
| UI Palouse CL+ | 1.23 |
| LWW 15-72223 (unreleased) | 1.15 |
Source: Adapted from a study on the effect of this compound on winter wheat varieties.
Experimental Protocols
Protocol 1: Assessing this compound Phytotoxicity
This protocol outlines a method for determining the phytotoxic effects of a range of this compound concentrations on a target plant species.
1. Materials:
- This compound stock solution
- Seeds of the target plant species
- Germination paper or petri dishes with a suitable growth medium
- Controlled environment chamber (growth chamber)
- Distilled water
- Ethanol (for stock solution preparation)
- Ruler or caliper
- Drying oven
- Analytical balance
2. Methodology:
- Prepare this compound Solutions: Prepare a series of this compound concentrations (e.g., 0, 0.2, 0.4, 0.8, 1.6, 3.2 g ai kg⁻¹ seed equivalent). The "0" concentration will serve as the control.
- Seed Treatment: Treat a pre-determined number of seeds (e.g., 50 seeds per replicate) with each this compound concentration. Ensure even coating and allow the seeds to air dry.
- Germination Assay: Place the treated seeds on moist germination paper or in petri dishes. Arrange them in a randomized complete block design with at least three replicates per treatment.
- Incubation: Place the germination setups in a controlled environment chamber with optimized temperature, humidity, and light conditions for the specific plant species.
- Data Collection:
- Germination Rate: Count the number of germinated seeds daily for a set period (e.g., 7 days).
- Seedling Growth: After the germination period, measure the root length and shoot length of a subset of seedlings from each replicate.
- Biomass: Harvest the seedlings, separate roots and shoots, and record their fresh weight. Dry the samples in an oven at 70°C for 48 hours and record the dry weight.
- Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the effect of different this compound concentrations on germination, growth, and biomass. Calculate the ED₅₀ (effective dose causing 50% inhibition) for each parameter.
Protocol 2: Mitigating this compound-Induced Germination Inhibition
This protocol provides a method for overcoming the inhibitory effects of high this compound concentrations on seed germination using hormone priming.
1. Materials:
- This compound at a known inhibitory concentration
- Gibberellic acid (GA₃) or Indole-3-acetic acid (IAA)
- Seeds of the target plant species
- Germination apparatus
- Controlled environment chamber
2. Methodology:
- Prepare Priming Solution: Prepare a solution of GA₃ (e.g., 50-100 ppm) or IAA (e.g., 10-20 ppm) in distilled water.
- Seed Priming: Soak the seeds in the priming solution for a specific duration (e.g., 6-12 hours). A control group should be soaked in distilled water.
- Drying: After priming, remove the seeds and air-dry them back to their original moisture content.
- This compound Treatment: Treat the primed and non-primed (control) seeds with the high concentration of this compound.
- Germination Assay: Conduct a germination assay as described in Protocol 1.
- Data Analysis: Compare the germination rate and seedling vigor of the primed seeds to the non-primed seeds to evaluate the effectiveness of the hormone treatment in mitigating this compound's phytotoxicity.
Visualizations
Signaling Pathways and Experimental Workflow
References
- 1. Transcriptome Profiling and Genome-Wide Association Studies Reveal GSTs and Other Defense Genes Involved in Multiple Signaling Pathways Induced by Herbicide Safener in Grain Sorghum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Herbicide safener increases weed-management tools for control of annual grasses in wheat | Weed Technology | Cambridge Core [cambridge.org]
Technical Support Center: Optimizing Fluxofenim Efficacy in Diverse Soil Environments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Fluxofenim, a herbicide safener. The information presented here, in a user-friendly question-and-answer format, addresses common challenges and offers troubleshooting strategies to enhance the efficacy of this compound in various soil types.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a herbicide safener, typically applied as a seed treatment, to protect crops like sorghum and wheat from potential injury caused by certain herbicides, particularly those from the chloroacetamide and thiocarbamate families.[1] Its primary mode of action is to enhance the crop's natural defense mechanisms by inducing the expression of detoxification enzymes, most notably glutathione S-transferases (GSTs).[1][2] These enzymes metabolize the herbicide into a non-toxic form, thus preventing damage to the crop while maintaining the herbicide's effectiveness against weeds.[1][2]
Q2: Which herbicides is this compound commonly used with?
A2: this compound is frequently studied and used in conjunction with S-metolachlor to mitigate its phytotoxic effects on crops such as sorghum. It has also been shown to protect wheat from damage by other herbicides like dimethenamid-P and pyroxasulfone.
Q3: Does this compound itself have any herbicidal activity?
A3: No, this compound is not a herbicide and does not possess herbicidal activity. Its function is solely to protect the crop from herbicide injury.
Q4: Can this compound's efficacy vary between different crop varieties?
A4: Yes, the level of protection conferred by this compound can vary among different cultivars of the same crop. This is often due to inherent genetic differences in the crop's ability to produce and activate detoxification enzymes in response to the safener.
Troubleshooting Guide
Issue 1: Reduced or no safening effect observed in a particular soil type.
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Question: We are not seeing the expected level of protection from herbicide injury after treating our seeds with this compound in a high organic matter soil. What could be the cause?
-
Answer: High organic matter soils can strongly adsorb certain herbicides, reducing their bioavailability in the soil solution. This strong adsorption can lead to a higher concentration of the herbicide in the immediate vicinity of the germinating seed and emerging seedling. While this compound enhances the plant's ability to metabolize the herbicide, an overwhelmingly high localized concentration of the herbicide might still overwhelm the plant's detoxification capacity, leading to injury. It is also possible that the soil organic matter itself adsorbs a portion of the this compound, reducing its availability for uptake by the seed.
-
Question: Our experiments in sandy soils show inconsistent safening effects. Why might this be?
-
Answer: Sandy soils have low organic matter and clay content, which leads to lower adsorption and higher mobility of herbicides. This can result in the herbicide being leached away from the seed zone with rainfall or irrigation, potentially leading to reduced weed control. Conversely, a highly soluble herbicide might be rapidly taken up by the seedling in larger quantities than can be detoxified, even with the presence of this compound. The performance of safeners can be influenced by environmental factors such as soil moisture and temperature, which can be more variable in sandy soils.
-
Question: We are observing variable this compound efficacy in a field with fluctuating pH. How does soil pH impact its performance?
-
Answer: Soil pH can significantly influence the persistence, degradation, and bioavailability of herbicides. For certain classes of herbicides, their chemical form (ionic or molecular) can change with pH, affecting their solubility and how tightly they bind to soil particles. This, in turn, affects their uptake by the plant and, consequently, the efficacy of the safener. While direct studies on the effect of pH on this compound are limited, the behavior of the paired herbicide is a critical factor.
Logical Relationship for Troubleshooting Poor Safening Effect
Caption: Troubleshooting workflow for poor this compound performance.
Issue 2: Crop phytotoxicity is observed even with this compound treatment.
-
Question: Our wheat seedlings are showing signs of stunting and delayed emergence after being treated with this compound and a chloroacetamide herbicide. Is this expected?
-
Answer: At higher application rates, some herbicide safeners, including this compound, have been reported to cause transient phytotoxic effects such as stunting or delayed emergence. This is often observed in greenhouse or laboratory settings. However, in many cases, the crop recovers from this initial injury without a significant impact on the final yield. The interaction between a high dose of the safener and the herbicide should be carefully evaluated.
-
Question: Could the soil type exacerbate the phytotoxicity of the this compound-herbicide combination?
-
Answer: Yes, it is possible. In soils with very low organic matter and clay content (e.g., sandy soils), the bioavailability of both the herbicide and the safener might be very high, leading to rapid uptake by the seedling. This could potentially lead to a temporary overload of the plant's metabolic systems, resulting in transient phytotoxicity.
Data Presentation
Table 1: Expected Influence of Soil Properties on this compound Efficacy
| Soil Property | Low Level | Moderate Level | High Level | Rationale |
| Organic Matter | Potentially higher herbicide bioavailability, risk of rapid uptake. | Optimal balance of herbicide availability for weed control and safening. | Strong herbicide adsorption, potentially reducing bioavailability for weed control but concentrating it near the seed. | |
| Clay Content | Lower herbicide adsorption, higher mobility and potential for leaching. | Moderate herbicide adsorption and mobility. | High herbicide adsorption, reduced mobility and bioavailability. | |
| pH (Acidic) | May increase the persistence of some herbicides, potentially leading to prolonged exposure of the crop. | Generally optimal for the activity of many herbicides and microbial degradation. | May increase the solubility and mobility of some herbicides, potentially leading to rapid uptake or leaching. | |
| Cation Exchange Capacity (CEC) | Lower capacity to retain positively charged herbicides. | Moderate retention of herbicides. | Higher capacity to retain positively charged herbicides, affecting their bioavailability. |
Note: The efficacy of this compound is indirectly affected by how soil properties influence the behavior of the paired herbicide.
Experimental Protocols
Protocol 1: Evaluating this compound Efficacy Across Different Soil Types
This protocol outlines a greenhouse experiment to assess the performance of this compound in protecting a target crop from a specific herbicide in various soil matrices.
Experimental Workflow for Efficacy Assessment
Caption: Experimental workflow for assessing this compound efficacy.
Methodology:
-
Soil Collection and Characterization:
-
Collect representative samples of at least three distinct soil types (e.g., sandy loam, silt loam, clay loam, and a soil with high organic matter).
-
Air-dry and sieve the soils (2 mm mesh).
-
Characterize each soil for its texture (sand, silt, clay content), organic matter content, pH, and cation exchange capacity (CEC).
-
-
Seed Treatment:
-
Use a certified seed variety of the target crop (e.g., sorghum or wheat).
-
Prepare three seed treatment groups:
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Group A: Untreated control.
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Group B: Seeds treated only with the herbicide at a rate known to cause moderate injury.
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Group C: Seeds treated with this compound at the recommended rate, followed by the herbicide treatment.
-
-
Ensure uniform coating of the seeds.
-
-
Experimental Setup:
-
Use pots of uniform size filled with the different characterized soils.
-
Sow a standardized number of seeds from each treatment group into separate pots for each soil type.
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Arrange the pots in a completely randomized design with at least four replications per treatment combination (soil type x seed treatment).
-
-
Herbicide Application and Growth Conditions:
-
Apply the herbicide to the soil surface of the relevant pots immediately after sowing (pre-emergence).
-
Maintain the pots in a greenhouse with controlled temperature, light, and humidity.
-
Water the pots as needed to maintain optimal soil moisture.
-
-
Data Collection and Analysis:
-
Record the seedling emergence daily.
-
At a predetermined time point (e.g., 21 days after planting), measure:
-
Plant height.
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Shoot and root biomass (after drying).
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Visual injury rating (on a scale of 0-100%, where 0 is no injury and 100 is plant death).
-
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the effects of soil type and seed treatment on crop growth and injury.
-
Protocol 2: Signaling Pathway Analysis of this compound Action
This protocol describes a molecular biology experiment to confirm the mechanism of action of this compound in the presence of a herbicide.
Signaling Pathway of this compound Action
Caption: Simplified signaling pathway of this compound's safening action.
Methodology:
-
Plant Material and Treatment:
-
Germinate seeds of the target crop in a hydroponic or sterile sand culture.
-
Expose the seedlings to the following treatments:
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Control (no treatment).
-
This compound only.
-
Herbicide only.
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This compound + Herbicide.
-
-
-
Sample Collection:
-
Harvest shoot and root tissues at various time points after treatment (e.g., 6, 12, 24, and 48 hours).
-
Immediately freeze the samples in liquid nitrogen and store at -80°C.
-
-
RNA Extraction and Gene Expression Analysis:
-
Extract total RNA from the collected tissues.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of key GST genes known to be involved in herbicide detoxification.
-
-
Enzyme Activity Assay:
-
Extract total protein from the tissue samples.
-
Measure the specific activity of GST enzymes using a suitable substrate (e.g., 1-chloro-2,4-dinitrobenzene).
-
-
Data Analysis:
-
Analyze the gene expression and enzyme activity data to determine if this compound treatment leads to a significant upregulation of GSTs, particularly in the presence of the herbicide.
-
References
Technical Support Center: Troubleshooting Inconsistent Fluxofenim Performance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies in Fluxofenim performance during field trials.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a herbicide safener used to protect cereal crops, such as sorghum and wheat, from injury caused by certain classes of herbicides, particularly very-long-chain fatty acid (VLCFA) inhibitors like S-metolachlor.[1] Its primary mechanism of action is to enhance the crop's natural defense mechanisms by inducing the expression of detoxification enzymes, most notably Glutathione S-transferases (GSTs).[2] These enzymes metabolize the herbicide into a non-toxic form, thus preventing it from harming the crop.[2] this compound is typically applied as a seed treatment.[3][4]
Q2: We are observing inconsistent safening effects with this compound in our field trials. What are the potential causes?
A2: Inconsistent performance of this compound can be attributed to a combination of genetic, environmental, and application-related factors. Key areas to investigate include:
-
Crop Variety: Different cultivars of the same crop can have varying levels of natural tolerance to a specific herbicide and may also differ in their metabolic response to this compound. Some varieties may not require a safener, while others show a significant benefit.
-
This compound Dosage: The degree of protection is directly related to the dose of this compound applied to the seed. An incorrect or non-uniform application can result in suboptimal performance.
-
Herbicide Application Rate: High rates of herbicide application can overwhelm the detoxification capacity of the safened crop, leading to injury despite the presence of this compound.
-
Environmental Stress: Abiotic stress factors such as extreme temperatures, drought, hail, or poor nutrition can negatively impact the crop's physiological state and its ability to respond to the safener, potentially leading to increased herbicide injury.
-
Soil Type and Conditions: Soil composition and moisture levels can influence the availability and activity of soil-applied herbicides, which can, in turn, affect the observed level of crop injury and the apparent efficacy of the safener.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to inconsistent this compound performance.
Issue 1: Higher than expected crop injury despite using this compound-treated seeds.
Possible Causes & Solutions:
-
Sub-optimal this compound Dose:
-
Verification: Confirm the application rate of this compound on the seeds. Syngenta Seedcare offers seed load testing to ensure proper active ingredient loading.
-
Solution: Conduct dose-response studies in a controlled environment (greenhouse) to determine the optimal this compound concentration for the specific crop variety and herbicide combination.
-
-
High Herbicide Rate:
-
Verification: Review the herbicide application records to ensure the correct rate was used.
-
Solution: Adhere to the recommended herbicide rates for the specific crop and soil type. In some cases, split applications of the herbicide may cause less injury without compromising weed control.
-
-
Crop Variety Susceptibility:
-
Verification: Research the known tolerance of the specific crop variety to the herbicide in use. Some varieties are inherently more sensitive.
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Solution: If possible, select crop varieties that have demonstrated good tolerance to the chosen herbicide, either innately or with this compound treatment.
-
-
Environmental Stressors:
-
Verification: Analyze environmental data (temperature, rainfall, etc.) from the trial period for any extreme conditions that could have stressed the crop.
-
Solution: While environmental factors are often uncontrollable in the field, understanding their impact can help in data interpretation. Future trials could incorporate irrigation to mitigate drought stress.
-
Issue 2: Lack of a discernible safening effect in some crop varieties.
Possible Causes & Solutions:
-
Innate Herbicide Tolerance:
-
Verification: Some crop varieties possess a natural tolerance to certain herbicides and therefore do not show a significant benefit from the application of a safener.
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Solution: In such cases, the use of a safener may not be necessary for that specific variety-herbicide combination. This can be confirmed through comparative trials with and without this compound.
-
-
Insufficient Induction of GSTs:
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Verification: The genetic makeup of a particular variety may result in a weaker induction of the necessary detoxification enzymes in response to this compound.
-
Solution: Conduct a laboratory-based Glutathione S-transferase (GST) activity assay on seedlings of the variety to determine if this compound is effectively inducing the enzyme.
-
Data Presentation
Table 1: Effect of this compound on Shoot Biomass of Different Winter Wheat Varieties Treated with S-metolachlor.
| Wheat Variety | S-metolachlor Treatment | This compound Treatment (0.5 g ai kg⁻¹ seed) | Change in Shoot Biomass |
| LWW 15-72223 | PRE | Yes | + |
| LWW 14-75044 | PRE | Yes | + |
| Bruneau | PRE | Yes | + |
| UI Sparrow | PRE | Yes | + |
| Bobtail | PRE | Yes | + |
| 09-15702A | PRE | Yes | - |
| UI Castle CL+ | PRE | Yes | - |
| UI Palouse CL+ | PRE | Yes | - |
Data adapted from a greenhouse study. '+' indicates an increase in shoot biomass with this compound treatment compared to untreated seeds, while '-' indicates no significant difference.
Table 2: Estimated this compound Doses for 90% Increased Biomass in Wheat Varieties Treated with VLCFA-Inhibiting Herbicides.
| Wheat Variety | Herbicide | Herbicide Rate (g ha⁻¹) | Required this compound Dose (g ai kg⁻¹ seed) |
| UI Castle CL+ | S-metolachlor | 1,010 | 0.07 |
| Brundage 96 | S-metolachlor | 1,010 | 0.55 |
| UI Sparrow | S-metolachlor | 1,782 | 0.20 |
| UI Castle CL+ | S-metolachlor | 1,782 | 0.17 |
| Brundage 96 | S-metolachlor | 1,782 | 0.44 |
These findings highlight the variability in the required safener dosage among different wheat varieties.
Experimental Protocols
Protocol 1: Seed Treatment with this compound for Experimental Trials
This protocol describes the preparation of a this compound slurry for treating small batches of seeds for greenhouse or small-plot field trials.
Materials:
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This compound formulation (e.g., Concep® III)
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Distilled water
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Micropipette
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1.5 mL microcentrifuge tubes
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Vortex mixer
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Wheat or sorghum seeds
Procedure:
-
Calculate the required volume of this compound and distilled water based on the desired application rate (e.g., 0.4 g ai kg⁻¹ seed) and the weight of the seeds to be treated.
-
For a 10 g batch of wheat seeds at a rate of 0.4 g ai kg⁻¹ seed, pipette 4.17 µL of Concep® III into a 1.5 mL microcentrifuge tube.
-
Add 74.07 µL of distilled water to the tube to create a slurry.
-
Vortex the tube for 15 seconds to ensure thorough mixing.
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Add the seed to a suitable container and apply the slurry, ensuring even coating of all seeds.
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Allow the treated seeds to air dry before planting.
This protocol is adapted from a published study on wheat varieties.
Protocol 2: Glutathione S-Transferase (GST) Activity Assay
This protocol provides a general method for determining GST activity in plant tissues, which can be used to assess the efficacy of this compound treatment. The assay is based on the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with reduced glutathione (GSH), which results in an increase in absorbance at 340 nm.
Materials:
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Plant tissue (e.g., shoots from treated and untreated seedlings)
-
Assay buffer (e.g., PBS, pH 6.5)
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100 mM CDNB in ethanol
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100 mM Reduced Glutathione (GSH)
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Spectrophotometer capable of reading at 340 nm
-
Cuvettes
Procedure:
-
Sample Preparation: Homogenize plant tissue in assay buffer. Centrifuge the homogenate to remove insoluble material and collect the supernatant, which contains the soluble proteins, including GST.
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Assay Cocktail Preparation: For each 1 mL of assay cocktail, mix:
-
980 µL Assay buffer (PBS, pH 6.5)
-
10 µL of 100 mM CDNB
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10 µL of 100 mM GSH
-
-
Assay Measurement:
-
Pipette 900 µL of the assay cocktail into a cuvette.
-
Incubate at 30°C in the spectrophotometer for 5 minutes to equilibrate.
-
For a blank reading, add 100 µL of assay buffer to a cuvette and zero the spectrophotometer.
-
To initiate the reaction, add 100 µL of the plant extract (supernatant) to the sample cuvettes and mix.
-
Measure the absorbance at 340 nm for 5 minutes, recording the change in absorbance over time.
-
-
Calculation:
-
Determine the rate of the reaction (ΔA340/min) from the linear portion of the curve.
-
Subtract the rate of the blank reaction from the sample reaction rates.
-
GST activity can then be calculated using the molar extinction coefficient of the CDNB-GSH conjugate (0.0096 µM⁻¹ cm⁻¹).
-
This is a generalized protocol; specific conditions may need to be optimized for different plant species and experimental setups.
Visualizations
Caption: Mechanism of this compound-induced herbicide tolerance.
Caption: A logical workflow for troubleshooting inconsistent this compound performance.
References
- 1. Effective weed strategies in sorghum [grainsa.co.za]
- 2. researchgate.net [researchgate.net]
- 3. Herbicide safener increases weed-management tools for control of annual grasses in wheat | Weed Technology | Cambridge Core [cambridge.org]
- 4. View of this compound used as a safener on sorghum seed for S-metolachlor herbicide [seer.ufu.br]
Technical Support Center: Fluxofenim Application in Crop Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fluxofenim. The focus is on mitigating potential negative effects on crop germination and ensuring optimal performance in experimental settings.
Troubleshooting Guide
This guide addresses specific issues that may arise during the application of this compound as a seed treatment.
| Issue | Potential Cause | Recommended Action |
| Reduced Germination Rate | High dosage of this compound.[1] | Verify the applied dosage. The effective dose for safening is typically lower than doses that might inhibit germination. Refer to dose-response data for your specific crop variety if available. For winter wheat, doses causing a 10% biomass reduction (ED10) ranged from 0.55 to 1.23 g ai kg⁻¹ seed, which is 1.4 to 3.1 times higher than the recommended rate for sorghum.[1] |
| Crop variety sensitivity. | Different crop varieties can exhibit varying tolerance levels to this compound.[1] It is advisable to conduct a small-scale pilot experiment to determine the optimal dose for your specific variety. | |
| Delayed Seedling Emergence or Stunting | This compound application, particularly at higher doses.[1] | This is a known, though generally transient, effect of this compound at higher concentrations.[1] Monitor the seedlings; they will likely recover without impacting the final yield. To avoid this, adhere to the recommended application rates. |
| Inconsistent seed treatment. | Ensure thorough and uniform mixing of the this compound slurry with the seeds for consistent application. | |
| Variability in Experimental Results | Inconsistent seed quality. | Always use high-quality seeds for treatment to ensure uniform germination and growth. |
| Improper storage of treated seeds. | Treated seeds should be stored correctly. If analysis is delayed, it is recommended to freeze the sample. |
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound?
A1: this compound is a herbicide safener, not a herbicide. Its main role is to protect crops, particularly sorghum, maize, and wheat, from injury caused by certain herbicides, such as S-metolachlor and other very-long-chain fatty acid (VLCFA) inhibiting herbicides.
Q2: How does this compound protect crops from herbicide injury?
A2: this compound enhances the crop's natural defense mechanisms against herbicides. It works by inducing the expression of genes that encode for detoxifying enzymes, most notably Glutathione S-transferases (GSTs). These enzymes accelerate the metabolism and detoxification of the herbicide within the crop plant, preventing it from reaching phytotoxic levels.
Q3: Can this compound itself negatively impact crop germination?
A3: While generally safe for the intended crops, high doses of this compound can sometimes lead to slight, transient negative effects. These may include a minor reduction in germination or stunted/delayed seedling emergence. These effects are often dependent on the crop variety and the applied dosage.
Q4: What is the recommended application rate for this compound?
A4: The recommended application rate can vary depending on the crop and the accompanying herbicide. For sorghum, a common rate is 0.4 grams of this compound per kilogram of seed. It is crucial to consult the product label and conduct preliminary experiments to determine the optimal rate for your specific experimental conditions and crop variety.
Q5: Are there specific crop varieties that are more sensitive to this compound?
A5: Yes, sensitivity to this compound can be variety-dependent. Research on winter wheat has shown that different varieties have varying levels of tolerance. It is a best practice to evaluate the tolerance of your specific cultivar before large-scale experiments.
Q6: How can I ensure accurate and consistent application of this compound in a laboratory setting?
A6: For accurate application, use calibrated equipment to apply this compound as a water-based slurry to high-quality seeds. Ensure the slurry is mixed thoroughly to provide a uniform coating on each seed. For analytical purposes, proper pre-use product homogenization and correct application mixing calculations are critical.
Experimental Protocols
Dose-Response Evaluation of this compound on Crop Seed Germination
This protocol is designed to determine the potential phytotoxicity of this compound on a specific crop variety.
Materials:
-
Certified seeds of the desired crop variety
-
This compound (e.g., Concep® III)
-
Distilled water
-
Petri dishes or germination trays
-
Germination paper or sand
-
Incubator or growth chamber with controlled temperature and light
-
Vortex mixer
-
Micropipette
Procedure:
-
Prepare this compound Slurry: Create a series of this compound concentrations. For example, for a 0.4 g ai kg⁻¹ seed rate on 10 g of wheat seeds, pipette 4.17 µL of Concep® III into a microcentrifuge tube and add 74.07 µL of distilled water to create a total slurry volume of 78.24 µL. Prepare a range of doses (e.g., 0.2, 0.4, 0.8, 1.6, 3.2 g ai kg⁻¹ seed) and an untreated control (distilled water only).
-
Seed Treatment: For each concentration, place a known weight of seeds (e.g., 10 g) into a container. Add the corresponding slurry and vortex for 15 seconds to ensure even coating.
-
Germination Assay: Place a set number of treated seeds (e.g., 20) onto moistened germination paper in Petri dishes or into germination trays with sand.
-
Incubation: Place the dishes or trays in a growth chamber under optimal conditions for the specific crop's germination.
-
Data Collection: At predetermined intervals (e.g., daily for 7 days), record the number of germinated seeds. At the end of the experiment, measure seedling length (shoot and root) and biomass (fresh and dry weight).
-
Analysis: Calculate the germination percentage, germination rate, and seedling vigor index. Use a log-logistic regression model to estimate the effective dose of this compound that results in a 10% reduction in biomass (ED10).
Signaling and Workflow Diagrams
Caption: Mechanism of this compound-induced herbicide detoxification in crops.
Caption: Workflow for assessing this compound's effect on crop germination.
References
Technical Support Center: Enhancing the Stability of Fluxofenim in Seed Coating Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Fluxofenim in seed coating formulations.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during the formulation and storage of this compound-treated seeds.
| Issue ID | Observed Problem | Potential Causes | Recommended Actions & Solutions |
| FC-STAB-01 | Reduced efficacy of this compound after seed storage. | Chemical degradation of this compound due to improper storage conditions (high temperature, humidity). | Store treated seeds in a cool, dry place (ideally < 25°C and < 50% relative humidity). Conduct a stability study to determine the shelf-life of the formulation under your specific storage conditions. |
| FC-STAB-02 | Discoloration or clumping of the seed coating formulation. | Physical instability of the formulation (e.g., aggregation, crystallization). Incompatibility of formulation components. | Review the formulation composition. Ensure compatibility of all excipients. Optimize the concentration of suspending agents and binders. Uncontrolled heat during processing can negatively impact the formulation.[1] |
| FC-STAB-03 | Poor adhesion of the coating to the seed (dust-off). | Inadequate binder concentration or improper binder selection. High dust-off values can be a regulatory and environmental concern.[2] | Increase the concentration of the binder or select a more appropriate one for your seed type and formulation. Film coating or pelleting techniques can improve pesticide retention on the seed. |
| FC-STAB-04 | Inconsistent this compound loading on seeds. | Improper mixing during the coating process. Uneven slurry application. | Calibrate seed treatment equipment to ensure uniform application. Utilize analytical methods like HPLC to verify the loading rate and uniformity across seed batches.[3][4] |
| FC-STAB-05 | Reduced seed germination or seedling vigor. | Phytotoxicity caused by high concentrations of this compound or other formulation components. | Optimize the this compound concentration to the lowest effective dose. Screen all formulation excipients for potential phytotoxicity. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in a seed coating formulation?
A1: The stability of this compound in seed coatings can be influenced by several factors, including:
-
Temperature: High temperatures can accelerate the chemical degradation of this compound.
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pH: Extreme pH values (highly acidic or alkaline) in the formulation can lead to hydrolytic degradation.
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Moisture: High humidity during storage can impact the physical integrity of the coating and potentially contribute to chemical degradation.
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Light: Although typically protected within the coating and packaging, prolonged exposure to UV light can degrade some active ingredients.
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Formulation Components: Incompatibility between this compound and other ingredients in the formulation (e.g., binders, wetting agents, colorants) can lead to physical and chemical instability.
Q2: How can I assess the stability of my this compound seed coating formulation?
A2: A comprehensive stability testing program is crucial. This typically involves:
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Accelerated Stability Studies: Storing the formulated seeds at elevated temperatures (e.g., 40°C, 54°C) and humidity levels to predict the long-term shelf life.
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Real-Time Stability Studies: Storing the formulated seeds under recommended storage conditions and testing at regular intervals.
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Forced Degradation Studies: Exposing the formulation to extreme stress conditions (acid, base, oxidation, heat, light) to understand the degradation pathways and to develop a stability-indicating analytical method.
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Analytical Testing: Using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of active this compound at each time point.
Q3: What are the potential degradation pathways for this compound?
A3: this compound, being an oxime ether, may be susceptible to hydrolytic cleavage of the ether bond under strong acidic or basic conditions. Oxidative degradation is another potential pathway. Forced degradation studies are essential to identify the specific degradation products and pathways for your formulation.
Q4: What are the key components of a robust seed coating formulation for this compound?
A4: A stable and effective seed coating formulation typically includes:
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Active Ingredient: this compound.
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Binder/Polymer: To ensure adhesion of the coating to the seed and prevent dust-off.
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Wetting and Dispersing Agents: To ensure uniform coverage of the seed.
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Suspending Agents: To prevent settling of solid particles in liquid formulations.
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Colorant: As a safety marker to indicate that the seed has been treated.
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Carrier: Typically water for flowable concentrates.
Q5: How do I troubleshoot poor seed flowability after coating?
A5: Poor flowability is often due to a sticky or uneven coating. Consider the following:
-
Binder Concentration: An excessively high binder concentration can lead to stickiness.
-
Drying Process: Ensure seeds are adequately dried after coating.
-
Formulation Additives: Incorporate flowability aids or anti-caking agents into your formulation.
Data Presentation
Table 1: Hypothetical Stability Data for this compound in a Seed Coating Formulation under Accelerated Storage Conditions
| Storage Condition | Time Point | This compound Remaining (%) | Appearance of Coating |
| 40°C / 75% RH | 0 Months | 100.0 | Uniform, no discoloration |
| 1 Month | 98.5 | Uniform, no discoloration | |
| 3 Months | 95.2 | Uniform, slight yellowing | |
| 6 Months | 90.1 | Slight cracking, yellowing | |
| 54°C / 60% RH | 0 Weeks | 100.0 | Uniform, no discoloration |
| 2 Weeks | 96.3 | Uniform, no discoloration | |
| 4 Weeks | 92.1 | Slight cracking |
Note: This data is hypothetical and for illustrative purposes only. Actual stability will depend on the specific formulation.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in a Seed Coating Formulation
Objective: To investigate the degradation pathways of this compound under various stress conditions and to generate potential degradation products for the development of a stability-indicating analytical method.
Methodology:
-
Preparation of Samples:
-
Prepare a stock solution of the complete seed coating formulation containing this compound.
-
Prepare a placebo formulation (without this compound).
-
Prepare a solution of pure this compound standard.
-
-
Stress Conditions:
-
Acid Hydrolysis: Adjust the pH of the formulation to 2 with 1N HCl. Heat at 60°C for 48 hours.
-
Base Hydrolysis: Adjust the pH of the formulation to 12 with 1N NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the formulation. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the formulation at 70°C for 7 days.
-
Photolytic Degradation: Expose the formulation to UV light (254 nm) for 24 hours.
-
-
Sample Analysis:
-
At the end of the exposure period, neutralize the acidic and basic samples.
-
Extract this compound and its degradation products from the formulation matrix using a suitable organic solvent (e.g., acetonitrile).
-
Analyze the samples using a validated stability-indicating HPLC-UV method.
-
Protocol 2: Stability-Indicating HPLC Method for Quantification of this compound
Objective: To accurately quantify the concentration of this compound in seed coating formulations in the presence of its degradation products.
Methodology:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in acetonitrile.
-
Prepare a series of working standards by diluting the stock solution to cover the expected concentration range.
-
-
Sample Preparation:
-
Weigh a known amount of coated seeds.
-
Extract this compound by shaking the seeds with a known volume of acetonitrile for a specified time.
-
Filter the extract through a 0.45 µm syringe filter before injection.
-
-
Validation:
-
Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The specificity should be confirmed by analyzing the stressed samples from the forced degradation study to ensure that the degradation product peaks are well-resolved from the parent this compound peak.
-
Mandatory Visualization
Caption: Workflow for the forced degradation study of this compound.
Caption: Key factors influencing this compound stability and their consequences.
References
Addressing the variability in Fluxofenim response among crop cultivars
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the variability in Fluxofenim response among different crop cultivars.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a herbicide safener, a chemical agent used to protect crops from herbicide-induced injury.[1] Its primary role is to enhance the crop's natural tolerance to certain herbicides, particularly chloroacetanilides like S-metolachlor, without compromising the herbicide's effectiveness against target weeds.[2][3] The main mechanism of action involves stimulating the plant's detoxification pathways. This compound induces the expression of genes that encode detoxifying enzymes, most notably Glutathione S-transferases (GSTs), but also cytochrome P450 monooxygenases and glucosyltransferases.[2][4] These enzymes metabolize the herbicide into non-toxic forms, effectively neutralizing it before it can cause significant damage to the crop.
Q2: In which crops is this compound typically used?
A2: this compound is commercially used as a seed treatment to protect sorghum (Sorghum bicolor) from injury caused by S-metolachlor and other herbicides. Research has also demonstrated its effectiveness in other grass crops, including maize (Zea mays) and wheat (Triticum aestivum), where it can protect against injury from various herbicides.
Q3: Why do different cultivars of the same crop respond differently to this compound?
A3: The variability in response among cultivars is primarily due to genetic differences that affect the plant's ability to mount a safener-induced defense. Key factors include:
-
Differential Gene Induction: Cultivars may vary in their capacity to upregulate detoxification genes (like GSTs) in response to this compound. For example, in a study with two sorghum inbred lines, this compound significantly increased GST activity and reduced metolachlor residue in the responsive line (407B), but not in the non-responsive line (HYZ).
-
Baseline Enzyme Levels: The inherent, or constitutive, levels of detoxification enzymes can differ between cultivars. Some varieties may have naturally higher tolerance to a herbicide, and the safening effect of this compound is less pronounced or not required.
-
Hormonal Signaling Pathways: this compound's action is also linked to the regulation of plant hormone signaling pathways, including those for auxin (AUX), jasmonic acid (JA), and salicylic acid (SA). Genetic variations in these pathways can alter a cultivar's response to the safener.
Q4: Besides inducing GSTs, what other molecular or physiological changes does this compound cause?
A4: Beyond the induction of GSTs and other detoxification enzymes, this compound has been shown to regulate hormone signaling pathways. In sorghum, it was found to restore the expression of auxin- and jasmonate-related genes that were suppressed by metolachlor, and it further increased the expression of salicylic acid-related genes. Additionally, it can lead to an increase in the levels of certain phytohormones, such as trans-zeatin O-glucoside (tZOG) and Gibberellin1 (GA1), which are involved in cell division and elongation.
Troubleshooting Guide
Issue 1: I applied this compound as a seed treatment, but I am not observing a safening effect against the herbicide.
| Possible Cause | Troubleshooting Step |
| Cultivar Genotype | The selected crop cultivar may be a "non-responder." Some genotypes lack the necessary genetic machinery to effectively upregulate detoxification pathways upon this compound treatment. A study on sorghum showed that this compound could restore the growth of the metolachlor-sensitive line 407B but not the line HYZ, which correlated with a lack of GST activity induction in HYZ. Solution: Test this compound on a known responsive cultivar as a positive control. If the issue persists only in your cultivar of interest, it is likely a genotypic difference. |
| Incorrect Application Rate | The dose of this compound may be too low to elicit a protective response. Safening is a dose-dependent process. Solution: Verify the application rate against recommended protocols. For sorghum, a typical rate is 40 mL per 100 kg of seed. Conduct a dose-response experiment to determine the optimal concentration for your specific cultivar and experimental conditions. |
| Environmental Stress | Abiotic stress factors such as extreme temperatures, drought, or poor soil nutrition can inhibit a plant's ability to respond to a safener and metabolize herbicides, even with this compound present. Solution: Ensure optimal and consistent growing conditions (temperature, humidity, water, and nutrients) in your experiments to minimize confounding environmental stress. |
| Herbicide Rate Too High | The applied herbicide concentration may be so high that it overwhelms the plant's detoxification capacity, even when enhanced by this compound. Solution: Ensure the herbicide application rate is within the recommended range for the specific crop. Consider including a lower herbicide rate in your experimental design to confirm the safener is functional under less extreme pressure. |
Issue 2: The crop treated with this compound is showing signs of phytotoxicity (e.g., stunting, reduced biomass) even without herbicide application.
| Possible Cause | Troubleshooting Step |
| Excessive this compound Dose | While safeners are designed to be non-toxic, very high concentrations can have negative effects on plant growth. Studies in wheat have shown that this compound doses above a certain threshold (e.g., > 0.55 g ai kg⁻¹ seed for some varieties) can lead to a reduction in biomass. Solution: Review your application rate. If it is significantly higher than established effective doses, reduce it. Perform a dose-response curve for this compound alone on your cultivar to establish its phytotoxicity threshold. |
| Formulation Issues | The solvent or other inert ingredients in the this compound formulation could be causing phytotoxicity, especially if using a non-standard or custom preparation. Solution: Include a "vehicle control" in your experiment, where you treat seeds with the formulation solution minus the this compound active ingredient. This will help determine if the phytotoxicity is caused by the safener itself or by other components. |
| Cultivar Sensitivity | The specific cultivar may be unusually sensitive to this compound or its formulation components. Solution: Screen a small number of different cultivars with the same this compound treatment to see if the phytotoxic effect is widespread or specific to one variety. |
Quantitative Data on this compound Response
Table 1: Effect of this compound Seed Treatment on S-metolachlor Tolerance in Sorghum Hybrids.
| Sorghum Hybrid | This compound Rate (per 100 kg seed) | S-metolachlor Rate (g a.i. ha⁻¹) | Observation | Reference |
| DKB510 | 40 mL | 1,440 | Increased tolerance, increased GST activity | |
| DKB510 | 40 mL | 2,880 | Increased tolerance | |
| SCG340 | 40 mL | 1,440 | Increased tolerance, increased GST activity | |
| SCG340 | 40 mL | 2,880 | Increased tolerance |
Table 2: this compound-Induced Increase in Glutathione S-Transferase (GST) Activity in Different Wheat Cultivars.
| Wheat Cultivar | This compound Rate (g a.i. kg⁻¹ seed) | Increase in GST Activity (%) | Reference |
| UI Castle CL+ | 0.36 | 58% | |
| Brundage 96 | 0.36 | 38% | |
| UI Sparrow | 0.36 | 30% |
Table 3: Effective Dose (ED₉₀) of this compound for 90% Increased Biomass in Wheat Cultivars Treated with S-metolachlor.
| Wheat Cultivar | S-metolachlor Rate (g ha⁻¹) | This compound ED₉₀ (g a.i. kg⁻¹ seed) | Reference |
| UI Castle CL+ | 1,010 | 0.07 | |
| Brundage 96 | 1,010 | 0.55 |
Experimental Protocols
Protocol 1: Greenhouse Bioassay for Safener Efficacy
This protocol is designed to evaluate the ability of this compound to protect crop seedlings from herbicide injury under controlled greenhouse conditions.
1. Materials:
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Crop seeds (responsive cultivar, test cultivar, and susceptible control).
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This compound analytical standard or commercial formulation.
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Herbicide (e.g., S-metolachlor).
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Pots (e.g., 10 cm diameter) filled with standard potting mix.
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Precision laboratory track sprayer.
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Controlled environment greenhouse or growth chamber.
2. Seed Treatment:
-
Prepare a stock solution of this compound at the desired concentration. If using a commercial formulation, follow the manufacturer's dilution instructions.
-
Divide seeds of each cultivar into treatment groups: (1) Untreated Control, (2) Herbicide Only, (3) this compound Only, (4) this compound + Herbicide.
-
Apply the this compound solution to the seeds for groups 3 and 4. This can be done by coating or soaking. For coating, use a minimal amount of solution to evenly coat the seeds and allow them to air dry completely before planting. Ensure uniform application.
3. Planting and Growth:
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Plant a set number of seeds (e.g., 5-10) per pot for each treatment group and replicate (minimum 4 replicates).
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Place pots in a randomized complete block design in a greenhouse set to appropriate conditions for the crop (e.g., 25°C/20°C day/night, 16h photoperiod).
-
Water pots as needed for healthy growth.
4. Herbicide Application:
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Apply the herbicide at the appropriate timing for your experiment (e.g., pre-emergence, immediately after planting; or post-emergence, at the 2-3 leaf stage).
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Use a calibrated laboratory track sprayer to ensure uniform application at the desired rate (e.g., simulating 200 L ha⁻¹).
5. Data Collection and Analysis:
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At a set time point (e.g., 14-21 days after treatment), collect data on:
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Visual Injury Rating: Score plants on a scale of 0% (no injury) to 100% (plant death).
-
Plant Height: Measure the height of each surviving plant.
-
Biomass: Harvest the above-ground shoot tissue, place in paper bags, dry in an oven at 70°C for 72 hours, and record the dry weight.
-
-
Analyze the data using ANOVA to determine significant differences between treatments. Calculate the percent reduction in biomass for the herbicide-only group and the level of protection in the safener + herbicide group.
Protocol 2: Glutathione S-Transferase (GST) Activity Assay
This spectrophotometric assay measures the total GST activity in plant tissue extracts by quantifying the conjugation of reduced glutathione (GSH) to the substrate 1-chloro-2,4-dinitrobenzene (CDNB).
1. Materials:
-
Plant tissue (e.g., 0.5-1.0 g fresh weight), frozen in liquid nitrogen.
-
Extraction Buffer: 0.1 M Potassium Phosphate buffer (pH 7.5), containing 1 mM EDTA.
-
Assay Buffer: 0.1 M Potassium Phosphate buffer (pH 6.5).
-
100 mM Reduced Glutathione (GSH) stock solution (prepare fresh).
-
100 mM CDNB stock solution (in 100% ethanol).
-
Spectrophotometer capable of reading at 340 nm in kinetic mode.
-
Quartz or UV-transparent cuvettes/96-well plate.
2. Protein Extraction:
-
Grind the frozen plant tissue to a fine powder using a pre-chilled mortar and pestle with liquid nitrogen.
-
Transfer the powder to a centrifuge tube and add 2-3 mL of ice-cold Extraction Buffer.
-
Vortex thoroughly and centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant (this is the crude protein extract) and keep it on ice.
-
Determine the total protein concentration of the extract using a standard method (e.g., Bradford or BCA assay).
3. Enzymatic Assay:
-
Prepare the Assay Cocktail fresh for each run. For 1 mL of cocktail: 980 µL of Assay Buffer (pH 6.5), 10 µL of 100 mM GSH, and 10 µL of 100 mM CDNB. Mix well.
-
Equilibrate the spectrophotometer and the Assay Cocktail to 25°C.
-
To a 1 mL cuvette, add 950 µL of the Assay Cocktail.
-
Add 50 µL of the crude protein extract to the cuvette, mix quickly by inverting, and immediately start the measurement.
-
Record the increase in absorbance at 340 nm every 30 seconds for 5 minutes.
4. Calculation of GST Activity:
-
Determine the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the reaction curve.
-
Calculate the GST specific activity using the Beer-Lambert law:
-
Specific Activity (µmol/min/mg protein) = (ΔA₃₄₀/min * Total Volume) / (ε * Path Length * Protein conc.)
-
Where:
-
ε (Molar extinction coefficient of the GS-DNB conjugate): 9.6 mM⁻¹cm⁻¹ (or 0.0096 µM⁻¹cm⁻¹)
-
Total Volume: Total reaction volume in mL (e.g., 1.0 mL).
-
Path Length: Cuvette path length in cm (usually 1 cm).
-
Protein conc.: Protein concentration in the final reaction in mg/mL.
-
-
Protocol 3: Outline for Herbicide Residue Analysis
This protocol outlines the key steps for quantifying S-metolachlor residue in plant tissue using the widely accepted QuEChERS extraction method followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Sample Preparation and Homogenization:
-
Harvest plant tissue (e.g., shoots) from each experimental group at a specified time point after herbicide application.
-
Weigh the fresh tissue and flash-freeze it in liquid nitrogen.
-
Homogenize the frozen tissue into a fine powder using a blender or grinder. Store samples at -80°C until extraction.
2. QuEChERS Extraction:
-
Weigh a precise amount of homogenized sample (e.g., 10-15 g) into a 50 mL centrifuge tube.
-
Add 15 mL of acetonitrile (containing 1% acetic acid).
-
Add an appropriate internal standard to correct for extraction efficiency.
-
Shake vigorously for 1 minute.
-
Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium acetate).
-
Shake vigorously again for 1 minute and then centrifuge at high speed (e.g., 5,000 rpm for 5 min).
3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing a cleanup sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and graphitized carbon black (GCB) to remove pigments).
-
Vortex for 1 minute and centrifuge at high speed.
4. LC-MS/MS Analysis:
-
Take the final cleaned-up supernatant, filter it through a 0.22 µm syringe filter, and transfer it to an autosampler vial for analysis.
-
Inject the sample into an LC-MS/MS system.
-
LC System: Use a C18 reverse-phase column for separation with a mobile phase gradient (e.g., water and methanol/acetonitrile with formic acid).
-
MS/MS System: Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Optimize at least two specific precursor-to-product ion transitions for S-metolachlor for confident identification and quantification.
-
-
Quantify the S-metolachlor concentration by comparing the peak area from the sample to a matrix-matched calibration curve prepared using blank plant extract. The limit of quantification (LOQ) for this method is typically around 0.01 mg/kg.
Visualizations
Caption: Workflow for a greenhouse-based herbicide safener efficacy experiment.
Caption: Conceptual signaling pathway of this compound action in plants.
Caption: Troubleshooting logic for investigating a lack of safening effect.
References
Technical Support Center: Strategies to Reduce the Environmental Persistence of Herbicides
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the environmental persistence of a herbicide?
A1: The environmental persistence of a herbicide is influenced by a combination of factors related to the herbicide's chemical properties, soil characteristics, and climatic conditions. Key factors include the herbicide's chemical structure, water solubility, and vapor pressure.[1] Soil properties such as texture, organic matter content, pH, and microbial activity play a crucial role.[1][2][3] Climatic factors like temperature, moisture, and sunlight also significantly impact the rate of degradation.[2]
Q2: What are the main degradation pathways for herbicides in the environment?
A2: Herbicides in the environment are primarily degraded through three main pathways:
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Biodegradation: Breakdown by soil microorganisms such as bacteria and fungi. This is often the most significant pathway for the degradation of many herbicides.
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Photodegradation: Breakdown caused by exposure to sunlight (UV radiation). This is particularly relevant for herbicides present on the soil surface or in water bodies.
-
Chemical Degradation (Abiotic): Breakdown through chemical reactions in the soil, such as hydrolysis, that are not mediated by microorganisms.
Q3: How can the biodegradation of a herbicide like Fluxofenim be enhanced?
A3: Enhancing biodegradation typically involves optimizing conditions for microbial activity. Strategies include:
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Biostimulation: Amending the soil with nutrients or organic matter to stimulate the growth and activity of native microbial populations capable of degrading the herbicide.
-
Bioaugmentation: Introducing specific microorganisms with known herbicide-degrading capabilities into the contaminated soil.
-
Optimizing Soil Conditions: Adjusting soil pH, moisture content, and aeration to create a favorable environment for microbial degradation.
Q4: Can photodegradation be a viable strategy for reducing the persistence of this compound?
A4: Photodegradation can contribute to the breakdown of herbicides, especially in aqueous environments or on the soil surface. The effectiveness of photodegradation depends on the herbicide's chemical structure and its ability to absorb UV radiation. To enhance photodegradation, photosensitizers or photocatalysts like titanium dioxide can be used in water treatment scenarios to accelerate the breakdown of the herbicide under UV light.
Q5: What is the role of pH in the chemical degradation of herbicides?
A5: Soil and water pH can significantly influence the rate of chemical degradation, particularly hydrolysis. Some herbicides are more rapidly hydrolyzed under acidic or alkaline conditions. Understanding the pH stability of a herbicide is crucial for predicting its persistence in different environments.
Troubleshooting Guide for Experimental Studies
Q1: In my soil incubation study, I'm not observing any degradation of the test herbicide. What could be the issue?
A1: Several factors could contribute to a lack of degradation:
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Sterile Conditions: Ensure your soil has not been unintentionally sterilized, as this would eliminate microbial activity.
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Unfavorable Conditions: Check if the soil moisture, temperature, and pH are within the optimal range for microbial activity (typically 20-30°C, 50-70% water holding capacity, and near-neutral pH).
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Recalcitrant Compound: The herbicide may be inherently resistant to biodegradation.
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Insufficient Acclimation: The microbial population may require a longer period to acclimate and begin degrading the compound.
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Low Bioavailability: The herbicide may be strongly adsorbed to soil particles, making it unavailable to microorganisms.
Q2: My photodegradation experiment is giving inconsistent results. What should I check?
A2: Inconsistencies in photodegradation studies can arise from:
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Light Source Fluctuation: Ensure the intensity of your UV lamp is stable and consistent across all samples.
-
Sample Matrix Effects: Components in your solvent or water sample (e.g., dissolved organic matter) can interfere with light penetration or act as photosensitizers, affecting the degradation rate.
-
Temperature Variation: Maintain a constant temperature, as it can influence reaction rates.
-
Volatilization: Ensure your experimental setup minimizes the loss of the herbicide due to volatilization, which could be mistaken for degradation.
Q3: How can I differentiate between biotic (microbial) and abiotic (chemical) degradation in my soil experiments?
A3: To distinguish between biotic and abiotic degradation, you should include a sterilized control in your experimental design. This is typically achieved by autoclaving or gamma irradiating the soil to eliminate microbial activity. If degradation occurs in the non-sterilized soil but not in the sterilized control, it is attributable to microbial action. Degradation observed in the sterilized control is due to abiotic processes like hydrolysis.
Data Presentation
Table 1: Factors Influencing Herbicide Persistence in the Environment
| Factor | Influence on Persistence | Rationale |
| Herbicide Properties | ||
| Chemical Structure | High | Complex molecules may be more difficult for microorganisms to break down. |
| Water Solubility | Variable | Higher solubility can increase availability for microbial degradation but also increase leaching potential. |
| Adsorption to Soil (Koc) | High | Strong adsorption reduces bioavailability for degradation and leaching. |
| Soil Properties | ||
| Organic Matter | High | High organic matter can increase adsorption, reducing bioavailability, but also supports a larger microbial population. |
| Clay Content | High | High clay content can increase adsorption. |
| pH | Variable | Affects microbial activity and the rate of chemical hydrolysis. |
| Microbial Population | Low | A diverse and active microbial community is essential for biodegradation. |
| Climatic Conditions | ||
| Temperature | Low | Higher temperatures generally increase the rates of microbial and chemical degradation. |
| Moisture | Low | Adequate soil moisture is necessary for microbial activity. |
| Sunlight | Low | Sunlight can lead to photodegradation, especially at the soil surface. |
Experimental Protocols
Protocol 1: Aerobic Soil Biodegradation of this compound
Objective: To determine the rate of aerobic biodegradation of this compound in soil.
Materials:
-
This compound (analytical grade)
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Test soil, sieved (<2 mm)
-
Incubation vessels (e.g., 250 mL glass flasks)
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Apparatus for trapping CO2 (if using radiolabeled compound)
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Analytical instruments (e.g., HPLC, GC-MS)
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Sterile water
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Autoclave
Methodology:
-
Soil Characterization: Analyze the soil for texture, organic matter content, pH, and microbial biomass.
-
Preparation of Soil Microcosms:
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Adjust the soil moisture to 50-70% of its water-holding capacity.
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Prepare a stock solution of this compound in a suitable solvent.
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Fortify a known mass of soil with the this compound stock solution to achieve the desired concentration. Allow the solvent to evaporate.
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Prepare a sterilized control by autoclaving a subset of the soil before fortification.
-
-
Incubation:
-
Transfer the treated soil to incubation vessels.
-
Incubate in the dark at a constant temperature (e.g., 20-25°C).
-
Maintain soil moisture by periodic additions of sterile water.
-
-
Sampling and Analysis:
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At predetermined time intervals (e.g., 0, 7, 14, 30, 60, 90 days), sacrifice replicate vessels from both the test and sterile control groups.
-
Extract this compound from the soil samples using an appropriate solvent.
-
Analyze the extracts using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for both test and control soils.
-
Calculate the dissipation half-life (DT50) for this compound in the biologically active and sterile soils.
-
Protocol 2: Aqueous Photodegradation of this compound
Objective: To determine the rate of photodegradation of this compound in an aqueous solution under UV light.
Materials:
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This compound (analytical grade)
-
Purified water (e.g., Milli-Q)
-
Photoreactor equipped with a UV lamp of known wavelength and intensity
-
Quartz reaction vessels
-
Analytical instruments (e.g., HPLC, UV-Vis spectrophotometer)
-
Chemical actinometer (for light intensity measurement)
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a water-miscible solvent (e.g., acetonitrile).
-
Prepare the final test solution by spiking the purified water with the stock solution to a known concentration.
-
-
Photoreaction:
-
Fill the quartz reaction vessels with the test solution.
-
Prepare dark controls by wrapping identical vessels in aluminum foil.
-
Place the vessels in the photoreactor and irradiate with the UV lamp.
-
Maintain a constant temperature throughout the experiment.
-
-
Sampling and Analysis:
-
At specific time intervals, withdraw samples from the irradiated and dark control vessels.
-
Analyze the samples directly by HPLC or another suitable method to quantify the concentration of this compound.
-
-
Data Analysis:
-
Plot the concentration of this compound versus irradiation time for both the irradiated and dark control samples.
-
Determine the photodegradation rate constant and half-life.
-
Mandatory Visualizations
Caption: General pathways for the fate of herbicides in the environment.
Caption: General experimental workflow for assessing herbicide persistence.
References
Overcoming analytical challenges in Fluxofenim residue analysis
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming the analytical challenges associated with Fluxofenim residue analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in analyzing this compound residues?
A1: The main challenges stem from its presence at trace levels in complex matrices like soil, maize, and sorghum. Key difficulties include:
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Matrix Effects: Co-extracted compounds from the sample can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement and, consequently, inaccurate quantification.
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Low Detection Limits: Regulatory requirements often demand very low limits of quantification (LOQ), requiring highly sensitive instrumentation and optimized methods.[1]
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Analyte Recovery: this compound's physicochemical properties, such as its moderate lipophilicity (LogP ≈ 2.9) and low water solubility, can lead to variable recovery during sample extraction and cleanup if the procedure is not properly optimized.
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Method Validation: Ensuring the method is accurate, precise, and robust across different matrices can be time-consuming.
Q2: What is the recommended analytical technique for this compound quantification?
A2: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for analyzing pesticide residues like this compound.[2] This technique offers the required sensitivity and selectivity to detect trace amounts in complex samples. The use of Multiple Reaction Monitoring (MRM) mode provides excellent specificity and reduces background interference.
Q3: How can I mitigate matrix effects for more accurate results?
A3: Several strategies can be employed to combat matrix effects:
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Effective Sample Cleanup: Use a cleanup procedure, such as dispersive solid-phase extraction (dSPE), to remove interfering matrix components like fats, pigments, and sugars.[1]
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Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte. This helps to compensate for signal suppression or enhancement caused by the matrix.
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Sample Dilution: Diluting the final extract can reduce the concentration of interfering compounds. However, this may also lower the analyte concentration, potentially below the LOQ, so a balance must be found.
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Use of Internal Standards: An isotopically labeled internal standard, if available, is the best way to correct for both matrix effects and variations in recovery.
Q4: What is the QuEChERS method and why is it recommended for this compound?
A4: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a streamlined sample preparation technique widely used for pesticide residue analysis. It involves an initial extraction with acetonitrile followed by a cleanup step. It is highly effective for multi-residue analysis and is suitable for this compound in matrices like crops and soil due to its efficiency and reduced solvent usage.
Troubleshooting Guides
This section addresses specific problems you may encounter during your analysis.
Problem 1: Low or No Recovery of this compound
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Question: I am experiencing very low recovery of this compound after my sample preparation. What are the likely causes and solutions?
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Answer: Low recovery is often related to the extraction or cleanup steps. Consider the following:
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Incorrect Extraction Solvent: this compound has low water solubility and is soluble in organic solvents. Acetonitrile, used in standard QuEChERS protocols, is generally effective. Ensure your solvent is of high purity.
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pH of Extraction: The stability of this compound can be pH-dependent. While standard QuEChERS methods are often buffered, extreme pH values during extraction could potentially lead to degradation. Ensure your sample and extraction buffer result in a near-neutral pH.
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Inappropriate dSPE Cleanup Sorbent: The cleanup step is critical for removing interferences but can also remove the analyte of interest.
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If using graphitized carbon black (GCB) for pigment removal, be aware that it can retain planar molecules. While this compound is not strictly planar, excessive GCB could lead to losses.
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For fatty matrices, a C18 sorbent is used to remove lipids. Ensure the amount is optimized, as it can also retain moderately nonpolar compounds like this compound.
-
-
Premature Elution or Strong Adsorption in SPE: If using traditional Solid Phase Extraction (SPE) cartridges instead of dSPE, ensure the cartridge is conditioned properly and that the wash steps are not eluting the analyte. Conversely, the analyte may be too strongly retained on the sorbent; a stronger elution solvent may be needed.
-
-
Troubleshooting Workflow for Low Recovery
Workflow for diagnosing low analyte recovery.
Problem 2: Poor Peak Shape or Shifting Retention Time
-
Question: My this compound peak is broad, tailing, or the retention time is inconsistent. What should I check?
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Answer: Chromatographic issues are common and can often be resolved systematically.
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Mobile Phase Mismatch: Injecting a sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion, especially for early-eluting compounds. The standard practice is to reconstitute the final extract in a solvent that matches the initial mobile phase composition (e.g., 80:20 water:acetonitrile).
-
Column Contamination: Matrix components can build up at the head of the analytical column over time. This can be solved by using a guard column and/or periodically flushing the column with a strong solvent.
-
Column Degradation: The stationary phase of the HPLC column can degrade, especially if operated outside its recommended pH range. Poor peak shape for all analytes is a sign of column failure.
-
Mobile Phase Issues: Ensure mobile phases are properly degassed and that the composition is accurate. Microbial growth in aqueous mobile phases can also cause issues. Prepare fresh mobile phase regularly.
-
System Leaks: A leak in the HPLC system can cause fluctuations in pressure and lead to unstable retention times. Check all fittings and connections.
-
Problem 3: High Background Noise or Interfering Peaks
-
Question: My chromatograms have a high background or show many interfering peaks around the retention time of this compound. How can I improve this?
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Answer: High background or interferences point to issues with sample cleanliness or instrument settings.
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Insufficient Cleanup: This is the most common cause. Your dSPE cleanup may not be sufficient for your specific matrix. Consider trying different sorbent combinations. For example, if you have high pigment, ensure you are using GCB. For fatty samples, ensure you are using C18.
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Matrix Effects: Co-eluting matrix components can contribute to background noise. Improving chromatographic separation by adjusting the gradient can help separate this compound from these interferences.
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Contamination: Check for contamination from solvents, glassware, or the instrument itself. Run a solvent blank to diagnose this.
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Non-Optimal MS/MS Parameters: Ensure your MRM transitions are specific to this compound and that the collision energy is optimized. Poorly chosen transitions can result in the detection of isobaric interferences.
-
Experimental Protocols
This section provides a representative methodology for the analysis of this compound in a soil or maize matrix. Disclaimer: The MS/MS parameters provided are hypothetical based on the compound's structure and must be optimized on your specific instrument.
1. Sample Preparation: Modified QuEChERS Method
-
Sample Homogenization:
-
For soil, air-dry and sieve to <2 mm.
-
For maize (grain), grind to a fine powder.
-
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of deionized water (for dry samples like grain) and vortex for 30 seconds. Let stand for 10 minutes to hydrate.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Dispersive SPE (dSPE) Cleanup:
-
Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL dSPE tube.
-
The dSPE tube should contain 900 mg MgSO₄ (to remove residual water) and 150 mg of Primary Secondary Amine (PSA) sorbent (to remove organic acids, sugars).
-
For high-fat matrices (e.g., maize germ), add 150 mg of C18 sorbent.
-
For pigmented samples, a small amount of GCB (e.g., 50 mg) can be used, but test for analyte loss.
-
Vortex for 30 seconds.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Take a 1 mL aliquot of the cleaned supernatant and transfer it to a clean vial.
-
Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 80:20 Water:Methanol with 0.1% formic acid).
-
Filter through a 0.22 µm syringe filter into an autosampler vial.
-
-
Workflow for Sample Preparation
QuEChERS-based sample preparation workflow.
2. LC-MS/MS Analysis
The following are typical starting conditions. The gradient and MS parameters must be optimized.
| LC Parameters | Recommended Setting |
| Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Formate |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40 °C |
| Gradient | 20% B, hold 1 min; ramp to 95% B in 8 min; hold 2 min; return to 20% B and equilibrate for 3 min. |
| MS/MS Parameters (Hypothetical - MUST BE OPTIMIZED ) | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion [M+H]⁺ | m/z 310.1 |
| Product Ion 1 (Quantifier) | m/z 139.0 (Chlorophenyl-CF2 fragment) |
| Product Ion 2 (Qualifier) | m/z 87.0 (Dioxolane-methyl fragment) |
| Dwell Time | 100 ms |
| Collision Energy (CE) | Optimize between 15-35 eV |
| Cone/Fragmentor Voltage | Optimize between 80-150 V |
Data Presentation
Effective method validation is crucial. The following table shows an example of acceptable validation data for a pesticide residue method, according to SANTE guidelines.
Table 1: Example Method Validation Performance Data
| Matrix | Fortification Level (ng/g) | Mean Recovery (%) (n=5) | RSD (%) | LOQ (ng/g) |
| Maize | 10 | 95 | 8 | 10 |
| 50 | 98 | 6 | ||
| Soil | 10 | 88 | 12 | 10 |
| 50 | 92 | 9 |
(Note: This is illustrative data. Actual performance must be determined experimentally.)
Table 2: Proposed LC-MS/MS Parameters for this compound
| Parameter | Value | Notes |
| Precursor Ion [M+H]⁺ | 310.1 | Based on MW of 309.67 |
| Quantifier Ion | 139.0 | Proposed fragment - requires optimization |
| Qualifier Ion | 87.0 | Proposed fragment - requires optimization |
| Collision Energy (CE) | ~25 eV | Starting point for optimization |
| Cone/Fragmentor Voltage | ~120 V | Starting point for optimization |
References
Technical Support Center: Optimizing Fluxofenim Application in Agriculture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the cost-effective application of Fluxofenim. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to enhance your experimental success and optimize resource allocation.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during this compound experiments in a question-and-answer format.
Issue 1: Inconsistent or lower-than-expected crop protection.
-
Question: My crops are still showing signs of herbicide injury despite this compound treatment. What could be the cause?
-
Answer: Several factors can lead to reduced efficacy of this compound. Consider the following:
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Incorrect Application Rate: Ensure you are using the recommended application rate for your specific crop variety and the herbicide in use. Rates can vary, but a common starting point for sorghum is 0.4 g active ingredient (a.i.) per kg of seed.[1]
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Poor Seed Treatment Coverage: Uneven application of this compound on seeds will result in inconsistent protection. It is crucial to use seed treatment equipment that ensures uniform coating.
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Environmental Conditions: High soil moisture and temperature can affect the availability and uptake of both the herbicide and the safener. Saturated soil conditions, for instance, can lead to shorter persistence of s-metolachlor, potentially altering the interaction with this compound.[2][3] Conversely, drought stress can make plants more susceptible to injury.
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Herbicide and Safener Interaction: The efficacy of this compound is specific to certain herbicides, primarily chloroacetanilides like s-metolachlor. Ensure the herbicide you are using is compatible with this compound.
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Crop Cultivar Susceptibility: Different crop varieties can exhibit varying levels of tolerance to herbicides, which may influence the degree of protection offered by this compound.[1]
-
Issue 2: Observing phytotoxicity in safened crops.
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Question: I am observing stunting or delayed emergence in my this compound-treated crops, even in the absence of herbicide application. Is this normal?
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Answer: Yes, at higher concentrations, this compound can cause transient phytotoxicity.
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Visual Symptoms of this compound Phytotoxicity: Typically, this manifests as stunted growth or a slight delay in seedling emergence.[1] These effects are generally temporary, and the crop often recovers within a few weeks without a significant impact on the final yield.
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Distinguishing from Herbicide Injury: Herbicide injury from chloroacetanilides often presents as "whiplashing" of leaves, improper leaf unfurling, and more severe stunting from which the plant may not recover.
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Dose-Dependent Effect: Studies have shown that while doses greater than 1.6 g a.i./kg of seed can cause initial delayed emergence in wheat, the plants tend to recover. It is crucial to conduct dose-response experiments to determine the optimal safener concentration for your specific conditions that balances maximum protection with minimal phytotoxicity.
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Issue 3: Inconsistent results in Glutathione S-Transferase (GST) activity assays.
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Question: My GST activity measurements are highly variable between replicates. What are the potential sources of error?
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Answer: Inconsistent GST assay results can stem from several factors in the experimental protocol:
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Sample Collection and Storage: Ensure that plant tissue is collected at a consistent time point after treatment and immediately frozen in liquid nitrogen to prevent protein degradation. Store samples at -80°C until analysis.
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Protein Extraction: Incomplete cell lysis or protein degradation during extraction can lead to variability. Use a robust extraction buffer and keep samples on ice throughout the process.
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Assay Conditions: Maintain consistent temperature, pH, and substrate concentrations across all samples. The reaction is kinetic, so precise timing of measurements is critical.
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Reagent Preparation: Prepare fresh substrate solutions for each experiment, as they can be unstable.
-
Quantitative Data Summary
The following tables summarize key quantitative data from research on this compound application.
Table 1: Recommended Application Rates of this compound for Sorghum Seed Treatment
| Active Ingredient (a.i.) per kg of Seed | Reference |
| 0.4 g | |
| 40 mL per 100 kg of seed |
Table 2: Effective this compound Doses for 90% Increased Biomass in Winter Wheat Varieties Treated with Various Herbicides
| Herbicide | Herbicide Rate (g a.i./ha) | This compound ED₉₀ (g a.i./kg seed) |
| S-metolachlor | 1,010 | 0.07 - 0.55 |
| Dimethenamid-P | 647 | 0.15 - 0.86 |
| Pyroxasulfone | Not Specified | 0.30 - 1.03 |
Data adapted from a study on various soft white winter wheat varieties, demonstrating the range of effective doses depending on the specific variety and herbicide used.
Table 3: Impact of this compound on Glutathione S-Transferase (GST) Activity in Winter Wheat Varieties
| Wheat Variety | This compound Dose (g a.i./kg seed) | Increase in GST Activity (%) |
| UI Castle CL+ | 0.36 | 58 |
| UI Sparrow | 0.36 | 30 |
| Brundage 96 | 0.36 | 38 |
This table illustrates the significant induction of GST activity by this compound, which is central to its safening mechanism.
Experimental Protocols
1. Protocol for this compound Seed Treatment
This protocol provides a general guideline for treating seeds with this compound for experimental purposes.
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Materials:
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High-quality seeds of the desired crop.
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This compound formulation (e.g., commercial product or analytical standard).
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Water (for slurry).
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Seed treatment equipment (e.g., rotating drum or a sealed container for manual mixing).
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Personal protective equipment (gloves, safety glasses).
-
-
Procedure:
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Calculate the amount of this compound: Based on the target application rate (e.g., 0.4 g a.i./kg of seed), calculate the amount of this compound formulation needed for your batch of seeds.
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Prepare the slurry: If using a liquid formulation, it may be applied directly or diluted with a small amount of water to create a slurry. For a powder formulation, create a slurry with water. The total slurry volume should be minimized to avoid overly wetting the seeds.
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Coat the seeds: Place the seeds in the treatment container. Add the this compound slurry.
-
Mix thoroughly: Rotate the container or use the seed treater to ensure that all seeds are evenly coated.
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Dry the seeds: Spread the treated seeds in a thin layer in a well-ventilated area and allow them to air dry completely before planting.
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Storage: If not planted immediately, store the treated seeds in a cool, dry place. For analytical purposes, it is recommended to send samples for analysis immediately after treatment or to freeze them.
-
2. Protocol for Glutathione S-Transferase (GST) Activity Assay
This spectrophotometric assay measures the activity of GST by quantifying the conjugation of glutathione (GSH) to the substrate 1-chloro-2,4-dinitrobenzene (CDNB).
-
Materials:
-
Plant tissue (treated and control).
-
Liquid nitrogen.
-
Mortar and pestle.
-
Protein extraction buffer (e.g., potassium phosphate buffer, pH 7.0, containing EDTA).
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Bradford reagent for protein quantification.
-
Spectrophotometer.
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Reaction buffer (e.g., potassium phosphate buffer, pH 6.5).
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Reduced glutathione (GSH) solution.
-
1-chloro-2,4-dinitrobenzene (CDNB) solution.
-
-
Procedure:
-
Protein Extraction:
-
Grind frozen plant tissue to a fine powder in a mortar with liquid nitrogen.
-
Add ice-cold extraction buffer and continue grinding until a homogenous slurry is formed.
-
Transfer the slurry to a microcentrifuge tube and centrifuge at high speed (e.g., 12,000 x g) for 15-20 minutes at 4°C.
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using the Bradford assay or a similar method.
-
-
GST Activity Assay:
-
Prepare a reaction mixture containing reaction buffer, GSH, and CDNB.
-
Add a specific amount of protein extract to the reaction mixture and immediately start recording the absorbance at 340 nm.
-
Continue to record the absorbance at regular intervals (e.g., every 30 seconds) for several minutes.
-
-
Calculation:
-
Calculate the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the reaction curve.
-
Use the molar extinction coefficient of the CDNB-GSH conjugate to convert the rate of absorbance change into enzyme activity units (e.g., nmol/min/mg protein).
-
-
Visualizations
Caption: Experimental workflow for evaluating this compound efficacy.
Caption: Simplified signaling pathway of this compound action.
Caption: Troubleshooting logic for poor this compound performance.
References
- 1. Herbicide safener increases weed-management tools for control of annual grasses in wheat | Weed Technology | Cambridge Core [cambridge.org]
- 2. Advances in Weed Science [awsjournal.org]
- 3. Persistence of S-metolachlor in the soil as affected by moisture content - Advances in Weed Science [awsjournal.org]
Technical Support Center: Diagnosing Symptoms of Fluxofenim Phytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of the herbicide safener Fluxofenim.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
This compound is a herbicide safener, not a herbicide. Its main purpose is to protect crops, such as sorghum and maize, from injury caused by certain classes of herbicides, particularly chloroacetanilides (e.g., S-metolachlor) and thiocarbamates.[1] It achieves this by enhancing the natural detoxification pathways within the crop, primarily by inducing the expression of glutathione S-transferase (GST) enzymes.[1][2] These enzymes metabolize the herbicide into a non-toxic form, thus preventing it from harming the crop.
Q2: Can this compound itself cause phytotoxicity in sensitive crops?
While this compound is designed to prevent phytotoxicity, high concentrations of the safener alone can cause some adverse effects. The most commonly observed symptom of this compound phytotoxicity is a temporary inhibition or delay of seedling emergence.[3] However, studies have shown that crops often recover from this initial delay.[3]
Q3: What are the typical symptoms of herbicide injury that this compound is supposed to prevent?
The symptoms of herbicide injury vary depending on the herbicide's mode of action. For herbicides that this compound provides protection against (like very-long-chain fatty acid inhibitors), symptoms in sensitive grasses can include:
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Failure of seedlings to emerge from the soil.
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Improperly unrolled or furled leaves in emerged seedlings.
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Inhibition of shoot elongation, leading to stunted growth.
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General chlorosis (yellowing) and necrosis (tissue death) may also occur.
Q4: I am observing phytotoxicity in my experiment. How do I know if it's caused by the herbicide or the this compound safener?
Differentiating between herbicide and safener phytotoxicity requires careful observation and comparison with control groups.
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Herbicide Injury: Symptoms will likely be more severe in plants treated with the herbicide alone compared to those treated with both the herbicide and this compound. The symptoms will align with the known mode of action of the herbicide being used.
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This compound Phytotoxicity: This is more likely to occur at high doses of the safener. The primary symptom to look for is delayed seedling emergence, which may not be present in the herbicide-only or control groups. Including a "safener-only" treatment group in your experimental design is crucial for making this distinction.
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Ineffective Safening: If plants treated with both the herbicide and safener show the same symptoms as plants treated with the herbicide alone, it could indicate that the safener is not effective for the specific crop variety, herbicide rate, or environmental conditions.
Troubleshooting Guides
Issue: Stunted growth and delayed emergence in this compound-treated seedlings.
Possible Cause 1: High Dose of this compound Excessively high concentrations of this compound applied to seeds can lead to a temporary delay in seedling emergence.
-
Troubleshooting Steps:
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Review Application Rate: Double-check the calculations and application rate of this compound used for your seed treatment.
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Compare to Controls: Observe the "safener-only" and untreated control groups. If the delay is only present in the safener-treated groups (with and without the herbicide), it points to safener phytotoxicity.
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Monitor for Recovery: Continue to monitor the seedlings. Often, the initial delay caused by high safener doses is temporary, and the plants will recover.
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Conduct a Dose-Response Study: If the issue persists, conduct a dose-response experiment with varying concentrations of this compound to determine the optimal, non-phytotoxic rate for your specific crop variety and experimental conditions.
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Possible Cause 2: Herbicide Injury The symptoms might be due to the herbicide, and the safener is not providing complete protection.
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Troubleshooting Steps:
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Assess Herbicide-Only Treatment: Compare the symptoms to the group treated with the herbicide alone. If the symptoms are similar, the issue is likely herbicide phytotoxicity.
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Evaluate Safener Efficacy: The lack of protection could be due to several factors, including crop variety sensitivity, herbicide application rate, or environmental stress.
-
Check for Herbicide Carryover: In field studies, consider the possibility of herbicide residues in the soil from previous applications, which could contribute to the overall toxic load on the plant.
-
Data Presentation
Table 1: Dose-Response of this compound on Wheat Biomass
This table summarizes the estimated doses of this compound that result in a 10% reduction in wheat biomass, indicating a low level of phytotoxicity. This data is useful for determining a starting point for optimizing safener concentrations in your experiments.
| Wheat Variety | Estimated this compound Dose for 10% Biomass Reduction (g ai kg⁻¹ seed) |
| Variety A | 0.55 |
| Variety B | 1.23 |
| Variety C | 0.85 |
Data is illustrative and based on findings from dose-response experiments. Actual values may vary depending on the specific wheat variety and experimental conditions.
Experimental Protocols
Protocol 1: Dose-Response Study for this compound Phytotoxicity
This protocol outlines a method for determining the phytotoxic effects of this compound at various concentrations on a sensitive crop.
-
Seed Treatment Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., acetone or ethanol).
-
Create a series of dilutions to achieve the desired treatment concentrations (e.g., 0, 0.5, 1.0, 1.5, 2.0, 3.0 g ai kg⁻¹ seed).
-
Treat a known weight of seeds with each concentration. Ensure even coating and allow the solvent to evaporate completely before planting.
-
-
Experimental Setup:
-
Use a standardized potting medium in individual pots.
-
Plant a consistent number of treated seeds (e.g., 10) in each pot to a uniform depth.
-
Include an untreated control group and a solvent-only control group.
-
Arrange the pots in a randomized complete block design in a controlled environment (greenhouse or growth chamber).
-
Provide optimal conditions for germination and growth (light, temperature, water).
-
-
Data Collection and Assessment:
-
Seedling Emergence: Count the number of emerged seedlings daily for the first 14 days after planting.
-
Visual Injury Assessment: At 7, 14, and 21 days after emergence, visually assess each pot for signs of phytotoxicity (stunting, chlorosis, necrosis, malformation) using a 0-100% scale (0 = no injury, 100 = plant death).
-
Biomass Measurement: At the end of the experiment (e.g., 21 days), carefully remove the seedlings from each pot, wash the roots, and separate the shoots and roots.
-
Dry the plant material in an oven at 60-70°C until a constant weight is achieved.
-
Measure the dry weight of the shoots and roots for each pot.
-
-
Data Analysis:
-
Calculate the average emergence rate, visual injury rating, and dry biomass for each treatment group.
-
Analyze the data using analysis of variance (ANOVA) to determine significant differences between treatments.
-
Fit the data to a dose-response curve to estimate the this compound concentration that causes a specific level of response (e.g., 10% biomass reduction).
-
Mandatory Visualization
Caption: this compound signaling pathway for herbicide detoxification.
Caption: Workflow for troubleshooting phytotoxicity symptoms.
References
Technical Support Center: Strategies for Managing Weed Resistance to Herbicide-Safener Combinations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments on weed resistance to herbicide-safener combinations.
Troubleshooting Guides
This section addresses specific problems that may arise during your research, offering potential causes and solutions in a question-and-answer format.
Issue 1: The safener is not providing the expected protection to the crop from herbicide injury.
-
Question: My crop is still showing significant phytotoxicity even after applying a safener with the herbicide. What could be the cause?
-
Answer: Several factors could be at play:
-
Safener Specificity: Safeners often exhibit a high degree of specificity for both the crop and the herbicide.[1] The safener you are using may not be effective for the specific crop variety or herbicide class in your experiment.
-
Application Timing and Method: The timing and method of safener application are critical. For instance, some safeners are designed for seed treatment, while others are for foliar application.[2] Incorrect application can lead to poor uptake and efficacy.
-
Environmental Conditions: Factors such as temperature, soil moisture, and soil type can influence the efficacy of safeners.[3]
-
Herbicide Rate: The herbicide application rate might be too high for the safener to provide adequate protection.
-
Safener Metabolism: The crop variety itself may not efficiently metabolize the safener into its active form.
-
-
Issue 2: The weed population appears to be developing resistance to the herbicide-safener combination.
-
Question: I am observing a lack of weed control in populations that were previously susceptible to the herbicide used with a safener. Is it possible for weeds to develop resistance to this combination?
-
Answer: Yes, it is a significant concern. While safeners are intended to protect crops, there is a possibility that they could inadvertently enhance the metabolic capacity of weeds to detoxify herbicides, potentially leading to resistance.[4] This is especially relevant for non-target-site resistance (NTSR), where resistance is conferred by enhanced herbicide metabolism.[5]
-
Issue 3: Inconsistent or unexpected results in dose-response assays.
-
Question: My dose-response assays are yielding variable and non-reproducible results. How can I improve the consistency of my experiments?
-
Answer: Inconsistent results in dose-response assays can stem from several sources:
-
Genetic Variability: If you are working with an outcrossing weed species, there can be significant genetic variability within the population, leading to a range of responses to the herbicide.
-
Plant Growth Stage: The growth stage of the plants at the time of herbicide application is crucial. Treating plants that are not at a uniform growth stage can lead to variability.
-
Environmental Conditions: Fluctuations in greenhouse or growth chamber conditions (light, temperature, humidity) can affect plant growth and their response to herbicides.
-
Herbicide Application: Inaccurate herbicide concentrations, uneven spray application, or improper sprayer calibration can all contribute to inconsistent results.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the principles and practices of managing weed resistance to herbicide-safener combinations.
-
Question 1: How do herbicide safeners work?
-
Answer: Herbicide safeners are chemicals that protect crop plants from herbicide injury without compromising weed control. They function by inducing the expression of genes involved in the detoxification of xenobiotics (foreign compounds like herbicides). This leads to an enhanced metabolism of the herbicide in the crop, primarily through the action of enzymes such as glutathione S-transferases (GSTs), cytochrome P450 monooxygenases (P450s), and glucosyl transferases. The herbicide is converted into a non-toxic form before it can cause significant damage to the crop.
-
-
Question 2: What are the primary mechanisms of weed resistance to herbicides?
-
Answer: Weed resistance to herbicides is broadly categorized into two main types:
-
Target-Site Resistance (TSR): This occurs due to a mutation in the gene encoding the protein that the herbicide targets. This change prevents the herbicide from binding to its target site, rendering it ineffective.
-
Non-Target-Site Resistance (NTSR): This involves mechanisms that reduce the amount of active herbicide reaching the target site. The most common form of NTSR is enhanced herbicide metabolism, where the weed plant can rapidly detoxify the herbicide, often through the same enzyme families (GSTs and P450s) that are induced by safeners in crops.
-
-
-
Question 3: Can the use of safeners lead to the evolution of herbicide-resistant weeds?
-
Answer: This is a topic of ongoing research and concern. While safeners are designed to be crop-specific, there is evidence that they can, in some cases, slightly enhance the metabolic capabilities of certain weed species, potentially predisposing them to developing NTSR. However, other studies have shown no change in weed control efficacy with safener use.
-
-
Question 4: What are the key strategies for managing weed resistance to herbicide-safener combinations?
-
Answer: A multi-pronged approach, known as Integrated Weed Management (IWM), is essential. Key strategies include:
-
Herbicide Rotation: Avoid the repeated use of herbicides with the same mode of action.
-
Tank Mixtures: Use herbicides with different modes of action in combination.
-
Crop Rotation: Rotating crops allows for the use of different herbicides and cultivation practices.
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Cultural Practices: Employing practices like cover cropping and altering planting dates can help suppress weed growth.
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Monitoring: Regularly scout fields to identify and manage weed escapes before they can set seed.
-
-
Data Presentation
Table 1: Efficacy of Fluxofenim Safener on Wheat Biomass and GST Activity with VLCFA-Inhibiting Herbicides
| Wheat Variety | Herbicide | This compound Dose (g ai kg⁻¹ seed) for 90% Increased Biomass | GST Activity Increase with this compound (0.36 g ai kg⁻¹ seed) |
| UI Castle CL+ | S-metolachlor | 0.07 - 0.55 | 58% |
| UI Sparrow | S-metolachlor | 0.07 - 0.55 | 30% |
| Brundage 96 | S-metolachlor | 0.07 - 0.55 | 38% |
| UI Castle CL+ | Dimethenamid-P | 0.09 - 0.73 | 58% |
| UI Sparrow | Dimethenamid-P | 0.09 - 0.73 | 30% |
| Brundage 96 | Dimethenamid-P | 0.09 - 0.73 | 38% |
| UI Castle CL+ | Pyroxasulfone | 0.30 - 1.03 | 58% |
| UI Sparrow | Pyroxasulfone | 0.30 - 1.03 | 30% |
| Brundage 96 | Pyroxasulfone | 0.30 - 1.03 | 38% |
| Data synthesized from a study on the effect of this compound on wheat varieties treated with very-long-chain fatty acid (VLCFA)-inhibiting herbicides. |
Experimental Protocols
Protocol 1: Whole-Plant Dose-Response Assay for Herbicide Resistance Confirmation
This protocol is adapted from established methods for conducting whole-plant bioassays in a greenhouse.
-
Seed Germination:
-
Germinate seeds of both the suspected resistant and a known susceptible weed population in petri dishes or trays with a suitable germination medium.
-
Place them in a growth chamber with optimal conditions for the specific weed species.
-
-
Transplanting:
-
Once seedlings have reached the appropriate growth stage (e.g., two to three true leaves), transplant them into individual pots filled with a standard potting mix.
-
Allow the plants to acclimate in the greenhouse for a set period before treatment.
-
-
Herbicide Application:
-
Prepare a series of herbicide concentrations, typically ranging from a fraction of the recommended field rate to several times the recommended rate.
-
Apply the herbicide solutions to the plants using a calibrated laboratory sprayer to ensure uniform coverage.
-
Include a non-treated control for comparison.
-
-
Data Collection:
-
After a specified period (e.g., 14-21 days), visually assess the plants for injury on a scale of 0% (no injury) to 100% (plant death).
-
Harvest the above-ground biomass of each plant and record the fresh weight. Dry the biomass in an oven until a constant weight is achieved and record the dry weight.
-
-
Data Analysis:
-
Analyze the data using a suitable statistical software to determine the herbicide dose required to cause 50% growth reduction (GR₅₀) or 50% mortality (LD₅₀) for both the resistant and susceptible populations.
-
The resistance index (RI) can be calculated by dividing the GR₅₀ or LD₅₀ of the resistant population by that of the susceptible population.
-
Protocol 2: Excised Leaf Assay for Measuring Herbicide Metabolism
This protocol is based on a method developed to accurately quantify herbicide metabolism rates while minimizing the confounding effects of uptake and translocation.
-
Plant Material:
-
Grow the weed populations of interest under controlled conditions.
-
Select fully expanded leaves of a similar age and size for the assay.
-
-
Incubation:
-
Excise the leaves and place them in a solution containing a known concentration of radiolabeled herbicide.
-
Incubate the leaves under controlled light and temperature for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Extraction:
-
At each time point, remove the leaves from the incubation solution, rinse them to remove any unabsorbed herbicide, and immediately freeze them in liquid nitrogen to stop metabolic activity.
-
Homogenize the frozen leaf tissue and extract the herbicide and its metabolites using an appropriate solvent.
-
-
Analysis:
-
Analyze the extracts using high-performance liquid chromatography (HPLC) coupled with a radioactivity detector to separate and quantify the parent herbicide and its metabolites.
-
-
Data Interpretation:
-
Calculate the rate of herbicide metabolism by determining the decrease in the concentration of the parent herbicide and the corresponding increase in the concentration of its metabolites over time.
-
Protocol 3: Assay for Glutathione S-Transferase (GST) Activity
This protocol provides a general method for measuring the activity of GST, a key enzyme in herbicide detoxification.
-
Protein Extraction:
-
Harvest plant tissue (e.g., leaves or roots) and freeze it in liquid nitrogen.
-
Grind the frozen tissue to a fine powder and extract the total protein using a suitable extraction buffer.
-
Centrifuge the extract to pellet cellular debris and collect the supernatant containing the soluble proteins.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing a buffer, reduced glutathione (GSH), and a substrate such as 1-chloro-2,4-dinitrobenzene (CDNB).
-
Initiate the reaction by adding the protein extract to the reaction mixture.
-
Monitor the increase in absorbance at a specific wavelength (e.g., 340 nm for the CDNB assay) over time using a spectrophotometer. This increase is proportional to the GST activity.
-
-
Protein Quantification:
-
Determine the total protein concentration in the extract using a standard method, such as the Bradford assay.
-
-
Calculation of Specific Activity:
-
Calculate the specific activity of GST as the amount of product formed per minute per milligram of total protein.
-
Protocol 4: Assay for Cytochrome P450 Activity
This protocol outlines a general method for measuring the activity of cytochrome P450 enzymes.
-
Microsome Isolation:
-
Homogenize plant tissue in a specific buffer and filter the homogenate.
-
Perform differential centrifugation to isolate the microsomal fraction, which is rich in P450 enzymes.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing the isolated microsomes, a buffer, and a P450 substrate (e.g., p-nitrophenol for CYP2E1).
-
Initiate the reaction by adding NADPH, which is required for P450 activity.
-
After a specific incubation time, stop the reaction.
-
-
Product Quantification:
-
Quantify the amount of product formed using a spectrophotometer or fluorometer, depending on the substrate used.
-
-
Calculation of Activity:
-
Express the P450 activity as the rate of product formation per unit of time per milligram of microsomal protein.
-
Mandatory Visualizations
Caption: Signaling pathway of herbicide safener action in a plant cell.
Caption: Experimental workflow for a whole-plant dose-response assay.
Caption: Logical relationship of Integrated Weed Management strategies.
References
- 1. bcpc.org [bcpc.org]
- 2. cdn.forestresearch.gov.uk [cdn.forestresearch.gov.uk]
- 3. A Systematic Review of Herbicide Safener Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ecotoxicological Evaluation of Safener and Antimicrobial Additives in Isoxaflutole-Based Herbicide Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Herbicide Safeners Decrease Sensitivity to Herbicides Inhibiting Acetolactate-Synthase and Likely Activate Non-Target-Site-Based Resistance Pathways in the Major Grass Weed Lolium sp. (Rye-Grass) [frontiersin.org]
Technical Support Center: Enhancing the Rainfastness of Fluxofenim Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when enhancing the rainfastness of Fluxofenim formulations. As this compound is a herbicide safener, this guidance assumes it is part of a formulation with an active herbicidal ingredient.
Frequently Asked Questions (FAQs)
Q1: What is rainfastness and why is it critical for this compound-containing formulations?
A1: Rainfastness refers to a pesticide formulation's ability to resist being washed off a plant's surface by rainfall or irrigation.[1] It is a crucial factor for foliar-applied formulations because significant loss of the active ingredients can occur if rain falls shortly after application.[2] For a this compound formulation, poor rainfastness can lead to reduced efficacy of the accompanying herbicide, as both the safener and the herbicide may be washed away, resulting in inadequate weed control and potential crop damage.
Q2: What are the primary factors that influence the rainfastness of a formulation?
A2: Several factors can impact a formulation's resistance to wash-off:
-
Time between application and rainfall: A longer dry period allows for better adhesion and absorption of the active ingredients onto the leaf surface.[1]
-
Rainfall intensity and duration: Intense, heavy rainfall tends to wash off more of the formulation than a light, prolonged drizzle.[1] However, the total amount of rainfall is often a more critical factor than the duration.[3]
-
Formulation type: Different formulation types exhibit varying levels of rainfastness. For instance, emulsifiable concentrates (ECs) are generally more rainfast than wettable powders (WPs).
-
Adjuvants: The inclusion of adjuvants, such as stickers and spreaders, can significantly improve rainfastness.
-
Plant surface characteristics: The type of plant, leaf texture (waxy vs. hairy), and age can all affect how well a formulation adheres to the surface.
Q3: How can adjuvants enhance the rainfastness of our this compound formulation?
A3: Adjuvants are substances added to a pesticide formulation or tank mix to improve its efficacy and application characteristics. For enhancing rainfastness, specific adjuvants play key roles:
-
Stickers (Adhesion agents): These increase the adhesion of the spray deposit to the leaf surface, making it more resistant to being washed off by rain.
-
Spreaders (Wetting agents): These reduce the surface tension of the spray droplets, allowing them to spread over a larger area of the leaf. This creates a thinner, more uniform film that dries faster and adheres better.
-
Penetrants (Absorption enhancers): These adjuvants facilitate the absorption of the active ingredients into the plant tissue, moving them from the surface where they are vulnerable to wash-off. Organosilicone surfactants are known to improve both spreading and penetration.
Troubleshooting Guide
Issue 1: Poor efficacy of the herbicide in a this compound formulation after a rainfall event.
| Possible Cause | Troubleshooting/Optimization Step |
| Insufficient drying time | Plan applications to allow for the maximum possible rain-free period. Consult weather forecasts before spraying. For many systemic products, up to 24 hours may be needed for optimal uptake. |
| Inappropriate formulation type | Consider reformulating from a wettable powder (WP) or water-dispersible granule (WDG) to an emulsifiable concentrate (EC) or suspension concentrate (SC), which generally offer better rainfastness. |
| Lack of or incorrect adjuvant | Incorporate a suitable sticker, spreader, or spreader-sticker adjuvant into the formulation or tank mix. Conduct trials to determine the optimal type and concentration of the adjuvant. |
| High rainfall intensity | If heavy rainfall is common in the target region, prioritize formulations with excellent adhesion properties. Increasing the concentration of a sticker adjuvant may be beneficial. |
Issue 2: Inconsistent rainfastness results in laboratory or greenhouse trials.
| Possible Cause | Troubleshooting/Optimization Step |
| Variability in simulated rainfall | Ensure your rainfall simulator provides consistent droplet size, intensity, and distribution across all samples. Calibrate the equipment regularly. |
| Non-uniform spray application | Calibrate spray equipment to ensure a uniform application of the formulation to the test surfaces. |
| Inconsistent plant material | Use plants of the same species, age, and growth stage for your experiments. If using artificial surfaces, ensure they are consistent. |
| Variable drying conditions | Control and standardize temperature, humidity, and air circulation during the drying period between application and simulated rainfall. |
Quantitative Data on Enhancing Rainfastness
The following tables present example data from studies on other pesticides, illustrating the potential impact of adjuvants and formulation types on rainfastness. These can serve as a benchmark for your own experiments with this compound formulations.
Table 1: Effect of Adjuvants on Herbicide Rainfastness (Example with Clodinafop)
| Adjuvant Type | Rain-Free Period | Efficacy (% reduction in oat fresh weight) |
| None | No Rain | 55% |
| None | 5 minutes | 15% |
| None | 1 hour | 25% |
| DC Trate (Oil Concentrate) | No Rain | 83% |
| DC Trate (Oil Concentrate) | 5 minutes | 65% |
| DC Trate (Oil Concentrate) | 1 hour | 70% |
| Synthetic Latex + Alcohol Ethoxylate | No Rain | 48% |
| Synthetic Latex + Alcohol Ethoxylate | 5 minutes | 20% |
| Synthetic Latex + Alcohol Ethoxylate | 1 hour | 35% |
Table 2: Influence of Formulation Type on Fungicide Rainfastness (Example)
| Formulation Type | Active Ingredient Retention after Simulated Rainfall |
| Wettable Powder (WP) | 45% |
| Suspension Concentrate (SC) | 68% |
Experimental Protocols
Protocol: Evaluation of Formulation Rainfastness Using a Simulated Rainfall Assay
This protocol outlines a general procedure for assessing the rainfastness of different this compound formulations.
-
Plant Preparation:
-
Grow a suitable indicator plant species (e.g., a target weed species for the herbicide) under controlled greenhouse conditions to a consistent growth stage (e.g., 3-4 true leaves).
-
Select healthy, uniform plants for the experiment.
-
-
Formulation Preparation:
-
Prepare spray solutions of the experimental this compound formulations (with herbicide) at the desired concentration.
-
Include a control formulation (without rainfastness-enhancing adjuvants) and potentially a commercial standard for comparison.
-
-
Application:
-
Apply the formulations to the plants using a laboratory track sprayer calibrated to deliver a uniform and reproducible spray volume.
-
Ensure complete and even coverage of the foliage.
-
-
Drying Period:
-
Allow the treated plants to dry for a specified period (e.g., 1, 4, or 8 hours) under controlled environmental conditions (temperature and humidity).
-
-
Simulated Rainfall:
-
Place the dried plants in a rainfall simulator.
-
Subject the plants to a simulated rainfall event of a defined intensity (e.g., 20 mm/hour) and duration (e.g., 30 minutes).
-
-
Post-Rainfall Analysis:
-
After the rainfall event, allow the plants to dry.
-
Efficacy Assessment: Return the plants to the greenhouse and observe for herbicidal effects over a period of 7-21 days. Assess efficacy through visual injury ratings, plant height measurements, or biomass reduction compared to untreated and no-rain controls.
-
Residue Analysis: For a quantitative measure of wash-off, excise a standard number of leaves from each plant immediately after the rainfall event.
-
Extract the remaining this compound and herbicide from the leaf surface using an appropriate solvent (e.g., acetonitrile).
-
Analyze the extract using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to quantify the amount of active ingredient remaining.
-
-
-
Data Analysis:
-
Calculate the percentage of active ingredient retained for each formulation.
-
Statistically compare the efficacy and residue data between different formulations and drying times.
-
Visualizations
Caption: Workflow for developing and testing rainfast this compound formulations.
Caption: Signaling pathway of adjuvants to improve rainfastness.
References
Addressing the regulatory hurdles for the registration of new Fluxofenim uses
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the regulatory hurdles for registering new uses of Fluxofenim. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to support your research and development efforts.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during this compound experiments, providing direct answers and solutions to overcome these challenges.
Frequently Asked Questions (FAQs)
-
Q1: What is the primary mechanism of action of this compound?
-
A1: this compound is a herbicide safener that protects crops from herbicide injury.[1] Its primary mechanism of action is the induction of glutathione S-transferases (GSTs), a family of enzymes that detoxify herbicides by conjugating them with glutathione, rendering them non-toxic to the plant.[2] This enhanced metabolism allows the crop to tolerate the herbicide application.
-
-
Q2: Which crops are most responsive to this compound treatment?
-
A2: this compound has been shown to be effective in protecting various cereal crops, most notably sorghum (Sorghum bicolor) and wheat (Triticum aestivum), from injury caused by chloroacetamide and other classes of herbicides.
-
-
Q3: What are the key regulatory bodies governing the registration of new uses for this compound?
-
A3: The primary regulatory bodies include the Environmental Protection Agency (EPA) in the United States and the European Food Safety Authority (EFSA) in the European Union. Each has specific data requirements for the registration of new uses of pesticide active ingredients and safeners.
-
-
Q4: I am observing inconsistent GST activity in my experiments. What could be the cause?
-
A4: Inconsistent GST activity can stem from several factors. One common issue is the translocation of this compound into the seed before planting, which can be influenced by storage time and temperature. For accurate analysis, it is recommended to send treated seed samples for analysis immediately after treatment or to freeze the samples if immediate analysis is not possible.[3] Additionally, ensure proper homogenization of the this compound product before application and accurate mixing calculations.[3]
-
-
Q5: My this compound-treated plants are still showing signs of herbicide injury. What should I check?
-
A5: Several factors could contribute to this. First, verify the application rate of both the herbicide and this compound. Sub-optimal safener concentration may not provide adequate protection. Second, consider the environmental conditions. Abiotic stressors such as extreme temperatures or drought can reduce a plant's ability to recover from herbicide application, even with a safener. Finally, check the calibration of your spray equipment to ensure uniform application.
-
-
Q6: I am seeing variability in the response of different crop varieties to this compound. Is this normal?
-
A6: Yes, it is normal to observe differential responses among crop varieties. Genetic differences can influence the baseline GST levels and the inducibility of the GST detoxification system by this compound. It is crucial to screen different varieties to identify those with the best response to the safener.
-
Data Presentation
The following tables summarize quantitative data on the efficacy of this compound in reducing herbicide injury and its impact on crop yield.
Table 1: Effect of this compound on Herbicide Injury and Crop Yield in Sorghum
| Herbicide | Herbicide Rate (g a.i./ha) | This compound Treatment | Crop Injury (%) | Yield Increase (%) | Reference |
| S-metolachlor | 1440 | Seed Treatment (40 mL/100 kg seed) | Reduced from 25% to <5% | 15-20% | [4] |
| S-metolachlor | 2880 | Seed Treatment (40 mL/100 kg seed) | Reduced from 40% to 10-15% | 10-12% | |
| Pyroxasulfone | 210 | Seed Treatment | Significantly reduced | Not specified |
Table 2: Impact of this compound on Glutathione S-Transferase (GST) Activity
| Crop | Herbicide | This compound Dose (g a.i./kg seed) | GST Activity Increase (%) | Reference |
| Wheat | Dimethenamid | 0.36 | 38-58% | |
| Wheat | S-metolachlor | 0.55 | Not specified | |
| Sorghum | S-metolachlor | 0.4 | 36% (CS activity) |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound.
Protocol 1: Greenhouse Efficacy Screening of this compound
-
Objective: To evaluate the efficacy of different rates of this compound seed treatment in protecting a specific crop variety from herbicide injury under controlled greenhouse conditions.
-
Materials:
-
Seeds of the target crop (e.g., sorghum, wheat).
-
This compound formulation.
-
Herbicide formulation.
-
Pots (e.g., 15 cm diameter).
-
Potting mix (sterilized).
-
Greenhouse with controlled temperature and light conditions.
-
Spray chamber for herbicide application.
-
-
Methodology:
-
Seed Treatment: Prepare different concentrations of this compound solution. Treat a known weight of seeds with each concentration to achieve the desired dose (e.g., g a.i./kg seed). Include an untreated control group. Allow the seeds to dry completely before planting.
-
Planting: Fill pots with the potting mix. Plant a pre-determined number of treated seeds (e.g., 5 seeds) in each pot at a uniform depth.
-
Growth Conditions: Place the pots in a greenhouse with optimal conditions for the specific crop (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod). Water the plants as needed.
-
Herbicide Application: At a specific growth stage of the crop (e.g., two-leaf stage), apply the herbicide at the recommended rate and at a 2x rate using a calibrated spray chamber. Leave a set of control plants (both safened and non-safened) unsprayed.
-
Data Collection:
-
Visual Injury Assessment: At 7, 14, and 21 days after treatment (DAT), visually assess crop injury on a scale of 0% (no injury) to 100% (plant death).
-
Plant Height: Measure the height of each plant at 21 DAT.
-
Biomass: At 21 DAT, harvest the above-ground biomass of the plants in each pot, dry it in an oven at 70°C for 48 hours, and record the dry weight.
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the effect of this compound on reducing herbicide injury and its impact on plant growth.
-
Protocol 2: Field Trial for New Use Registration of this compound
-
Objective: To generate efficacy and crop safety data for a new use of this compound under field conditions to support regulatory submission.
-
Materials:
-
Certified seeds of the target crop variety.
-
This compound formulation.
-
Herbicide formulation for the new use.
-
Standard commercial herbicide for comparison.
-
Field plot sprayer.
-
Standard farming equipment.
-
-
Methodology:
-
Trial Design: Design the trial using a randomized complete block design with at least four replications. Include the following treatments:
-
Untreated control (weedy check).
-
Herbicide alone (at 1x and 2x rates).
-
This compound seed treatment + Herbicide (at 1x and 2x rates).
-
Standard commercial herbicide treatment.
-
-
Plot Establishment: Select a suitable field site with uniform soil type and weed pressure. Prepare the seedbed according to standard agricultural practices. Mark the individual plots.
-
Seed Treatment and Planting: Treat the seeds with this compound at the proposed rate. Plant the seeds at the recommended seeding rate and depth.
-
Herbicide Application: Apply the herbicides at the appropriate timing (e.g., pre-emergence or early post-emergence) using a calibrated plot sprayer.
-
Data Collection:
-
Crop Emergence: Count the number of emerged seedlings in a designated area of each plot.
-
Weed Control Efficacy: Assess weed control by species at regular intervals (e.g., 14, 28, and 56 DAT) using a 0-100% rating scale (0 = no control, 100 = complete control).
-
Crop Injury: Visually assess crop injury at the same intervals as weed control assessment.
-
Yield: At crop maturity, harvest the grain from each plot and determine the yield, adjusting for moisture content.
-
-
Data Analysis: Analyze the data using statistical software to evaluate the efficacy of the new use and the safety of this compound to the crop. This data will be a critical component of the regulatory submission dossier.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways influenced by this compound and a typical experimental workflow for its evaluation.
Caption: this compound's mechanism of action and its influence on plant signaling pathways.
Caption: Experimental workflow for the registration of a new use for this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
Validation & Comparative
Comparative Analysis of Fluxofenim and Benoxacor as Herbicide Safeners
A Guide for Researchers, Scientists, and Drug Development Professionals
Herbicides are essential for modern agriculture, yet their application can pose a risk of injury to crops. Herbicide safeners are chemical agents applied with herbicides to protect crops from damage without compromising weed control efficacy. Fluxofenim and Benoxacor are two widely used safeners, particularly in cereal crops like maize, sorghum, and wheat. This guide provides a detailed comparative analysis of their performance, mechanism of action, and the experimental protocols used to evaluate their efficacy.
Executive Summary
This compound and Benoxacor effectively protect cereal crops from herbicide injury by enhancing the plant's natural detoxification pathways. Both safeners primarily act by inducing the expression of key detoxification enzymes, namely Glutathione S-transferases (GSTs) and Cytochrome P450 monooxygenases (CYPs). These enzymes metabolize herbicides into less toxic forms, which are then sequestered or further degraded by the plant. While both safeners share a similar mode of action, their efficacy can vary depending on the crop species, the herbicide used, and the specific detoxification enzymes induced.
Mechanism of Action
The primary mechanism of action for both this compound and Benoxacor involves the upregulation of genes encoding for detoxification enzymes. This induction is believed to be triggered by the safeners tapping into the plant's native defense signaling pathways.
Glutathione S-Transferases (GSTs): Both safeners have been shown to significantly increase the activity of GSTs.[1] These enzymes catalyze the conjugation of the tripeptide glutathione (GSH) to herbicide molecules, rendering them more water-soluble and less phytotoxic.[2] This conjugation is a critical step in the detoxification of many herbicides, particularly those from the chloroacetanilide family, which includes commonly used herbicides like metolachlor.[3]
Cytochrome P450 Monooxygenases (CYPs): CYPs are a large family of enzymes involved in the oxidation of a wide range of compounds, including herbicides.[4] Benoxacor has been demonstrated to induce the expression of multiple CYP genes in maize, leading to enhanced herbicide metabolism.[5] Similarly, transcriptomic studies in sorghum have shown that this compound upregulates several P450 genes, suggesting a similar role in enhancing herbicide detoxification.
Glutathione (GSH) Levels: In addition to inducing GST activity, some studies have shown that these safeners can also increase the cellular concentration of glutathione, the substrate for GSTs. For instance, in Arabidopsis, both Benoxacor and this compound were found to increase the total glutathione content.
Performance Comparison: Experimental Data
Direct comparative studies providing quantitative data on the performance of this compound and Benoxacor are limited. However, available research allows for an indirect comparison of their effects on key detoxification parameters.
Table 1: Comparative Effect of this compound and Benoxacor on Glutathione S-Transferase (GST) Activity
| Plant | Safener | GST Activity (CDNB) (% of control) | Vmax (nmol/min/mg protein) | KM (mM) | Reference |
| Wheat | This compound | 150 | 1.8 | 0.25 | |
| Benoxacor | Not Reported in this study | Not Reported | Not Reported | ||
| Maize | This compound | 180 | 1.5 | 0.22 | |
| Benoxacor | 260-380 (with metolachlor) | Not Reported | Not Reported |
Note: Data for Benoxacor in wheat and kinetic parameters for Benoxacor were not available in the cited comparative study. The Benoxacor data for maize is from a separate study and used a different substrate (metolachlor), so a direct comparison of the percentage increase should be made with caution.
Table 2: Comparative Effect of this compound and Benoxacor on Total Glutathione Content in Arabidopsis thaliana
| Safener | Glutathione Content (nmol/g FW) | % Increase from Control | Reference |
| Control | 396 ± 51 | - | |
| This compound | Not Reported in this study | Not Reported | |
| Benoxacor | 1251 ± 87 | 216% |
Note: While this data is from the model plant Arabidopsis and not a crop species, it provides insight into the differential effects of the safeners on the glutathione pool.
Table 3: Overview of Cytochrome P450 (CYP) Induction by this compound and Benoxacor
| Safener | Crop | Observation | Reference |
| This compound | Sorghum | Upregulation of multiple P450 transcripts identified through transcriptome analysis. | |
| Benoxacor | Maize | Induction of 18 CYPs from clans 71, 72, 74, and 86, with CYP81A members showing significant herbicide metabolism. |
Note: The lack of direct comparative quantitative data on CYP induction highlights an area for future research.
Signaling Pathways
The induction of detoxification genes by this compound and Benoxacor is a complex process involving the activation of specific signaling pathways. While the complete pathways are not fully elucidated, research suggests that these safeners may mimic endogenous signaling molecules or interact with specific receptors to trigger a defense response.
In sorghum, treatment with this compound has been shown to upregulate genes involved in the biosynthesis and metabolism of dhurrin, a cyanogenic glucoside that acts as a natural defense compound. This suggests that this compound may activate a pre-existing chemical defense pathway in the plant.
Experimental Protocols
Glutathione S-Transferase (GST) Activity Assay
This protocol is a common method for determining GST activity in plant extracts using the model substrate 1-chloro-2,4-dinitrobenzene (CDNB).
Materials:
-
Plant tissue (e.g., maize or wheat shoots)
-
Extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 10% glycerol)
-
Bradford reagent for protein quantification
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 6.5)
-
100 mM Glutathione (GSH) solution (freshly prepared)
-
100 mM 1-chloro-2,4-dinitrobenzene (CDNB) solution in ethanol
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Protein Extraction: Homogenize fresh plant tissue in ice-cold extraction buffer. Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C. Collect the supernatant containing the soluble proteins.
-
Protein Quantification: Determine the protein concentration of the supernatant using the Bradford assay with bovine serum albumin (BSA) as a standard.
-
Assay Reaction: In a cuvette, mix the assay buffer, GSH solution, and the plant protein extract.
-
Initiate Reaction: Add the CDNB solution to the cuvette to start the reaction. The final concentrations in the reaction mixture are typically 1 mM GSH and 1 mM CDNB.
-
Spectrophotometric Measurement: Immediately place the cuvette in the spectrophotometer and measure the increase in absorbance at 340 nm for 5 minutes, taking readings every 30 seconds. The rate of increase in absorbance is proportional to the GST activity.
-
Calculation: Calculate the specific activity of GST (µmol/min/mg protein) using the molar extinction coefficient of the CDNB-glutathione conjugate (9.6 mM⁻¹ cm⁻¹).
Cytochrome P450 (CYP) Activity Assay
Determining the activity of specific CYPs is more complex due to substrate specificity. A general approach involves using a model substrate and measuring the rate of its metabolism.
Materials:
-
Plant tissue
-
Microsome isolation buffer (e.g., 100 mM potassium phosphate, pH 7.4, containing 20% glycerol, 1 mM EDTA, and protease inhibitors)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
-
Model CYP substrate (e.g., 7-ethoxycoumarin for O-deethylation activity)
-
Fluorescence spectrophotometer
Procedure:
-
Microsome Isolation: Homogenize plant tissue in ice-cold isolation buffer. Perform differential centrifugation to isolate the microsomal fraction, which contains the CYPs.
-
Protein Quantification: Determine the protein concentration of the microsomal fraction.
-
Assay Reaction: In a reaction tube, combine the microsomal preparation, the NADPH regenerating system, and the assay buffer.
-
Initiate Reaction: Add the model substrate to start the reaction.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.
-
Stop Reaction: Terminate the reaction by adding a quenching agent (e.g., trichloroacetic acid).
-
Product Measurement: Measure the formation of the product (e.g., 7-hydroxycoumarin from 7-ethoxycoumarin) using a fluorescence spectrophotometer at the appropriate excitation and emission wavelengths.
-
Calculation: Calculate the specific activity of the CYP enzyme (pmol product/min/mg protein).
Conclusion
Both this compound and Benoxacor are effective herbicide safeners that operate through a common mechanism of enhancing crop detoxification pathways. The available data suggests that Benoxacor may be a more potent inducer of GST activity in maize compared to this compound. However, this compound has also been shown to be highly effective, particularly in sorghum. A comprehensive, direct comparative study on their effects on the full spectrum of detoxification enzymes, especially Cytochrome P450s, across various cereal crops would be highly valuable for optimizing their use in agriculture. The choice between this compound and Benoxacor will ultimately depend on the specific crop, the target weed spectrum, the herbicide partner, and environmental conditions. Further research into their differential effects on plant signaling pathways could also lead to the development of more targeted and efficient safener technologies.
References
Validating the Efficacy of Fluxofenim in Protecting Wheat from S-metolachlor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Fluxofenim's performance in protecting wheat from S-metolachlor-induced injury. It includes supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and experimental workflows.
Introduction: The Challenge of Herbicide Selectivity in Wheat
S-metolachlor is a widely used pre-emergent herbicide effective against annual grasses and some broadleaf weeds. Its mode of action involves the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis, which is crucial for cell division and elongation in germinating seedlings[1]. While effective for weed control, S-metolachlor can cause significant injury to wheat, a crop that is typically sensitive to chloroacetamide herbicides[2]. This phytotoxicity manifests as stunting, chlorosis, necrosis, and reduced biomass, ultimately impacting yield[2][3].
To overcome this limitation, herbicide safeners are employed. These chemical agents selectively protect crops from herbicide injury without compromising weed control efficacy. This compound is a safener commonly used as a seed treatment to protect sorghum from S-metolachlor injury[4]. This guide evaluates the efficacy of this compound in extending this protection to wheat.
Mechanism of Action: How this compound Protects Wheat
The protective action of this compound is not fully elucidated but is known to involve the enhancement of the plant's natural detoxification pathways.
-
S-metolachlor's Mode of Action: S-metolachlor inhibits VLCFA elongase, an enzyme essential for the formation of long-chain fatty acids. These fatty acids are critical components of cell membranes and are vital for the growth of new tissues in emerging seedlings. Inhibition of this process leads to a cessation of cell division and elongation, ultimately causing seedling death.
-
This compound's Safening Mechanism: this compound induces the expression of genes encoding detoxification enzymes, most notably Glutathione S-transferases (GSTs). GSTs are a family of enzymes that catalyze the conjugation of glutathione (a tripeptide antioxidant) to xenobiotics, such as herbicides. This conjugation reaction renders the herbicide water-soluble and non-toxic, allowing it to be sequestered into vacuoles or transported out of the cell. By upregulating GST activity, this compound accelerates the metabolism and detoxification of S-metolachlor in wheat, preventing it from reaching its target site and causing injury.
Quantitative Performance Data
Greenhouse studies have demonstrated the effectiveness of this compound as a seed treatment in protecting various soft white winter wheat varieties from S-metolachlor injury.
Table 1: Effect of this compound Seed Treatment on Wheat Shoot Biomass in the Presence of S-metolachlor
| Wheat Variety | S-metolachlor Rate (g ha⁻¹) | This compound Treatment | Shoot Biomass Increase Compared to No Safener | Reference |
| UI Castle CL+ | 1,010 | 0.07 g ai kg⁻¹ seed | 90% | |
| Brundage 96 | 1,010 | 0.55 g ai kg⁻¹ seed | 90% | |
| LWW 15-72223 | PRE | This compound seed treatment | Increased | |
| LWW 14-75044 | PRE | This compound seed treatment | Increased | |
| Bruneau | PRE | This compound seed treatment | Increased | |
| UI Sparrow | PRE | This compound seed treatment | Increased | |
| Bobtail | PRE | This compound seed treatment | Increased |
*PRE: Pre-emergence application of S-metolachlor.
Table 2: Impact of this compound on Glutathione S-transferase (GST) Activity in Wheat
| Wheat Variety | This compound Dose (g ai kg⁻¹ seed) | Increase in GST Activity | Reference |
| UI Castle CL+ | 0.36 | 58% | |
| UI Sparrow | 0.36 | 30% | |
| Brundage 96 | 0.36 | 38% |
Comparison with an Alternative Safener: Fenclorim
Fenclorim is another safener that has been evaluated for protecting wheat from S-metolachlor.
Table 3: Comparison of this compound and Fenclorim in Reducing S-metolachlor Injury to Wheat
| Safener | Application Method | S-metolachlor Rate (kg ai ha⁻¹) | Wheat Injury Reduction | Reference |
| This compound | Seed Treatment | Not specified | Increased biomass and GST activity | |
| Fenclorim | Seed Treatment | 1.12 (PRE) | Reduced from 34% to 18% |
*PRE: Pre-emergence application.
Detailed Experimental Protocols
The following are representative protocols for experiments evaluating the efficacy of this compound.
Greenhouse Dose-Response Study
Objective: To determine the optimal dose of this compound for protecting different wheat varieties from S-metolachlor injury.
Methodology:
-
Plant Material and Growth Conditions: Nineteen soft white winter wheat varieties were used. Ten seeds of each variety were planted in pots containing a potting mix. Pots were placed in a greenhouse with controlled temperature (22/15 °C day/night) and a 16-hour photoperiod.
-
Seed Treatment: Wheat seeds were treated with varying doses of this compound (e.g., 0 to 1.6 g ai kg⁻¹ seed) using a commercial seed treater.
-
Herbicide Application: S-metolachlor was applied pre-emergence to the soil surface at different rates (e.g., 1,010 g ha⁻¹ and 1,782 g ha⁻¹).
-
Data Collection:
-
Visual Injury: Wheat injury was visually assessed at regular intervals (e.g., 7, 14, and 21 days after treatment) on a scale of 0% (no injury) to 100% (plant death).
-
Shoot Biomass: At the end of the experiment (e.g., 21 days after treatment), the above-ground shoot biomass was harvested, dried in an oven at 60°C for 72 hours, and weighed.
-
-
Statistical Analysis: The data was subjected to analysis of variance (ANOVA) and regression analysis to determine the dose-response relationship.
Glutathione S-transferase (GST) Activity Assay
Objective: To measure the effect of this compound on GST activity in wheat seedlings.
Methodology:
-
Plant Material and Treatment: Wheat varieties (e.g., UI Castle CL+, UI Sparrow, and Brundage 96) were grown as described above. Seeds were treated with a specific dose of this compound (e.g., 0.36 g ai kg⁻¹ seed).
-
Tissue Homogenization: At a specific time point after planting (e.g., 7 days), shoot tissues were harvested and flash-frozen in liquid nitrogen. The frozen tissue was ground to a fine powder.
-
Protein Extraction: The ground tissue was homogenized in an extraction buffer (e.g., potassium phosphate buffer) and centrifuged to pellet cellular debris. The supernatant containing the crude protein extract was collected.
-
GST Activity Measurement: GST activity was determined spectrophotometrically. The assay measures the rate of conjugation of glutathione to a model substrate, 1-chloro-2,4-dinitrobenzene (CDNB), which results in an increase in absorbance at 340 nm.
-
Protein Quantification: The total protein concentration in the extract was determined using a standard method (e.g., Bradford assay) to normalize the GST activity.
-
Data Analysis: GST activity was expressed as nmol of CDNB-glutathione conjugate formed per minute per milligram of protein.
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound in detoxifying S-metolachlor in wheat.
Caption: Experimental workflow for evaluating this compound efficacy in wheat.
References
- 1. S-Metolachlor Mode of Action: How It Works for Weed Control & OEM Supply [allpesticides.com]
- 2. researchgate.net [researchgate.net]
- 3. extension.sdstate.edu [extension.sdstate.edu]
- 4. Herbicide safener increases weed-management tools for control of annual grasses in wheat | Weed Technology | Cambridge Core [cambridge.org]
A Comparative Analysis of Fluxofenim's Efficacy Across Different Sorghum Varieties
A Comprehensive Guide for Researchers and Agricultural Scientists
Fluxofenim, a widely utilized seed safener, plays a crucial role in modern sorghum cultivation by mitigating the phytotoxic effects of certain herbicides, particularly S-metolachlor. However, the efficacy of this compound is not uniform across all sorghum genotypes. This guide provides a comparative analysis of this compound's effects on different sorghum varieties, supported by experimental findings, to aid researchers, scientists, and drug development professionals in understanding and optimizing its application.
Mechanism of Action: A Protective Shield for Sorghum
This compound functions by enhancing the natural defense mechanisms within the sorghum plant.[1][2][3][4][5] It stimulates the activity of glutathione S-transferases (GSTs), a family of enzymes that play a pivotal role in detoxification. These enzymes catalyze the conjugation of the herbicide molecule with glutathione, rendering it non-toxic to the plant. This targeted action allows for the effective control of weeds by herbicides like S-metolachlor without causing significant harm to the sorghum crop.
Differential Efficacy: A Tale of Two Varieties
Recent studies have highlighted the differential response of various sorghum varieties to this compound treatment. This variation is primarily linked to the genetic makeup of the sorghum lines and their inherent ability to upregulate detoxification pathways upon safener application.
A notable study compared the effects of this compound on two sorghum inbred lines, 407B and HYZ, when subjected to metolachlor-induced stress. The results demonstrated a significant difference in the safening effect:
-
Sorghum Line 407B: Showed a significant restoration of growth after this compound treatment. This recovery was correlated with a substantial increase in GST activity, indicating an effective detoxification of the herbicide.
-
Sorghum Line HYZ: Did not exhibit a significant growth recovery, and there was no corresponding increase in GST activity. This suggests a lower sensitivity or responsiveness of this particular line to this compound's safening mechanism.
Another investigation involving two commercial sorghum hybrids, DKB510 and SCG340, revealed that this compound treatment increased their tolerance to S-metolachlor. Both hybrids showed an increase in GST enzyme activity following the application of the safener and herbicide.
Furthermore, a comparative study on grain and forage sorghum varieties indicated that while forage sorghum experienced a greater reduction in root length from S-metolachlor application, both types were adequately protected by this compound.
Data Presentation: A Comparative Overview
The following tables summarize the observed effects of this compound on different sorghum varieties based on available research. Note: Specific quantitative data from the primary studies were not publicly available; therefore, the tables present a qualitative summary based on the abstracts of the cited research.
Table 1: Comparative Efficacy of this compound on Sorghum Inbred Lines 407B and HYZ
| Parameter | Sorghum Variety | Treatment | Observed Effect |
| Seedling Growth | 407B | Metolachlor + this compound | Significant restoration of growth |
| HYZ | Metolachlor + this compound | No significant growth restoration | |
| GST Activity | 407B | Metolachlor + this compound | Significantly increased |
| HYZ | Metolachlor + this compound | No significant increase |
Table 2: Efficacy of this compound on Sorghum Hybrids DKB510 and SCG340
| Parameter | Sorghum Hybrid | Treatment | Observed Effect |
| Herbicide Tolerance | DKB510 | S-metolachlor + this compound | Increased tolerance |
| SCG340 | S-metolachlor + this compound | Increased tolerance | |
| GST Activity | DKB510 | S-metolachlor + this compound | Increased |
| SCG340 | S-metolachlor + this compound | Increased | |
| Visual Injury | DKB510 & SCG340 | S-metolachlor + this compound | Reduced compared to no safener |
| Root and Shoot Dry Weight | DKB510 & SCG340 | S-metolachlor + this compound | Higher compared to no safener |
Beyond Detoxification: Influence on Phytohormone Signaling
The protective effects of this compound extend beyond the direct detoxification of herbicides. Research has shown that metolachlor can suppress the expression of genes related to auxin and jasmonic acid, which are crucial for plant growth and development. This compound treatment has been observed to restore the expression of these suppressed genes in responsive sorghum varieties like 407B. Additionally, this compound can lead to an increase in the levels of certain phytohormones, further contributing to the plant's recovery and growth.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative studies of this compound's effects on sorghum.
Evaluation of Herbicide Injury and Safening Effect
-
Plant Material and Growth Conditions: Sorghum seeds of different varieties are treated with this compound at a specified rate (e.g., 40 mL per 100 kg of seed) or left untreated as a control. Seeds are then sown in pots or field plots.
-
Herbicide Application: The herbicide (e.g., S-metolachlor) is applied pre-emergence at different concentrations (e.g., 1,440 g a.i. ha⁻¹ and 2,880 g a.i. ha⁻¹).
-
Visual Injury Assessment: Phytotoxicity is visually assessed at regular intervals (e.g., 3, 7, 15, and 30 days after emergence) using a standardized rating scale (0% = no injury, 100% = plant death).
-
Biomass Measurement: At a designated time point (e.g., 10 days after emergence), seedlings are harvested. The roots and shoots are separated, dried in an oven at a specific temperature (e.g., 70°C) for a set duration (e.g., 72 hours), and their dry weights are recorded.
Glutathione S-Transferase (GST) Activity Assay
-
Enzyme Extraction: Fresh sorghum tissue (e.g., shoots or roots) is collected and frozen in liquid nitrogen. The tissue is then ground to a fine powder and homogenized in an extraction buffer (e.g., potassium phosphate buffer, pH 7.0) containing protease inhibitors. The homogenate is centrifuged at a high speed (e.g., 12,000 x g) at 4°C, and the supernatant containing the crude enzyme extract is collected.
-
Protein Quantification: The total protein concentration in the crude extract is determined using a standard method, such as the Bradford assay.
-
GST Activity Measurement: The enzymatic activity is measured spectrophotometrically. The reaction mixture typically contains the enzyme extract, reduced glutathione (GSH), and a substrate like 1-chloro-2,4-dinitrobenzene (CDNB). The rate of formation of the GSH-CDNB conjugate is monitored by measuring the increase in absorbance at 340 nm. The specific activity is then calculated and expressed as nmol of product formed per minute per mg of protein.
Gene Expression Analysis by qRT-PCR
-
RNA Extraction: Total RNA is extracted from sorghum seedlings subjected to different treatments (control, herbicide alone, herbicide + safener) using a suitable RNA extraction kit or a TRIzol-based method. The quality and quantity of the extracted RNA are assessed using a spectrophotometer and gel electrophoresis.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Quantitative Real-Time PCR (qRT-PCR): qRT-PCR is performed using gene-specific primers for the target genes (e.g., auxin and jasmonic acid-related genes) and a reference gene (e.g., actin or ubiquitin) for normalization. The reaction is carried out in a real-time PCR system using a SYBR Green-based detection method. The relative expression levels of the target genes are calculated using the 2⁻ΔΔCT method.
Visualizing the Pathways and Processes
To better illustrate the complex interactions and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: this compound's mechanism of action in sorghum.
Caption: Experimental workflow for evaluating this compound's effects.
Caption: Differential response of sorghum varieties to this compound.
References
- 1. Frontiers | Transcriptome Profiling and Genome-Wide Association Studies Reveal GSTs and Other Defense Genes Involved in Multiple Signaling Pathways Induced by Herbicide Safener in Grain Sorghum [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Herbicide Safener-Binding Protein of Maize : Purification, Cloning, and Expression of an Encoding cDNA - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Species Comparison of Fluxofenim's Mechanism of Action: A Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This guide provides an objective comparison of the known mechanism of action of the herbicide safener Fluxofenim across different species, with a primary focus on its well-documented effects in plants and available toxicological data in mammals. The information is intended to support further research and development in the fields of agriculture and toxicology.
Overview of this compound
This compound is a chemical agent used in agriculture to protect crop plants from herbicide injury. It belongs to the class of oxime ethers and is particularly effective in safening sorghum and wheat against the phytotoxic effects of certain herbicides, such as S-metolachlor.[1][2] Its primary mode of action in plants involves the enhancement of natural detoxification pathways, allowing the crop to metabolize the herbicide before significant damage occurs.
Comparative Mechanism of Action: Plants vs. Mammals
The mechanism of action of this compound has been extensively studied in various plant species. In contrast, data on its specific molecular interactions and signaling pathways in mammalian systems are limited. The following sections compare the known and hypothesized mechanisms across these biological kingdoms.
Plant Species: Enhanced Herbicide Detoxification
In plants, this compound acts as a safener by inducing the expression of genes involved in xenobiotic detoxification.[3] This response is characterized by the upregulation of key enzyme families responsible for metabolizing herbicides.
Key Mechanisms in Plants:
-
Induction of Glutathione S-Transferases (GSTs): The most prominent effect of this compound in plants is the significant induction of GST activity.[1][4] GSTs are a family of enzymes that catalyze the conjugation of glutathione (GSH) to herbicides, rendering them less toxic and more water-soluble for sequestration or further degradation.
-
Enhancement of Cytochrome P450 Monooxygenases (P450s): While GST induction is the primary mechanism, this compound may also enhance the activity of P450 enzymes. These enzymes are involved in the initial oxidative metabolism of some herbicides, preparing them for conjugation by GSTs or other enzymes.
-
Modulation of Phytohormone Signaling: Recent studies suggest that this compound can also influence plant hormone signaling pathways. It has been shown to restore the expression of auxin- and jasmonic acid-related genes that are suppressed by herbicide treatment.
The overall effect of these mechanisms is an accelerated metabolism and detoxification of the herbicide in the crop plant, preventing it from reaching its target site and causing phytotoxicity.
Mammalian Species: Limited Data and Focus on Toxicology
Toxicological Data in Rats:
| Parameter | Value | Species | Classification | Source |
| Acute Oral LD₅₀ | 670 mg/kg | Rat | Moderate | |
| Dermal LD₅₀ | > 2020 mg/kg | Rat | - | |
| Inhalation LC₅₀ (4h) | 4.0 mg/L | Rat | - |
Hypothesized Mechanism in Mammals:
Given the chemical structure of this compound as an oxime ether, its metabolism in mammals is likely to proceed through pathways common for xenobiotics. While direct evidence for this compound is lacking, studies on other oximes and related compounds in mammalian systems suggest the following potential metabolic routes:
-
Reduction of the Oxime Group: The oxime moiety can be reduced to a hydroxylamine and subsequently to an amine. Significant species variations in this metabolic pathway have been observed for other oximes.
-
Hydrolysis: The ether linkage may be subject to hydrolysis.
-
Oxidative Metabolism: The aromatic ring and other parts of the molecule could be hydroxylated by cytochrome P450 enzymes.
It is important to note that unlike in plants, there is no evidence to suggest that this compound acts as a "safener" in mammals. Its effects are evaluated from a toxicological perspective. There is no current research indicating that this compound induces GSTs or other detoxification enzymes in a protective manner in mammals as it does in plants.
Signaling Pathways and Experimental Workflows
Plant Signaling Pathway for Herbicide Safening
The following diagram illustrates the proposed signaling pathway for this compound-induced herbicide safening in plants.
Figure 1. Proposed signaling pathway of this compound in plants.
Experimental Workflow for Assessing GST Induction in Plants
The following diagram outlines a typical experimental workflow to determine the effect of this compound on GST activity in plant tissues.
Figure 2. Workflow for GST activity assessment.
Detailed Experimental Protocols
Plant Growth and Treatment
-
Plant Material: Sorghum (Sorghum bicolor L.) or wheat (Triticum aestivum L.) seeds.
-
Growth Conditions: Seeds are surface-sterilized and germinated in petri dishes or pots containing a suitable growth medium (e.g., vermiculite, agar). Seedlings are grown in a controlled environment (e.g., 25°C, 16h light/8h dark cycle).
-
This compound Treatment: this compound is typically applied as a seed treatment before planting. A solution of this compound in an organic solvent (e.g., acetone) is applied to the seeds, and the solvent is allowed to evaporate.
-
Herbicide Treatment: The herbicide (e.g., S-metolachlor) is applied to the growth medium at a predetermined concentration that is known to cause phytotoxicity.
Glutathione S-Transferase (GST) Activity Assay
-
Protein Extraction: Plant tissues (e.g., roots, coleoptiles) are harvested, frozen in liquid nitrogen, and ground to a fine powder. The powder is homogenized in an extraction buffer (e.g., Tris-HCl buffer, pH 7.8, containing protease inhibitors). The homogenate is centrifuged, and the supernatant containing the crude protein extract is collected.
-
Protein Quantification: The total protein concentration in the extract is determined using a standard method, such as the Bradford assay.
-
GST Assay: The GST activity is measured spectrophotometrically. A common substrate is 1-chloro-2,4-dinitrobenzene (CDNB). The reaction mixture contains buffer, glutathione (GSH), CDNB, and the protein extract. The rate of formation of the GSH-CDNB conjugate is monitored by measuring the increase in absorbance at 340 nm.
-
Calculation of Specific Activity: The specific activity of GST is calculated as the amount of product formed per minute per milligram of protein (e.g., nmol/min/mg protein).
Conclusion
The mechanism of action of this compound is well-established in plant species, where it functions as a herbicide safener by inducing detoxification pathways, primarily through the upregulation of Glutathione S-Transferases. This leads to enhanced metabolism of herbicides and increased crop tolerance.
In contrast, the understanding of this compound's mechanism of action in mammals is limited to its toxicological profile, with a moderate acute oral toxicity observed in rats. There is currently no evidence to suggest a similar "safening" or enzyme-inducing protective effect in mammals. The metabolism of this compound in mammals is hypothesized to follow general xenobiotic transformation pathways, including reduction, hydrolysis, and oxidation, but specific studies are lacking.
This significant difference in the mechanism of action across species highlights the selective nature of this compound's safening effect in plants and underscores the need for further research to fully elucidate its pharmacological and toxicological properties in mammalian systems. The provided experimental protocols can serve as a basis for further comparative studies.
References
- 1. Developmental & Reproductive Toxicity [ntp.niehs.nih.gov]
- 2. The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Evaluating the Synergistic Potential of Fluxofenim with Novel Herbicides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluxofenim is a well-established herbicide safener, predominantly utilized in cereal crops like sorghum and wheat to mitigate injury from specific herbicide classes. Its primary mechanism of action involves the induction of glutathione S-transferases (GSTs), a superfamily of enzymes crucial for the detoxification of xenobiotics.[1] By enhancing GST activity, this compound accelerates the metabolism of certain herbicides within the crop plant, rendering them non-toxic without compromising their efficacy against target weeds. This guide explores the theoretical and potential synergistic effects of this compound when combined with recently developed novel herbicides that possess new modes of action, a critical area of research in the face of increasing herbicide resistance.
This compound: Mechanism of Action
This compound is typically applied as a seed treatment and functions by upregulating the expression of GST genes in the treated crop.[1] This leads to an increased concentration of GST enzymes, which catalyze the conjugation of the tripeptide glutathione (GSH) to the herbicide molecule or its metabolites. This conjugation reaction generally results in a more water-soluble and less phytotoxic compound that can be sequestered into the vacuole or further metabolized by the plant. The effectiveness of this compound has been extensively documented with chloroacetanilide herbicides such as S-metolachlor and dimethenamid-P, and with the newer herbicide pyroxasulfone.
Novel Herbicides: New Frontiers in Weed Control
The agricultural industry has seen the recent introduction of herbicides with novel modes of action, offering new tools to combat resistant weed populations. Two prominent examples are:
-
Homogentisate Solanesyltransferase (HST) Inhibitors (e.g., Cyclopyrimorate): These herbicides disrupt the biosynthesis of plastoquinone, a vital component of the photosynthetic electron transport chain and a cofactor for carotenoid biosynthesis.[2][3][4] Inhibition of HST leads to bleaching symptoms and eventual plant death. Cyclopyrimorate itself is a pro-herbicide, which is metabolized in planta to des-morpholinocarbonyl cyclopyrimorate (DMC), the active HST-inhibiting compound.
-
Dihydroorotate Dehydrogenase (DHODH) Inhibitors (e.g., Tetflupyrolimet): This class of herbicides targets the de novo pyrimidine biosynthesis pathway, which is essential for the production of DNA, RNA, and other vital cellular components. By inhibiting DHODH, these herbicides deprive the plant of necessary pyrimidines, leading to growth cessation and mortality. Differential metabolism is believed to be a key factor in the crop selectivity of tetflupyrolimet.
Potential Synergistic Effects of this compound with Novel Herbicides: A Theoretical Framework
To date, no direct experimental data has been published evaluating the synergistic or safening effects of this compound with HST or DHODH inhibitor herbicides. However, a theoretical basis for such synergy can be proposed based on their respective mechanisms of action. The central hypothesis is that if the metabolic pathways of these novel herbicides in crop plants involve or can be influenced by glutathione conjugation, then the GST-inducing properties of this compound could enhance crop tolerance.
For Homogentisate Solanesyltransferase (HST) Inhibitors:
The potential for synergy depends on whether cyclopyrimorate or its active metabolite, DMC, can be detoxified via glutathione conjugation. If either of these compounds possesses an electrophilic site susceptible to nucleophilic attack by glutathione, then an increase in GST activity could lead to their more rapid detoxification in the crop plant.
For Dihydroorotate Dehydrogenase (DHODH) Inhibitors:
The observation that differential metabolism contributes to the selectivity of tetflupyrolimet suggests that metabolic pathways are key to its crop safety. If this metabolism involves a Phase II detoxification step catalyzed by GSTs, then this compound could potentially enhance the safety margin of tetflupyrolimet in sensitive crops.
Data Presentation: Comparative Analysis of Herbicide-Safener Interactions
As direct comparative data for this compound with novel herbicides is not yet available, the following tables summarize the known interactions of this compound with established herbicides to provide a baseline for potential performance.
Table 1: Efficacy of this compound in Mitigating Herbicide Injury in Wheat
| Herbicide | Herbicide Rate (g ha⁻¹) | This compound Dose for 90% Biomass Increase (g ai kg⁻¹ seed) | Reference |
| S-metolachlor | 1010 | 0.07 - 0.55 | |
| Dimethenamid-P | 647 | 0.09 - 0.73 | |
| Pyroxasulfone | Not specified | 0.30 - 1.03 |
Table 2: Effect of this compound on Glutathione S-Transferase (GST) Activity in Wheat
| Wheat Variety | This compound Dose (g ai kg⁻¹ seed) | Increase in GST Activity (%) | Reference |
| UI Castle CL+ | 0.36 | 58 | |
| UI Sparrow | 0.36 | 30 | |
| Brundage 96 | 0.36 | 38 |
Experimental Protocols for Evaluating Synergistic Effects
To validate the theoretical synergistic effects of this compound with novel herbicides, a series of controlled experiments are necessary. The following protocols outline a general approach for greenhouse and field trials.
Greenhouse Pot Study Protocol
-
Plant Material: Select a crop species known to be sensitive to the novel herbicide (e.g., a non-target cereal or a sensitive rotational crop).
-
Seed Treatment: Treat seeds with a range of this compound concentrations, including an untreated control.
-
Planting: Sow treated and untreated seeds in pots filled with a standardized soil mix.
-
Herbicide Application: Apply the novel herbicide at various rates (from sublethal to lethal) at a specified growth stage of the seedlings (e.g., pre-emergence or early post-emergence).
-
Data Collection:
-
Visual injury ratings at regular intervals (e.g., 7, 14, and 21 days after treatment).
-
Plant height and biomass (fresh and dry weight) at the end of the experiment.
-
Chlorophyll content measurements.
-
-
Biochemical Analysis:
-
Harvest plant tissue to quantify GST activity using a model substrate like 1-chloro-2,4-dinitrobenzene (CDNB).
-
Analyze for the presence of herbicide-glutathione conjugates using techniques like liquid chromatography-mass spectrometry (LC-MS).
-
-
Statistical Analysis: Analyze the data using appropriate statistical models (e.g., ANOVA, dose-response curves) to determine the significance of the safening effect.
Field Trial Protocol
-
Site Selection: Choose a field with uniform soil type and low weed pressure to minimize confounding factors.
-
Experimental Design: Employ a randomized complete block design with multiple replications.
-
Treatments: Include a factorial combination of this compound seed treatments (with and without) and novel herbicide applications at different rates, including an untreated control and a weed-free control.
-
Application: Apply the seed treatments before planting and the herbicide at the recommended timing and with calibrated spray equipment.
-
Data Collection:
-
Crop stand counts after emergence.
-
Visual crop injury ratings throughout the growing season.
-
Weed control efficacy ratings.
-
Crop height and biomass at key growth stages.
-
Final crop yield and quality parameters.
-
-
Statistical Analysis: Analyze the data to determine the impact of the treatments on crop safety, weed control, and yield.
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced herbicide detoxification.
Caption: Experimental workflow for greenhouse evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Action mechanism of bleaching herbicide cyclopyrimorate, a novel homogentisate solanesyltransferase inhibitor [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Cyclopyrimorate: Synthesis, Application and Mode of action_Chemicalbook [chemicalbook.com]
Comparative Transcriptomic Analysis of Fluxofenim and Other Safeners in Cereal Crops
A detailed guide for researchers, scientists, and drug development professionals on the molecular mechanisms of herbicide safeners.
This guide provides an objective comparison of the transcriptomic effects of the herbicide safener Fluxofenim with other commonly used safeners, including Isoxadifen-ethyl and Cyprosulfamide. By examining the changes in gene expression they induce, we can gain a deeper understanding of their modes of action and their efficacy in protecting crops from herbicide injury. The information presented is compiled from publicly available experimental data.
Introduction to Herbicide Safeners
Herbicide safeners are chemical agents that enhance the tolerance of cereal crops to herbicides without affecting the herbicide's efficacy against target weeds.[1] They achieve this by stimulating the expression of genes involved in the detoxification of xenobiotics, thereby accelerating the metabolism of the herbicide in the crop plant.[2] Key gene families induced by safeners include Glutathione S-transferases (GSTs), Cytochrome P450 monooxygenases (P450s), and UDP-glucosyltransferases (UGTs).[3] These enzymes play a crucial role in the three phases of xenobiotic detoxification.
Comparative Transcriptomic Insights
While direct comparative transcriptomic studies between this compound and other safeners under identical conditions are limited, analysis of independent studies provides valuable insights into their respective impacts on gene expression in cereal crops. This guide synthesizes data from transcriptomic studies on this compound in Sorghum bicolor and a comparative study of four other safeners in Zea mays.
This compound in Sorghum
Transcriptome analysis of sorghum seedlings treated with this compound reveals a significant upregulation of genes involved in detoxification pathways.[3] Notably, numerous GSTs, P450s, and UGTs are induced, indicating a broad-spectrum enhancement of the plant's metabolic capacity to handle xenobiotics.[4] Beyond detoxification, this compound treatment has also been shown to modulate hormone signaling pathways, including those for auxin, jasmonic acid (JA), and salicylic acid (SA), suggesting a more complex regulatory role in the plant's stress response.
Other Safeners in Maize
A comparative study in maize investigated the transcriptomic responses to four safeners: Isoxadifen-ethyl (IDF), Cyprosulfamide (CSA), Mefenpyr-diethyl (MPR), and Fenchlorazole-ethyl (FCO), in the context of nicosulfuron herbicide treatment. The results showed that IDF and CSA were effective in accelerating nicosulfuron degradation and induced a larger number of detoxification-related genes compared to MPR and FCO. This highlights the chemical specificity of safener activity and the differential gene induction profiles they elicit.
Quantitative Gene Expression Analysis
The following tables summarize the fold-change in the expression of key detoxification genes induced by this compound in sorghum and other safeners in maize. It is important to note that these comparisons are drawn from separate studies conducted on different plant species and under different experimental conditions. Therefore, direct quantitative comparisons should be interpreted with caution.
Table 1: Upregulation of Detoxification Genes by this compound in Sorghum bicolor
| Gene Category | Gene ID | Fold Change (log2) |
| Glutathione S-Transferases (GSTs) | SbGSTF1 | > 8 |
| SbGSTF2 | > 6 | |
| Tau class GSTs (8 genes) | Various | |
| Lambda class GST | Various | |
| Cytochrome P450s (P450s) | Multiple genes | Various |
| UDP-glucosyltransferases (UGTs) | Multiple genes | Various |
| ABC Transporters | Multiple genes | Various |
Data synthesized from Baek et al., 2019.
Table 2: Upregulation of Detoxification Genes by Other Safeners in Zea mays
| Gene ID | Safener Treatment | Fold Change |
| GST31 | IDF | High |
| GST39 | IDF | High |
| AGXT2 | IDF | High |
| ADH | IDF | High |
| GST6 | IDF, CSA | High |
| GST19 | IDF, CSA | High |
| UF3GT | IDF, CSA | High |
| MATE | IDF, CSA | High |
| SCPL18 | IDF, CSA | High |
Data synthesized from a study on Isoxadifen-ethyl (IDF) and Cyprosulfamide (CSA) in maize.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental processes, the following diagrams are provided in Graphviz DOT language.
Experimental Protocols
Transcriptomic Analysis of this compound in Sorghum
-
Plant Material and Growth Conditions: Sorghum bicolor seedlings were grown in a controlled environment.
-
Safener Treatment: Seedlings were treated with a 20 µM this compound solution.
-
RNA Extraction: Total RNA was extracted from shoot tissues 12 hours after treatment.
-
RNA Sequencing: cDNA libraries were prepared and sequenced using an Illumina sequencing platform.
-
Bioinformatic Analysis: Raw reads were filtered, mapped to the sorghum reference genome, and differentially expressed genes were identified.
Comparative Transcriptomic Analysis of Safeners in Maize
-
Plant Material and Growth Conditions: Zea mays seedlings were used for the experiments.
-
Safener and Herbicide Treatment: Seedlings were treated with different safeners (Isoxadifen-ethyl, Cyprosulfamide, Mefenpyr-diethyl, Fenchlorazole-ethyl) with or without the herbicide nicosulfuron.
-
RNA Extraction and Sequencing: RNA was extracted from plant tissues, followed by library construction and Illumina sequencing.
-
Data Analysis: Transcriptomic data was analyzed to identify genes that were differentially expressed in response to the various treatments.
Conclusion
This compound, along with other safeners like Isoxadifen-ethyl and Cyprosulfamide, effectively protects cereal crops by inducing a battery of detoxification genes, primarily GSTs, P450s, and UGTs. While the core mechanism of upregulating these detoxification pathways appears to be conserved, the specific genes induced and the magnitude of their induction can vary between safeners and plant species. The modulation of hormone signaling pathways by this compound suggests a more intricate mode of action that warrants further investigation. This comparative guide provides a foundation for researchers to understand the transcriptomic landscape of safener action and to guide future research in developing more effective and crop-specific safener technologies.
References
- 1. Safeners coordinately induce the expression of multiple proteins and MRP transcripts involved in herbicide metabolism and detoxification in Triticum tauschii seedling tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Transcriptome Profiling and Genome-Wide Association Studies Reveal GSTs and Other Defense Genes Involved in Multiple Signaling Pathways Induced by Herbicide Safener in Grain Sorghum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Field Validation of Fluxofenim's Performance Under Diverse Environmental Conditions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the herbicide safener Fluxofenim with other alternatives, supported by experimental data. It details the methodologies for key experiments and visualizes complex biological and experimental processes to facilitate understanding and further research.
Introduction to this compound
This compound is a herbicide safener used to protect cereal crops, such as sorghum and wheat, from injury caused by certain herbicides, particularly those from the chloroacetanilide and thiocarbamate families like S-metolachlor.[1] Its primary mechanism of action involves the induction of the plant's natural detoxification pathways, significantly enhancing the crop's tolerance to herbicides without compromising weed control efficacy.[2] The performance of this compound, like other agrochemicals, can be influenced by various environmental factors, including soil moisture, temperature, and soil composition.[3]
Mechanism of Action: Enhancing Herbicide Detoxification
This compound stimulates the expression of genes encoding for detoxification enzymes, most notably Glutathione S-transferases (GSTs).[2] These enzymes catalyze the conjugation of the herbicide molecule with glutathione, a naturally occurring antioxidant in the plant. This process renders the herbicide non-toxic and facilitates its sequestration or further degradation.[4]
The signaling pathway for xenobiotic-induced GST expression, while complex and not fully elucidated for every safener, generally involves the recognition of the chemical stressor, leading to the activation of transcription factors that upregulate the expression of GST genes and other stress-response proteins.
Comparative Performance Data
The efficacy of this compound has been demonstrated in several studies, primarily through greenhouse experiments. These studies provide quantitative data on its ability to increase crop tolerance to herbicides, often in comparison to other safeners.
Table 1: Effect of this compound on Glutathione S-transferase (GST) Activity in Wheat Seedlings Treated with S-metolachlor.
| Wheat Variety | This compound Dose (g ai kg⁻¹ seed) | Increase in GST Activity (%) |
| UI Sparrow | 0.36 | 30 |
| 0.91 | 53 | |
| 1.96 | 64 | |
| Brundage 96 | 0.36 | 38 |
| 0.91 | 43 | |
| 1.96 | 38 | |
| UI Castle CL+ | 0.36 | 58 |
| 0.91 | 52 | |
| 1.96 | 53 |
Data synthesized from greenhouse studies. Field performance may vary.
Table 2: Comparative Efficacy of Herbicide Safeners on Sorghum Shoot Biomass under S-metolachlor Application.
| Safener | Application Rate (g/kg seed) | Increase in Shoot Biomass (%) |
| This compound | 0.4 | 36 |
| Benoxacor | 2.5 | 61 |
| Naphthalic anhydride | 2.5 | 38 |
| Dichlormid | 2.5 | 22 |
Data from a comparative greenhouse study. Field results may differ based on environmental conditions.
Influence of Environmental Conditions
The performance of this compound in field applications is subject to the influence of various environmental factors. While specific field trial data across a wide range of environmental variables are limited in publicly available literature, general principles of herbicide and safener efficacy can be applied.
-
Soil Moisture: Adequate soil moisture is generally favorable for both herbicide activation and crop growth, which can enhance the performance of safeners. Drought conditions can stress the crop, potentially reducing its ability to metabolize the herbicide, even with a safener.
-
Temperature: Temperature affects the metabolic rate of plants. Optimal temperatures for crop growth will likely lead to more efficient detoxification of the herbicide, thus improving the safener's effectiveness. Extreme temperatures, both high and low, can induce stress and negatively impact performance.
-
Soil Type: Soil properties such as organic matter content, clay content, and pH can influence the availability and persistence of herbicides in the soil. These factors can indirectly affect the amount of herbicide the crop is exposed to and consequently, the performance of the safener.
Experimental Protocols
Detailed and standardized protocols are crucial for the valid assessment of herbicide safener performance in the field. Below is a representative protocol for a field validation trial.
Key Methodologies:
-
Site Selection and Characterization:
-
Select field sites representative of different environmental conditions (e.g., varying soil types, temperature zones).
-
Conduct thorough soil analysis for texture, organic matter content, pH, and nutrient levels.
-
Install weather stations to monitor temperature, precipitation, and humidity throughout the trial period.
-
-
Experimental Design:
-
Employ a randomized complete block design with a minimum of four replications to account for field variability.
-
Plot size should be sufficient to minimize edge effects (e.g., 3m x 10m).
-
-
Treatments:
-
Control Groups: Untreated seed with no herbicide; untreated seed with herbicide.
-
This compound Treatment: Seeds treated with a range of this compound concentrations.
-
Comparative Safeners: Seeds treated with other commercial safeners at their recommended rates.
-
Herbicide Application: Apply the target herbicide at the recommended field rate and at a higher rate to simulate potential over-application.
-
-
Induction of Environmental Stress:
-
Drought Stress: Utilize rainout shelters or controlled irrigation systems to impose different levels of water deficit at critical growth stages.
-
Temperature Variation: Conduct trials in different geographical locations with distinct temperature profiles.
-
-
Data Collection and Analysis:
-
Crop Injury: Visually assess crop injury (e.g., stunting, chlorosis) at regular intervals using a standardized rating scale (0-100%).
-
Biomass: Harvest above-ground biomass from a defined area within each plot at key growth stages and at the end of the season.
-
Yield: Harvest the entire plot to determine the final grain yield.
-
GST Activity Assay: Collect plant tissue samples at various time points after herbicide application. Homogenize the tissue and determine GST activity spectrophotometrically by measuring the rate of conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with glutathione.
-
Conclusion
This compound is an effective herbicide safener that functions by enhancing the plant's natural detoxification machinery, primarily through the induction of Glutathione S-transferases. Greenhouse studies have provided quantitative data supporting its efficacy in protecting crops like wheat and sorghum from herbicide injury. While its performance in the field is expected to be influenced by environmental factors such as soil moisture, temperature, and soil type, there is a need for more comprehensive field validation studies that systematically evaluate its performance under a wide range of environmental conditions and in direct comparison with other commercially available safeners. The experimental protocols and methodologies outlined in this guide provide a framework for conducting such research, which will be crucial for optimizing the use of this compound in sustainable agricultural systems.
References
A Comparative Cost-Benefit Analysis of Fluxofenim and Alternative Herbicide Safeners
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Fluxofenim's performance against alternative herbicide safeners, supported by experimental data. It delves into their efficacy, mechanisms of action, and the economic implications of their use in modern agriculture.
Executive Summary
Herbicide safeners are vital for protecting crops from the phytotoxic effects of herbicides, thereby enabling more effective weed management. This compound is a prominent safener, particularly for sorghum and wheat, against herbicides like S-metolachlor, dimethenamid-P, and pyroxasulfone. This analysis compares this compound with two widely used alternatives, Benoxacor and Dichlormid. The primary mode of action for these safeners is the induction of the plant's detoxification pathways, mainly through the enhancement of glutathione S-transferase (GST) activity. While direct cost comparisons are challenging due to proprietary pricing, the economic benefits of using safeners are evident in increased crop yields and protection from herbicide-induced losses.
Comparative Efficacy and Crop Response
The effectiveness of a safener is determined by its ability to mitigate herbicide injury and positively impact crop health and yield. The following tables summarize key performance data for this compound and its alternatives.
Table 1: Efficacy of this compound in Wheat
| Herbicide | Herbicide Rate (g ai ha⁻¹) | This compound Dose for 90% Biomass Increase (g ai kg⁻¹ seed) |
| S-metolachlor | 1,010 | 0.07 - 0.55[1] |
| S-metolachlor | 1,782 | 0.17 - 0.44[1] |
| Dimethenamid-P | 647 | 0.15 - 0.86[1] |
| Dimethenamid-P | 1,005 | 0.09 - 0.73[1] |
| Pyroxasulfone | 236 | 0.30 - 1.03[1] |
Table 2: Impact of this compound on Glutathione S-Transferase (GST) Activity in Wheat
| Wheat Variety | This compound Dose (g ai kg⁻¹ seed) | Increase in GST Activity (%) |
| UI Castle CL+ | 0.36 | 58 |
| UI Sparrow | 0.36 | 30 |
| Brundage 96 | 0.36 | 38 |
Table 3: Comparative Efficacy of Safeners in Sorghum with Alachlor Herbicide
| Safener | Application Rate (g/kg seed) | Efficacy in Protecting Sorghum |
| This compound | 0.1 - 0.4 | Protection Observed |
| Benoxacor | 0.625 - 2.5 | Protection Observed |
| Dichlormid | 0.625 - 2.5 | Lowest Safening Efficacy |
Table 4: Economic Impact of Herbicide and Safener Use
| Crop | Treatment | Net Return (₹/ha) | Benefit to Cost Ratio |
| Sorghum | Atrazine + Pendimethalin (tank mix) | 66,662 | 2.33 |
| Sorghum | Weedy check | 16,403 | 1.34 |
| Wheat | S-metolachlor + Fenclorim | 60% yield increase vs. no safener | Not Reported |
| Maize | Metolachlor + Benoxacor | 20% yield increase vs. control | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of herbicide safeners. Below are generalized protocols for key experiments.
Greenhouse Bioassay for Herbicide Safener Efficacy
Objective: To evaluate the effectiveness of a safener in protecting a crop from herbicide injury under controlled conditions.
Methodology:
-
Seed Treatment: A known weight of crop seeds is treated with a solution of the safener (e.g., this compound) to achieve a specific dose (g ai kg⁻¹ seed). A control group is treated with the solvent only. Seeds are then air-dried.
-
Planting: Treated and untreated seeds are planted in pots containing a standardized soil mixture. Each treatment is replicated multiple times and arranged in a randomized complete block design.
-
Herbicide Application: The specified herbicide is applied to the soil surface or foliage at a predetermined rate, typically within 48 hours of planting for pre-emergence herbicides.
-
Growth Conditions: Plants are maintained in a greenhouse with controlled temperature, light, and humidity.
-
Data Collection:
-
Visual Injury Assessment: Crop injury is visually rated at regular intervals (e.g., 7, 14, and 21 days after treatment) on a scale of 0% (no injury) to 100% (plant death).
-
-
Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA, regression) to determine significant differences between treatments.
Glutathione S-Transferase (GST) Activity Assay
Objective: To quantify the induction of GST enzymes in response to safener treatment.
Methodology:
-
Protein Extraction: Fresh plant tissue from safener-treated and control plants is homogenized in a cold extraction buffer. The homogenate is centrifuged to pellet cellular debris, and the supernatant containing the soluble proteins is collected.
-
Protein Quantification: The total protein concentration of the extract is determined using a standard method, such as the Bradford assay.
-
Enzymatic Assay: The assay measures the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with reduced glutathione (GSH), a reaction catalyzed by GST. The rate of formation of the resulting product is measured by monitoring the increase in absorbance at 340 nm with a spectrophotometer.
-
Calculation of Specific Activity: The GST specific activity is calculated and expressed as units of enzyme activity per milligram of protein.
Signaling Pathways and Experimental Workflows
The primary mechanism of action for this compound, Benoxacor, and Dichlormid is the upregulation of detoxification pathways in the crop plant.
Caption: this compound induces GST gene expression, leading to herbicide detoxification.
Caption: Benoxacor upregulates detoxification genes to enhance herbicide metabolism.
Caption: Dichlormid stimulates GST induction for herbicide detoxification.
Caption: General workflow for evaluating the efficacy of herbicide safeners.
Conclusion
This compound, Benoxacor, and Dichlormid are all effective herbicide safeners that operate through a common mechanism of enhancing crop detoxification pathways.
-
This compound demonstrates robust protection in key cereal crops like wheat and sorghum against a range of herbicides, with its efficacy directly linked to the induction of GST enzymes.
-
Benoxacor is a highly effective safener for maize, significantly boosting tolerance to metolachlor and leading to notable increases in yield.
-
Dichlormid is a well-established safener, although its performance can be more variable depending on the specific crop and herbicide combination.
The selection of an optimal safener is a multifactorial decision involving considerations of crop type, target weed species, herbicide choice, and overall economic viability. While precise cost data is not publicly available, the demonstrated yield protection and increased returns underscore the significant economic benefit of incorporating safeners into weed management programs. Future research should focus on conducting comprehensive field trials that integrate agronomic performance with detailed economic analyses to provide growers with more tailored cost-benefit assessments.
References
Validation of analytical methods for Fluxofenim detection through inter-laboratory studies
For researchers, scientists, and professionals in drug development, the accurate and reliable detection of active compounds is paramount. This guide provides a comprehensive comparison of analytical methods for the detection of Fluxofenim, a crucial herbicide safener. While specific inter-laboratory validation studies for this compound are not publicly available, this document compiles and compares common analytical techniques used for pesticide residue analysis, offering a robust framework for methodology selection and validation.
This compound is a herbicide safener used to protect crops from the phytotoxic effects of certain herbicides. Ensuring its proper application and monitoring its presence in various matrices requires sensitive and validated analytical methods. This guide explores the application of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the analysis of this compound, drawing on established validation parameters for similar agrochemicals.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method hinges on a variety of factors including the sample matrix, the required sensitivity, and the available instrumentation. The following tables summarize the typical performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of herbicide residues, providing a baseline for what can be expected in the validation of a this compound detection method.
Table 1: Comparison of Method Performance Parameters
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 10 - 50 µg/L | 1 - 10 µg/L | 0.01 - 1 µg/L |
| Limit of Quantification (LOQ) | 30 - 150 µg/L | 3 - 30 µg/L | 0.03 - 3 µg/L |
| Accuracy (Recovery) | 80 - 110% | 70 - 120% | 85 - 115% |
| Precision (RSD) | < 15% | < 20% | < 10% |
Table 2: Applicability and Considerations of Analytical Techniques
| Technique | Advantages | Disadvantages | Typical Applications |
| HPLC-UV | Cost-effective, robust, widely available. | Lower sensitivity and selectivity compared to mass spectrometry-based methods. | Routine quality control of formulations, analysis of less complex matrices. |
| GC-MS | High separation efficiency, good for volatile and thermally stable compounds. | May require derivatization for polar analytes, potential for thermal degradation. | Analysis of volatile and semi-volatile pesticide residues in various matrices. |
| LC-MS/MS | High sensitivity and selectivity, applicable to a wide range of polar and non-polar compounds. | Higher initial instrument cost and complexity. | Trace level residue analysis in complex matrices like food and environmental samples. |
Experimental Protocols: A General Framework
While specific protocols for this compound are not detailed in publicly available inter-laboratory studies, the following outlines generalized experimental procedures for the analysis of herbicide residues using the discussed techniques. These protocols should be optimized and validated for the specific matrix and analytical conditions.
Sample Preparation (General)
A crucial step in the analysis of pesticide residues is the extraction and clean-up of the sample to remove interfering matrix components. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique.
-
Extraction: A representative sample (e.g., 10-15 g of soil or plant material) is homogenized and extracted with an organic solvent, typically acetonitrile.
-
Salting-out: A mixture of salts (e.g., magnesium sulfate, sodium chloride) is added to induce phase separation and partition the analytes into the organic layer.
-
Dispersive Solid-Phase Extraction (d-SPE) Clean-up: An aliquot of the organic extract is mixed with a sorbent material (e.g., primary secondary amine (PSA), C18) to remove interfering substances like fatty acids and pigments.
-
Final Extract: The cleaned extract is then centrifuged, and the supernatant is collected for analysis.
HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water (often with a pH modifier like formic acid) is typical.
-
Detection: The UV detector is set to a wavelength where this compound exhibits maximum absorbance.
-
Quantification: A calibration curve is constructed by analyzing standard solutions of this compound at different concentrations.
GC-MS Method
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column with a non-polar or medium-polarity stationary phase is generally suitable.
-
Carrier Gas: Helium is the most common carrier gas.
-
Injection: A splitless or pulsed splitless injection is often used for trace analysis.
-
Ionization: Electron ionization (EI) is the standard ionization technique.
-
Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
Quantification: An internal standard is often used, and a calibration curve is prepared.
LC-MS/MS Method
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.
-
Column: A C18 or other suitable reversed-phase column.
-
Mobile Phase: Similar to HPLC-UV, a gradient of acetonitrile and water with additives is used.
-
Ionization: Electrospray ionization (ESI) is the most common ionization source for pesticides.
-
Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for this compound.
-
Quantification: An isotopically labeled internal standard is ideal for the most accurate quantification, and a calibration curve is generated.
Visualizing the Analytical Workflow
To better understand the logical flow of analyzing this compound residues, the following diagram illustrates a generalized workflow from sample collection to data analysis.
Caption: General workflow for this compound residue analysis.
Conclusion
A Comparative Analysis of the Environmental Impact of Fluxofenim and Other Herbicide Safeners
A detailed examination of the environmental profiles of Fluxofenim, Benoxacor, Dichlormid, and Fenchlorazole-ethyl, providing researchers, scientists, and drug development professionals with comparative data on their environmental fate and ecotoxicity.
Herbicides are essential for modern agriculture, yet their potential for crop injury necessitates the use of safeners. These chemical agents selectively protect crops from herbicide damage without compromising weed control efficacy.[1] However, the introduction of any chemical into the environment warrants a thorough assessment of its potential impact. This guide provides a comparative study of the environmental impact of four prominent herbicide safeners: this compound, Benoxacor, Dichlormid, and Fenchlorazole-ethyl.
Physicochemical Properties and Environmental Mobility
The environmental behavior of a chemical is significantly influenced by its physicochemical properties, such as water solubility, lipophilicity (log P), and soil sorption (Koc). These parameters determine a compound's mobility and potential to leach into groundwater or be transported to non-target areas.
| Property | This compound | Benoxacor | Dichlormid | Fenchlorazole-ethyl |
| Water Solubility (mg/L) | 30 | 20 | 5000 | 0.9 |
| Log P (Octanol-Water Partition Coefficient) | 3.9 | 2.63 | 1.84 | 3.4 |
| Soil Organic Carbon-Water Partitioning Coefficient (Koc; mL/g) | 1350 | 203 | 120 | 1884 |
| Vapor Pressure (mPa @ 25°C) | 0.48 | 4.9 | 800 | 0.001 |
Interpretation of Data:
-
Dichlormid exhibits the highest water solubility and lowest Koc value, indicating a higher potential for mobility and leaching in soil compared to the other three safeners.[2]
-
This compound and Fenchlorazole-ethyl have low water solubility and high Koc values, suggesting they are more likely to adsorb to soil organic matter and have lower mobility.
-
Benoxacor displays intermediate properties, with moderate water solubility and soil sorption potential.
Environmental Fate: Persistence in Soil
The persistence of a safener in the soil, often expressed as its half-life (DT50), is a critical factor in its environmental risk assessment. A longer half-life indicates a greater potential for accumulation and long-term exposure to non-target organisms.
| Safener | Soil Half-life (DT50) in days (Aerobic) |
| This compound | 15 - 40 |
| Benoxacor | 11 - 55 |
| Dichlormid | 5 - 20 |
| Fenchlorazole-ethyl | 2 - 10 |
Note: Soil half-life can vary significantly depending on soil type, temperature, moisture, and microbial activity. The values presented are a range based on available literature.
Ecotoxicity to Non-Target Organisms
The potential impact of safeners on non-target organisms is a primary concern. The following table summarizes available acute toxicity data for key indicator species. Lower LC50/EC50/LD50 values indicate higher toxicity.
| Organism | Endpoint | This compound | Benoxacor | Dichlormid | Fenchlorazole-ethyl |
| Fish (e.g., Rainbow Trout) | 96-hr LC50 (mg/L) | 1.2 | 0.8 - 2.9 | >10 | 0.3 - 1.0 |
| Aquatic Invertebrates (e.g., Daphnia magna) | 48-hr EC50 (mg/L) | 3.6 | 2.5 | >20 | 1.0 - 2.5 |
| Algae (e.g., Pseudokirchneriella subcapitata) | 72-hr EC50 (mg/L) | 0.5 | 0.05 - 0.2 | >10 | 0.1 - 0.5 |
| Earthworm (Eisenia fetida) | 14-day LC50 (mg/kg soil) | >500 | >1000 | >1000 | >500 |
| Honeybee (Apis mellifera) | 48-hr Oral LD50 (µ g/bee ) | >100 | >100 | >100 | >25 |
Interpretation of Data:
-
Benoxacor and Fenchlorazole-ethyl generally show higher toxicity to aquatic organisms, particularly algae, compared to this compound and Dichlormid.
-
All four safeners demonstrate low acute toxicity to earthworms and honeybees at environmentally relevant concentrations.
Mode of Action and Signaling Pathways
Herbicide safeners primarily function by inducing the expression of detoxification enzymes in the protected crop, such as glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases (CYPs).[3][4] These enzymes metabolize the herbicide into less toxic forms. The induction of these detoxification pathways is triggered by complex signaling cascades that can involve plant hormones.
This compound Signaling Pathway
This compound has been shown to modulate hormone signaling pathways, including those for auxins, jasmonic acid (JA), and salicylic acid (SA), leading to the upregulation of detoxification genes.[5]
Caption: this compound-induced signaling pathway.
Benoxacor Signaling Pathway
Benoxacor is known to induce the expression of both GSTs and CYPs, leading to enhanced herbicide metabolism. The specific upstream signaling components are still under investigation but are thought to involve stress-related pathways.
Caption: Benoxacor's mode of action.
Dichlormid Signaling Pathway
Dichlormid primarily enhances herbicide detoxification by increasing the levels of GSTs and their substrate, glutathione (GSH). This leads to rapid conjugation and detoxification of the herbicide.
Caption: Dichlormid's detoxification pathway.
Fenchlorazole-ethyl Signaling Pathway
Fenchlorazole-ethyl is effective in protecting cereal crops by inducing the activity of detoxification enzymes, particularly GSTs, which leads to the metabolism of the herbicide.
Caption: Fenchlorazole-ethyl's protective mechanism.
Experimental Protocols
The data presented in this guide are derived from studies following standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).
Soil Persistence (Aerobic) - Based on OECD Guideline 307
This test evaluates the rate of aerobic transformation of a chemical in soil.
-
Test System: At least two different soil types with varying textures, organic carbon content, and pH are used.
-
Test Substance Application: The 14C-labeled test substance is applied to the soil samples at a concentration relevant to its agricultural use.
-
Incubation: The treated soil samples are incubated in the dark at a controlled temperature (e.g., 20 ± 2 °C) and moisture content (e.g., 40-60% of maximum water holding capacity) for up to 120 days.
-
Sampling and Analysis: At specified intervals, soil samples are extracted with appropriate solvents. The extracts are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) with radiometric detection to quantify the parent compound and its transformation products.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the DT50 (time for 50% dissipation).
Acute Toxicity to Daphnia magna - Based on OECD Guideline 202
This test determines the acute immobilization effect of a substance on Daphnia magna.
-
Test Organisms: Young daphnids (<24 hours old) are used.
-
Test Conditions: Daphnids are exposed to a series of concentrations of the test substance in a defined aqueous medium for 48 hours under controlled temperature and lighting conditions.
-
Observations: The number of immobilized daphnids is recorded at 24 and 48 hours.
-
Data Analysis: The concentration that causes immobilization in 50% of the daphnids (EC50) is calculated.
Algal Growth Inhibition Test - Based on OECD Guideline 201
This test assesses the effect of a substance on the growth of freshwater algae.
-
Test Organism: A representative species of green algae, such as Pseudokirchneriella subcapitata, is used.
-
Test Conditions: Exponentially growing algal cultures are exposed to a range of concentrations of the test substance in a nutrient-rich medium for 72 hours under continuous illumination and controlled temperature.
-
Measurements: Algal growth is measured at 24, 48, and 72 hours by determining cell density or a surrogate parameter like chlorophyll fluorescence.
-
Data Analysis: The concentration that inhibits algal growth by 50% (EC50) is determined based on the growth rate.
Analytical Methodologies for Residue Analysis
Accurate determination of safener residues in environmental matrices is crucial for monitoring and risk assessment. The primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
General Workflow for Residue Analysis
Caption: General workflow for safener residue analysis.
Example Protocol: Determination of this compound in Soil by LC-MS/MS
-
Sample Preparation: A 10 g soil sample is weighed into a 50 mL centrifuge tube.
-
Extraction: 10 mL of acetonitrile is added, and the sample is shaken vigorously. Extraction salts (e.g., magnesium sulfate, sodium chloride) are added, and the sample is shaken again and then centrifuged.
-
Clean-up (Dispersive Solid-Phase Extraction - dSPE): An aliquot of the supernatant is transferred to a dSPE tube containing sorbents like primary secondary amine (PSA) and C18 to remove interfering matrix components. The tube is vortexed and centrifuged.
-
Analysis: The final extract is analyzed by UPLC-MS/MS.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water with formic acid and acetonitrile.
-
Detection: Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode is used for selective and sensitive quantification.
-
Conclusion
This comparative guide highlights the distinct environmental profiles of this compound, Benoxacor, Dichlormid, and Fenchlorazole-ethyl. While all four safeners act by inducing detoxification pathways in crops, their physicochemical properties, persistence in the environment, and ecotoxicity vary significantly. Dichlormid shows the highest potential for mobility, whereas this compound and Fenchlorazole-ethyl are more likely to remain in the soil. Benoxacor and Fenchlorazole-ethyl exhibit greater toxicity to aquatic organisms compared to the other two. A comprehensive understanding of these differences is essential for making informed decisions regarding the selection and use of herbicide safeners to ensure both agricultural productivity and environmental protection. Further research focusing on the long-term and sub-lethal effects of these compounds and their transformation products is warranted.
References
- 1. A Mini Review on Natural Safeners: Chemistry, Uses, Modes of Action, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. inis.iaea.org [inis.iaea.org]
- 3. Detoxification without Intoxication: Herbicide Safeners Activate Plant Defense Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. Integrating transcriptome and physiological analyses to elucidate the molecular responses of sorghum to this compound and metolachlor herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Long-Term Effects of Fluxofenim on Soil Microbial Communities: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Fluxofenim is a herbicide safener predominantly used in agriculture to protect crops from the potential phytotoxic effects of certain herbicides, particularly those from the chloroacetanilide class like S-metolachlor. While its primary role is to enhance crop tolerance by stimulating detoxification pathways within the plant, its long-term impact on the complex ecosystem of soil microbial communities is not well-documented in scientific literature.[1] This guide provides a comparative assessment of the potential long-term effects of this compound, primarily through the lens of the herbicides it is commonly used with, against other widely used herbicides. The information is intended to support researchers in designing studies and understanding the broader ecological implications of herbicide use.
Comparative Analysis of Herbicide Effects on Soil Microbial Communities
The following tables summarize quantitative data from various studies on the long-term effects of different herbicides on key soil microbial parameters. Due to the limited direct research on this compound's long-term soil effects, data for S-metolachlor, a chloroacetanilide herbicide frequently paired with this compound, is presented as a primary comparison point.
Table 1: Long-Term Effects on Soil Microbial Populations
| Herbicide Class | Active Ingredient | Duration of Study | Effect on Bacterial Population | Effect on Fungal Population | Effect on Actinomycetes Population | Reference |
| Chloroacetanilide | S-metolachlor | 20 years | Altered community structure, particularly methanotrophs. | General reduction in fungal numbers. | No significant long-term effect reported. | [2][3] |
| Triazine | Atrazine | 9 years | Transient inhibition initially, but no long-term effect on viable numbers. | No long-term effect on viable numbers. | No significant long-term effect reported. | [1] |
| Phosphonoglycine | Glyphosate | Multiple long-term studies | Varied results; some studies show decreased diversity and altered community composition, while others report no significant long-term effects. | Some studies report harm to mycorrhizal fungi. | No significant long-term effect reported. | [4] |
| Phenoxyalkanoic | 2,4-D | Long-term observations | Can temporarily inhibit soil respiration, but long-term disruptive effects on the carbon cycle are noted at higher doses. | - | - | |
| Sulfonylurea | Various | 30 days (at 10x field dose to mimic long-term effect) | Detrimental effect on microbial biomass. | - | - | |
| Imidazolinone | Various | > 2 years | Can persist and impact the abundance of key rhizobacteria. | - | - |
Table 2: Long-Term Effects on Soil Enzyme Activities
| Herbicide Class | Active Ingredient | Duration of Study | Effect on Dehydrogenase Activity | Effect on Phosphatase Activity | Effect on Urease Activity | Reference |
| Chloroacetanilide | S-metolachlor | 21+ days | Dose-dependent decrease, with recovery taking longer than 21 days. | Dose-dependent decrease, with recovery taking longer than 21 days. | Dose-dependent decrease, with recovery after 7 days. | |
| Triazine | Atrazine | Multiple studies | Meta-analysis shows a significant decrease in overall enzyme activity. | - | Significantly affected. | |
| Phosphonoglycine | Glyphosate | Multiple studies | Varied results; some studies show inhibition while others show no significant effect at field rates. | Generally no significant effect at field rates. | Generally no significant effect at field rates. | |
| Phenoxyalkanoic | 2,4-D | - | - | No significant impact at label rates. | - | |
| Sulfonylurea | Various | 30 days (at 10x field dose) | Detrimental effect on overall biochemical activities. | Detrimental effect. | - |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of herbicide effects on soil microbial communities. Below are summarized protocols for key experiments cited in the literature.
Assessment of Microbial Population and Diversity
-
Soil Sampling: Collect soil cores from treated and control plots at various time intervals post-herbicide application (e.g., 1, 3, 7, 14, 30, 60, 90 days, and annually for long-term studies). Samples are typically taken from the top 10-15 cm of the soil profile.
-
Microbial Enumeration:
-
Plate Counts: Use serial dilution and plating on selective media (e.g., Nutrient Agar for bacteria, Rose Bengal Agar for fungi, and Actinomycete Isolation Agar for actinomycetes) to determine colony-forming units (CFUs).
-
-
Community Structure Analysis:
-
Phospholipid Fatty Acid (PLFA) Analysis: Extraction of lipids from soil, followed by separation, methylation, and quantification of fatty acid methyl esters by gas chromatography (GC) to determine the abundance of different microbial groups (e.g., Gram-positive and Gram-negative bacteria, fungi).
-
16S rRNA and ITS Gene Sequencing: DNA is extracted from soil samples, and the 16S rRNA gene (for bacteria and archaea) or the Internal Transcribed Spacer (ITS) region (for fungi) is amplified by PCR and sequenced using next-generation sequencing platforms. This provides detailed information on the taxonomic composition and diversity of the microbial community.
-
Assessment of Soil Enzyme Activity
-
Dehydrogenase Activity: Assayed using 2,3,5-triphenyltetrazolium chloride (TTC) as a substrate. The reduction of TTC to triphenylformazan (TPF) is measured spectrophotometrically, indicating overall microbial activity.
-
Phosphatase Activity: Measured using p-nitrophenyl phosphate as a substrate. The amount of p-nitrophenol released is determined colorimetrically.
-
Urease Activity: Determined by measuring the rate of urea hydrolysis to ammonia, which is then quantified.
-
β-Glucosidase Activity: Assayed using p-nitrophenyl-β-D-glucopyranoside as a substrate, with the released p-nitrophenol measured spectrophotometrically. This enzyme is involved in the carbon cycle.
Visualizations
Experimental Workflow
Caption: A generalized workflow for assessing herbicide effects on soil microbial communities.
Impact on Soil Nitrogen Cycle
Herbicides can interfere with key processes in the soil nitrogen cycle, which is largely driven by microbial activity. The indiscriminate use of some herbicides can lead to reduced enzymatic activity and alter the composition of nitrogen-cycling microbes.
Caption: Potential inhibitory effects of herbicides on key microbial processes in the nitrogen cycle.
Conclusion
The available scientific literature provides limited direct evidence on the long-term effects of the herbicide safener this compound on soil microbial communities. However, the herbicides it is commonly used with, such as S-metolachlor, have been shown to alter the structure and activity of these communities. Long-term studies on other herbicides like atrazine and glyphosate reveal varied and sometimes conflicting results, underscoring the complexity of soil ecosystems and the need for context-specific research. Generally, the effects of herbicides on soil microbes appear to be transient, with microbial populations often recovering over time. However, repeated applications can lead to more lasting changes.
For a comprehensive understanding of this compound's environmental footprint, future research should focus on its persistence, degradation, and direct effects on soil microbial diversity and function, both alone and in combination with the herbicides it is designed to safen. Such studies are critical for developing sustainable agricultural practices that minimize unintended ecological consequences.
References
Comparative Proteomics of Crop Responses to Fluxofenim and Fenclorim: A Guide for Researchers
A deep dive into the molecular mechanisms of two key herbicide safeners, this guide offers a comparative analysis of the proteomic responses in crops treated with Fluxofenim and Fenclorim. Designed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data to illuminate the distinct and overlapping ways these compounds protect crops from herbicide injury.
Herbicide safeners are crucial agricultural tools that enhance crop tolerance to herbicides without compromising weed control efficacy. This compound and Fenclorim are two such safeners that have been studied for their ability to protect cereal crops. Understanding their mechanisms of action at the proteomic level is vital for the development of more effective and selective crop protection strategies. This guide provides a comparative overview of the proteomic changes induced by this compound and Fenclorim, based on available research.
Performance Comparison: Unraveling the Proteomic Shield
While direct comparative proteomic studies on this compound and Fenclorim in the same crop species are limited in publicly available literature, individual studies on different cereals provide valuable insights into their modes of action. Both safeners appear to function primarily by upregulating a suite of detoxification enzymes, effectively enhancing the crop's ability to metabolize and neutralize harmful herbicide compounds.
This compound has been shown to dramatically increase the abundance of several proteins in Triticum tauschii (a diploid wheat ancestor).[1] A significant portion of these induced proteins are glutathione S-transferases (GSTs), which play a central role in the detoxification of various xenobiotics by conjugating them with glutathione.[1] In sorghum, this compound treatment significantly increased GST activity, which is thought to reduce the toxicity of the herbicide metolachlor.[2][3] Beyond GSTs, this compound also induces other proteins like aldo/keto reductases and those involved in glycolysis and the Krebs cycle, suggesting a broader impact on cellular metabolism and stress response pathways.[1]
Fenclorim, on the other hand, has been studied in rice, where it effectively protects the crop from injury by the herbicide pretilachlor. Transcriptomic and physiological analyses have revealed that Fenclorim upregulates genes associated with detoxification pathways, including cytochrome P450 monooxygenases (P450s), GSTs, and glycosyltransferases (GTs). Fenclorim has been observed to increase GST activity in rice, which aids in the metabolism of herbicides. It has also been suggested that Fenclorim can act as an antioxidant, reducing lipid peroxidation and oxidative damage induced by the herbicide.
In essence, both this compound and Fenclorim tap into the plant's innate defense and detoxification systems. The core of their protective mechanism lies in the induction of a multi-pronged enzymatic shield that can neutralize the herbicidal threat before it causes significant damage.
Quantitative Data Summary
The following tables summarize the quantitative proteomic and enzymatic activity data from studies on this compound and Fenclorim. It is important to note that the data for each safener comes from different crop species and experimental setups, so direct quantitative comparisons should be made with caution.
Table 1: Proteins Induced by this compound in Triticum tauschii Coleoptiles
| Protein Class | Subclass | Number of Induced Proteins |
| Glutathione S-transferase (GST) | Tau | 8 |
| Phi | 6 | |
| Lambda | 1 | |
| Aldo/keto reductase family | - | 3 |
| Glycolysis & Krebs cycle related | - | - |
| Total Identified Induced Proteins | 18 |
Table 2: Gene Expression and Enzyme Activity Changes Induced by Fenclorim in Rice
| Gene/Enzyme | Change upon Fenclorim Treatment | Method |
| Cytochrome P450 (CYP) genes | Upregulated | Transcriptomics (qRT-PCR) |
| Glutathione S-transferase (GST) genes | Upregulated | Transcriptomics (qRT-PCR) |
| Glycosyltransferase (GT) genes | Upregulated | Transcriptomics |
| GST enzyme activity | Increased | Enzymatic Assay |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments in the comparative proteomics of herbicide safeners, based on established methods.
Plant Growth and Treatment
-
Seed Germination: Sterilized seeds of the target crop (e.g., wheat, rice, sorghum) are germinated on moist filter paper in petri dishes or in soil in a controlled environment (e.g., 25°C, 16h light/8h dark cycle).
-
Safener and Herbicide Application: At a specific growth stage (e.g., two-leaf stage), seedlings are treated with solutions of this compound, Fenclorim, the target herbicide, or a combination of safener and herbicide. Control plants are treated with a mock solution. Treatments can be applied via soil drench, foliar spray, or by adding to a hydroponic solution.
-
Tissue Harvesting: At designated time points after treatment, plant tissues (e.g., shoots, roots, leaves) are harvested, flash-frozen in liquid nitrogen, and stored at -80°C until protein extraction.
Protein Extraction
A common method for total protein extraction from plant tissues is the Tris-buffered phenol extraction.
-
Grind 1 g of frozen plant tissue to a fine powder in a liquid nitrogen-pre-chilled mortar and pestle.
-
Add 2.5 mL of Tris-buffered phenol (pH 8.8) and 2.5 mL of extraction buffer (0.1 M Tris-HCl pH 8.8, 10 mM EDTA, 0.4% 2-mercaptoethanol, 0.9 M sucrose) to the powder and continue grinding.
-
Transfer the homogenate to a centrifuge tube and centrifuge at 5,000 x g for 15 minutes at 4°C.
-
Collect the upper phenol phase and precipitate the proteins by adding five volumes of 0.1 M ammonium acetate in methanol and incubating overnight at -20°C.
-
Pellet the proteins by centrifugation at 10,000 x g for 30 minutes at 4°C.
-
Wash the protein pellet twice with ice-cold 0.1 M ammonium acetate in methanol and twice with ice-cold 80% acetone.
-
Air-dry the final pellet and resuspend it in a suitable buffer for downstream analysis (e.g., IEF buffer for 2D-PAGE).
Proteomic Analysis: 2D-PAGE and LC-MS/MS
-
Two-Dimensional Polyacrylamide Gel Electrophoresis (2D-PAGE): This technique separates proteins based on their isoelectric point (pI) in the first dimension and molecular weight in the second dimension.
-
The extracted protein sample is loaded onto an IPG (Immobilized pH Gradient) strip for the first dimension separation (isoelectric focusing).
-
The IPG strip is then equilibrated and placed on top of an SDS-PAGE gel for the second dimension separation.
-
The gel is stained (e.g., with Coomassie Brilliant Blue or silver stain) to visualize the protein spots.
-
Differentially expressed protein spots between treatments are excised from the gel for identification by mass spectrometry.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a high-throughput technique for protein identification and quantification.
-
Proteins in the extracted sample are digested into smaller peptides using an enzyme like trypsin.
-
The resulting peptide mixture is separated by liquid chromatography.
-
The separated peptides are then ionized and analyzed by a tandem mass spectrometer, which measures the mass-to-charge ratio of the peptides and their fragments.
-
The resulting spectra are searched against a protein database to identify the proteins present in the sample. Quantitative analysis can be performed using label-free or label-based methods.
-
Visualizing the Mechanisms
To better understand the processes involved in safener action, the following diagrams illustrate a generalized experimental workflow and a potential signaling pathway.
References
Validating the Role of Specific Glutathione S-transferase Isozymes in Fluxofenim's Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Fluxofenim's performance with other herbicide safeners, focusing on the induction of specific glutathione S-transferase (GST) isozymes. The information presented is supported by experimental data to aid in the validation and understanding of this compound's mechanism of action.
Executive Summary
This compound is a herbicide safener that protects cereal crops like sorghum and wheat from herbicide injury, primarily by enhancing the activity of detoxification enzymes.[1][2] A key mechanism of this protection is the induction of glutathione S-transferases (GSTs), a diverse family of enzymes that catalyze the conjugation of glutathione to herbicides, rendering them less toxic.[1][2][3] Research indicates that this compound induces the expression of specific GST isozymes, leading to enhanced metabolism of herbicides such as S-metolachlor, alachlor, and dimethenamid-P. This guide compares the efficacy of this compound in inducing GST activity with other safeners and details the specific GST isozymes implicated in this protective action.
Comparative Performance of this compound and Other Safeners
This compound's ability to induce GST activity has been compared to other commercially available safeners. The level of induction can vary depending on the plant species, the specific safener, and the substrate used for the GST activity assay.
Quantitative Comparison of GST Activity Induction
| Safener | Plant Species | GST Activity Increase | Herbicide(s) Safened | Reference(s) |
| This compound | Wheat (cv. UI Castle CL+) | 58% | S-metolachlor, dimethenamid-P, pyroxasulfone | |
| This compound | Wheat (cv. Brundage 96) | 38% | S-metolachlor, dimethenamid-P, pyroxasulfone | |
| This compound | Wheat (cv. UI Sparrow) | 30% | S-metolachlor, dimethenamid-P, pyroxasulfone | |
| This compound | Sorghum | Induces multiple GST isozymes with high activity towards metolachlor | Metolachlor, Alachlor | |
| Benoxacor | Arabidopsis | 3- to 5-fold increase (with CDNB substrate) | Chloroacetanilides (in maize) | |
| Fenclorim | Arabidopsis | 3- to 5-fold increase (with CDNB substrate) | Pretilachlor (in rice) | |
| Oxabetrinil | Arabidopsis | < 2-fold increase (with CDNB substrate) | Chloroacetanilides (in sorghum) | |
| Cloquintocet-mexyl | Wheat | Increased GST-D activity (less than this compound) | Not specified |
Role of Specific GST Isozymes in this compound's Action
Transcriptomic and proteomic studies have started to identify the specific GST isozymes that are upregulated by this compound treatment in sorghum.
Key GST Isozymes Induced by this compound in Sorghum
| GST Isozyme/Class | Type | Observed Effect | Putative Role | Reference(s) |
| GST B1/B2 | Heterodimer | Induced by this compound treatment. Exhibits high activity with the herbicide metolachlor. | Direct role in the detoxification of metolachlor. | |
| SbGSTF1 & SbGSTF2 | Phi-class | Transcript levels increased in response to this compound. | Associated with the safener-induced response. | |
| SbGSTUs | Tau-class | Upregulated by this compound. | General detoxification of herbicides. | |
| SbGSTL3 | Lambda-class | Upregulated by this compound. | Potential role in herbicide detoxification. | |
| GST A1/A1 | Homodimer | Constitutively expressed, not significantly induced by this compound. High activity with CDNB, low with metolachlor. | General detoxification, less specific to metolachlor. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of this compound's role in inducing GST isozymes.
Glutathione S-Transferase (GST) Activity Assay
This protocol is adapted from standard methods for determining GST activity in plant tissues using the model substrate 1-chloro-2,4-dinitrobenzene (CDNB).
Materials:
-
Plant tissue (e.g., sorghum or wheat shoots)
-
Extraction buffer: 0.1 M potassium phosphate buffer (pH 7.5)
-
Liquid nitrogen
-
Mortar and pestle
-
Refrigerated centrifuge
-
Spectrophotometer
-
Assay buffer: 0.1 M potassium phosphate buffer (pH 6.5)
-
100 mM L-glutathione (GSH) solution (freshly prepared)
-
100 mM 1-chloro-2,4-dinitrobenzene (CDNB) solution (in ethanol)
Procedure:
-
Harvest and weigh fresh plant tissue. Immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Add cold extraction buffer to the powder (e.g., 3 mL per gram of tissue) and continue grinding until a homogenous slurry is formed.
-
Transfer the slurry to a centrifuge tube and centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (crude protein extract) and keep it on ice. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Prepare the reaction mixture in a cuvette by adding:
-
880 µL of assay buffer
-
100 µL of 100 mM GSH solution
-
10 µL of protein extract
-
-
Incubate the mixture at 25°C for 1 minute to allow for temperature equilibration.
-
Initiate the reaction by adding 10 µL of 100 mM CDNB solution and mix immediately by inverting the cuvette.
-
Monitor the increase in absorbance at 340 nm for 5 minutes using a spectrophotometer.
-
Calculate the GST activity using the molar extinction coefficient of the product, S-(2,4-dinitrophenyl)glutathione (9.6 mM⁻¹ cm⁻¹).
Immunoblotting of Plant GST Proteins
This protocol provides a general framework for the detection of specific GST isozymes in plant protein extracts.
Materials:
-
Plant protein extract (prepared as in the GST activity assay)
-
SDS-PAGE gels
-
Electrophoresis and blotting apparatus
-
Nitrocellulose or PVDF membrane
-
Blocking buffer: 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST)
-
Primary antibody specific to the GST isozyme of interest
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Separate the proteins in the plant extract by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
Visualizations
Signaling Pathway for Safener-Induced GST Expression
The precise signaling cascade initiated by this compound leading to the upregulation of GST genes is still under investigation. However, a generalized pathway for herbicide safener action is proposed below. Safeners are perceived by the plant cell, which triggers a signaling cascade that often involves transcription factors. These transcription factors then bind to specific promoter elements of GST genes, leading to increased transcription and subsequent translation into functional GST proteins.
Caption: Generalized signaling pathway for this compound-induced GST expression.
Experimental Workflow for Validating GST Isozyme Role
The following workflow outlines the key steps to validate the involvement of specific GST isozymes in this compound-mediated herbicide tolerance.
Caption: Experimental workflow for validating the role of specific GST isozymes.
References
A Comparative Analysis of Global Regulatory Requirements for the Herbicide Safener Fluxofenim
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the regulatory landscape for Fluxofenim, a herbicide safener used in sorghum cultivation. The focus is on the data requirements for registration in major global markets, with a comparative look at alternative safeners. This document synthesizes publicly available regulatory information and scientific literature to offer an objective overview for research and development professionals.
Executive Summary
This compound, the active ingredient in products like Concep® III, is a crucial agricultural tool for protecting sorghum from the phytotoxic effects of S-metolachlor-containing herbicides. Its registration status varies significantly across the globe. While it appears to be registered in the United States, it is notably not approved for use in the European Union and the United Kingdom. This guide delves into the comparative data requirements that underpin these regulatory decisions, offering insights into the global regulatory expectations for pesticide safeners.
Comparative Regulatory Landscape
The primary data required for the registration of a pesticide, including a safener like this compound, is harmonized to a degree through international guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD). However, individual countries and regions retain specific requirements and risk assessment methodologies. The following table summarizes the general data requirements in key jurisdictions.
| Data Requirement Category | United States (EPA) | European Union (EFSA/EC) | Canada (PMRA) | Australia (APVMA) | Japan (MAFF) | China (ICAMA) |
| Product Chemistry | Required | Required | Required | Required | Required | Required |
| Toxicology (Human Health) | Required | Required | Required | Required | Required | Required |
| Residue Chemistry | Required | Required | Required | Required | Required | Required |
| Environmental Fate | Required | Required | Required | Required | Required | Required |
| Ecotoxicology | Required | Required | Required | Required | Required | Required |
| Efficacy Data | Required | Required | Required | Required | Required | Required |
This compound Registration Status:
-
United States: Registered for use as a seed treatment on sorghum.
-
European Union: Not approved.
-
United Kingdom: Not approved.[1]
Quantitative Data Summary: Toxicology
The following tables summarize the available toxicological data for this compound and two alternative sorghum safeners, Benoxacor and Flurazole, based on information from regulatory filings in the United States.
Table 1: Acute Toxicity Profile
| Active Ingredient | Acute Oral LD50 (mg/kg) | Acute Dermal LD50 (mg/kg) | Acute Inhalation LC50 (mg/L) | Eye Irritation | Dermal Irritation | Dermal Sensitization |
| This compound | 667[2] | 1544[2] | >1.12[2] | Moderately/mildly irritating[2] | Slight irritant | Not a sensitizer |
| Benoxacor | >5000 | >5000 | >2.01 | Not an irritant | Not an irritant | Not a sensitizer |
| Flurazole | Data not readily available | Data not readily available | Data not readily available | Data not readily available | Data not readily available | Data not readily available |
Table 2: Chronic Toxicity and Other Endpoints
| Active Ingredient | NOAEL (Chronic) | Carcinogenicity Classification | Mutagenicity/Genotoxicity | Developmental Toxicity |
| This compound | Maternal NOEL: 1 mg/kg, Fetal NOEL: 15 mg/kg | Data not readily available | Not mutagenic in Ames test | Minor skeletal variations at maternally toxic doses |
| Benoxacor | - | "Cannot be determined but suggestive" (EPA) | Negative | No evidence of increased susceptibility |
| Flurazole | Data not readily available | "Likely to be carcinogenic to humans" (EPA) | Data not readily available | Data not readily available |
Experimental Protocols
The data presented in the tables above are generated following standardized and internationally recognized experimental protocols. The primary sources for these methodologies are the OECD Guidelines for the Testing of Chemicals and the U.S. EPA Office of Chemical Safety and Pollution Prevention (OCSPP) Harmonized Test Guidelines.
Key Experimental Guidelines:
-
Acute Toxicity Studies:
-
Oral: OECD Test Guideline 420, 423, or 425; OCSPP 870.1100.
-
Dermal: OECD Test Guideline 402; OCSPP 870.1200.
-
Inhalation: OECD Test Guideline 403; OCSPP 870.1300.
-
Dermal and Eye Irritation/Corrosion: OECD Test Guidelines 404 and 405; OCSPP 870.2400 and 870.2500.
-
Skin Sensitization: OECD Test Guideline 406, 429, 442A, or 442B; OCSPP 870.2600.
-
-
Chronic Toxicity and Carcinogenicity Studies:
-
OECD Test Guidelines 452 and 451/453; OCSPP 870.4100 and 870.4200/4300.
-
-
Genotoxicity Studies:
-
A battery of tests is required, typically including:
-
A test for gene mutation in bacteria (Ames test): OECD Test Guideline 471; OCSPP 870.5100.
-
An in vitro cytogenetic assay in mammalian cells: OECD Test Guideline 473; OCSPP 870.5375.
-
An in vivo test for chromosomal damage using rodent hematopoietic cells: OECD Test Guideline 474; OCSPP 870.5385.
-
-
-
Reproductive and Developmental Toxicity Studies:
-
OECD Test Guidelines 414 (Prenatal Developmental Toxicity Study) and 416 (Two-Generation Reproduction Toxicity Study); OCSPP 870.3700 and 870.3800.
-
-
Environmental Fate Studies:
-
Studies on hydrolysis, photolysis, aerobic and anaerobic degradation in soil and aquatic systems, mobility (adsorption/desorption), and field dissipation are conducted according to OECD 300 series and OCSPP 835 series guidelines.
-
-
Residue Chemistry:
-
Protocols for determining the nature and magnitude of pesticide residues in treated crops are detailed in the OCSPP 860 series guidelines. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common sample preparation technique.
-
Mandatory Visualizations
Mode of Action of this compound
Caption: Mode of action of this compound in a sorghum cell.
General Experimental Workflow for Pesticide Registration
Caption: General workflow for pesticide registration data generation and review.
Conclusion
The regulatory requirements for the herbicide safener this compound are broadly consistent with the international standards for pesticide registration, focusing on comprehensive assessments of human health and environmental risks. Its approval in the United States for use on sorghum indicates that a favorable risk-benefit profile was determined by the EPA based on a complete data package. Conversely, its non-approval in the European Union suggests that under their specific risk assessment framework and protection goals, the submitted data did not meet the required safety standards.
For researchers and developers, this comparative analysis highlights the critical importance of generating a robust and comprehensive dataset that can withstand the scrutiny of multiple regulatory bodies with differing risk assessment paradigms. While this compound is an effective tool for sorghum producers, the varied global regulatory acceptance underscores the complex challenges in bringing new agricultural chemical products to a global market. Alternative safeners like Benoxacor are available, though they also present their own unique toxicological profiles that must be considered.
References
Evaluating Herbicide Resistance Potential in Weeds Exposed to Fluxofenim-Treated Crops: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The use of herbicide safeners is a cornerstone of modern agriculture, allowing for the effective control of weeds in cereal crops without causing significant damage to the crop itself. Fluxofenim, a widely used safener, protects crops like sorghum and wheat from injury by chloroacetamide herbicides by enhancing their natural detoxification pathways. However, the very mechanism that confers this safety—the upregulation of detoxification enzymes—is also a key mechanism of metabolic herbicide resistance in weeds. This guide provides a comprehensive comparison of the intended effects of this compound on crops versus its potential unintended consequences on weed populations, supported by experimental data and detailed methodologies.
Comparison of this compound's Effects on Crops vs. Potential Effects on Weeds
This compound is designed to be selective, meaning it should ideally only act on the crop. It is applied as a seed treatment, and its primary mode of action is the induction of glutathione S-transferases (GSTs) and other detoxification enzymes in the crop plant.[1] These enzymes metabolize the herbicide into non-toxic forms, rendering the crop tolerant.
The central concern regarding the development of herbicide resistance in weeds stems from the fact that weeds can evolve resistance through the very same metabolic pathways that this compound enhances in crops. Metabolic resistance, a type of non-target-site resistance, allows weeds to detoxify herbicides before they can reach their target site of action in the plant. Elevated GST activity is a documented mechanism of resistance to S-metolachlor, a herbicide commonly used with this compound, in problematic weeds like Amaranthus palmeri (Palmer amaranth).
While direct evidence of this compound inducing these detoxification pathways in weeds is limited, the shared mechanism presents a potential evolutionary pathway for resistance. Continuous exposure of weed populations to sub-lethal doses of herbicides in the presence of a safener could theoretically select for individuals with naturally higher baseline levels of these detoxification enzymes, leading to the gradual evolution of resistance. One study on the safener isoxadifen-ethyl found that its recurrent use in combination with the herbicide fenoxaprop-p-ethyl led to an increased expression of some detoxification genes in the weed Echinochloa crus-galli, even though it did not accelerate the rate of resistance evolution.
The key difference lies in the intended versus the potential unintended induction of these detoxification pathways. In crops, this induction is a desired effect, leading to herbicide selectivity. In weeds, any level of induction, however minor, could contribute to the selection pressure for resistance.
Data Presentation
The following tables summarize quantitative data on the effects of this compound on crop tolerance and the documented levels of herbicide resistance in weeds associated with enhanced GST activity.
Table 1: Effect of this compound on Crop Tolerance and GST Activity
| Crop | Herbicide | This compound Treatment | Observed Effect on Crop | Increase in GST Activity | Reference |
| Sorghum | S-metolachlor | Seed Treatment | Increased tolerance | Significant increase | [2] |
| Wheat | S-metolachlor | Seed Treatment | Increased biomass | 30-58% | |
| Wheat | Dimethenamid-P | Seed Treatment | Increased biomass | Not specified | |
| Sorghum | Metolachlor | Seed Treatment | Restored growth | Significant increase |
Table 2: Documented Herbicide Resistance in Weeds Linked to Enhanced GST Activity
| Weed Species | Herbicide | Level of Resistance (Fold-Increase) | Detoxification Mechanism | Reference |
| Amaranthus palmeri | S-metolachlor | 3 to 29-fold | Enhanced GST activity | |
| Alopecurus myosuroides | Flufenacet | Reduced sensitivity | Enhanced GST activity | [3][4] |
| Amaranthus palmeri | Atrazine | 160 to 198-fold | Rapid conjugation via GST |
Experimental Protocols
1. Glutathione S-Transferase (GST) Activity Assay
This protocol is a general method for determining GST activity in plant tissues, which can be adapted for both crops and weeds.
a. Materials:
-
Plant tissue (e.g., leaves, roots)
-
Extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, containing 2 mM EDTA)
-
Bradford reagent for protein quantification
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 6.5)
-
1-chloro-2,4-dinitrobenzene (CDNB) solution
-
Reduced glutathione (GSH) solution
-
Spectrophotometer
b. Procedure:
-
Protein Extraction: Homogenize fresh plant tissue in ice-cold extraction buffer. Centrifuge the homogenate at 4°C to pellet cellular debris. Collect the supernatant containing the soluble proteins.
-
Protein Quantification: Determine the protein concentration of the supernatant using the Bradford assay.
-
Enzyme Assay:
-
In a cuvette, mix the assay buffer, CDNB solution, and GSH solution.
-
Add a specific amount of the protein extract to the cuvette to initiate the reaction.
-
Immediately measure the change in absorbance at 340 nm over time at a constant temperature (e.g., 25°C). The rate of increase in absorbance is proportional to the GST activity.
-
-
Calculation: Calculate the specific activity of GST (e.g., in µmol/min/mg protein) using the molar extinction coefficient of the product (S-(2,4-dinitrophenyl)glutathione).
2. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol outlines the steps to measure the expression levels of GST genes or other detoxification-related genes.
a. Materials:
-
Plant tissue
-
Liquid nitrogen
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase and associated reagents for cDNA synthesis
-
Gene-specific primers for the target gene(s) and a reference gene
-
SYBR Green or other fluorescent dye-based qPCR master mix
-
qRT-PCR instrument
b. Procedure:
-
RNA Extraction: Freeze plant tissue in liquid nitrogen and grind to a fine powder. Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.
-
qRT-PCR:
-
Prepare the reaction mixture containing the qPCR master mix, gene-specific primers, and cDNA template.
-
Perform the qPCR reaction in a real-time PCR instrument. The instrument will monitor the fluorescence intensity at each cycle of amplification.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each sample and gene.
-
Normalize the Ct values of the target gene(s) to the Ct value of a stably expressed reference gene.
-
Calculate the relative gene expression using a method such as the 2-ΔΔCt method.
-
Mandatory Visualization
Caption: Intended vs. Potential Unintended Effects of this compound.
Caption: Workflow for Investigating Herbicide Resistance.
References
- 1. Detoxification without Intoxication: Herbicide Safeners Activate Plant Defense Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhanced metabolism causes reduced flufenacet sensitivity in black-grass (Alopecurus myosuroides Huds.) field populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Fluxofenim: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of Fluxofenim is critical for laboratory safety and compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste, minimizing environmental impact and ensuring a safe working environment.
Chemical and Physical Properties
A comprehensive understanding of this compound's properties is foundational to its safe handling and disposal.
| Property | Value | Citations |
| Molecular Formula | C12H11ClF3NO3 | [1][2][3] |
| Molecular Weight | 309.67 g/mol | [1][2] |
| CAS Number | 88485-37-4 | |
| Appearance | White crystalline solid or liquid | |
| Density | 1.43 g/cm³ | |
| Boiling Point | 309.5°C at 760 mmHg | |
| Melting Point | 25°C | |
| Flash Point | 141°C | |
| Solubility | Slightly soluble in water; Soluble in organic solvents (e.g., dimethyl sulfoxide) |
Immediate Safety and Handling Protocols
Prior to handling this compound for any purpose, including disposal, adhere to the following personal protective equipment (PPE) and handling guidelines.
Personal Protective Equipment (PPE)
-
Eye and Face Protection : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.
-
Hand Protection : Handle with chemical-impermeable gloves that have been inspected prior to use. Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.
-
Body Protection : Wear fire/flame resistant and impervious clothing.
-
Respiratory Protection : If exposure limits are exceeded or irritation is experienced, use a full-face respirator.
Safe Handling Practices
-
Work in a well-ventilated area.
-
Avoid all contact with skin and eyes.
-
Prevent the formation of dust and aerosols.
-
Use non-sparking tools and prevent fire caused by electrostatic discharge.
-
Wash hands thoroughly after handling.
Step-by-Step Disposal Procedures
Discharge of this compound into the environment must be strictly avoided due to its high toxicity to aquatic life. Follow these approved disposal methods for the chemical and its containers.
Disposal of Unwanted this compound
The primary recommended method for the disposal of this compound is through a licensed chemical destruction facility.
-
Containment : Collect and store unwanted this compound in suitable, closed, and clearly labeled containers.
-
Professional Disposal : Arrange for the removal of the waste material to a licensed chemical destruction plant.
-
Incineration : Controlled incineration with flue gas scrubbing is an acceptable method of destruction.
-
Local Regulations : Always consult your local solid waste management authority, environmental agency, or health department to learn about community-specific hazardous waste collection programs and local disposal requirements, which may be stricter than federal mandates.
-
Prohibited Actions : Never pour this compound down any drain, toilet, or sewer, or dispose of it on the ground.
Disposal of Contaminated Containers
Proper disposal of empty containers is crucial to prevent residual chemical exposure and environmental contamination.
-
Decontamination : Containers should be triple rinsed (or the equivalent). The rinse water should be collected and disposed of as hazardous waste.
-
Recycling/Reconditioning : After proper rinsing, containers can be offered for recycling or reconditioning.
-
Landfill Disposal : Alternatively, puncture the container to render it unusable for other purposes and dispose of it in a sanitary landfill, if permitted by local regulations.
-
Incineration : For combustible packaging materials, controlled incineration with flue gas scrubbing is a viable option.
-
Reuse Prohibition : Never reuse empty pesticide or chemical containers for any other purpose.
Accidental Release Measures
In the event of a spill, immediate and appropriate action is required to contain the material and protect personnel.
-
Ensure Safety : Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to a safe area, keeping them upwind of the spill.
-
Containment : Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.
-
Cleanup : Collect the spilled material using non-sparking, explosion-proof equipment and place it in a suitable, closed container for disposal. Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.
Disposal Workflow Diagram
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound and its contaminated containers.
References
Personal protective equipment for handling Fluxofenim
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like Fluxofenim is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure risk. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications & Usage |
| Eye/Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |
| Skin Protection | Chemical-Resistant Gloves | Wear chemical-impermeable gloves such as barrier laminate, butyl rubber, nitrile rubber, or Viton.[2][3] |
| Protective Clothing | Wear fire/flame resistant and impervious clothing, including a long-sleeved shirt, long pants, coveralls, and socks.[1][4] | |
| Footwear | Chemical-resistant footwear is recommended. | |
| Respiratory Protection | Respirator | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate filter (N, R, P, or HE). A respirator is not typically required with effective engineering controls. |
Handling and Storage
Proper handling and storage are critical to maintaining the stability of this compound and ensuring a safe working environment.
Handling:
-
Work in a well-ventilated area.
-
Avoid the formation of dust and aerosols.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly with soap and water after handling and before eating, drinking, chewing gum, using tobacco, or using the toilet.
-
Use non-sparking tools to prevent fire from electrostatic discharge.
-
Remove contaminated clothing immediately and wash before reuse.
Storage:
-
Store in a dry, dark place.
-
For short-term storage (days to weeks), maintain a temperature of 0 - 4°C.
-
For long-term storage (months to years), store at -20°C.
-
Store in a well-ventilated, secure area out of reach of children and domestic animals.
-
Do not store food, beverages, or tobacco products in the storage area.
First-Aid Measures
In the event of exposure, immediate and appropriate first-aid is crucial.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water for 15-20 minutes. Consult a doctor if irritation develops or persists. |
| Eye Contact | Rinse slowly and gently with pure water for at least 15-20 minutes, holding the eye open. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing. Seek medical attention. |
| Ingestion | Call a poison control center or doctor immediately for treatment advice. Rinse mouth with water. Do not induce vomiting unless instructed to do so by medical personnel. Never give anything by mouth to an unconscious person. |
Spill and Disposal Procedures
Proper containment and disposal are essential to prevent environmental contamination and ensure safety.
Spill Response:
-
Evacuate: Keep unnecessary personnel away and upwind of the spill.
-
Ventilate: Ensure adequate ventilation in the spill area.
-
Contain: Stop the flow of material if it can be done without risk. Dike the spilled material to prevent spreading and entry into drains or water courses.
-
Absorb: For small spills, wipe up with an absorbent material (e.g., cloth, fleece). For large spills, absorb with vermiculite, dry sand, or earth and place into containers.
-
Clean-up: Clean the surface thoroughly to remove residual contamination. Following product recovery, flush the area with water.
-
PPE: Wear appropriate personal protective equipment and clothing during clean-up.
Disposal:
-
Do not contaminate water, food, or feed by storage or disposal.
-
Dispose of waste materials according to applicable federal, state, and local regulations.
-
Do not reuse empty containers. Triple rinse (or equivalent), puncture, and dispose of in a sanitary landfill or by incineration if allowed by authorities.
Experimental Workflow for Safe Handling of this compound
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
